molecular formula C9H11BrO B1272262 4-Bromo-2,3-dimethylanisole CAS No. 50638-48-7

4-Bromo-2,3-dimethylanisole

Cat. No.: B1272262
CAS No.: 50638-48-7
M. Wt: 215.09 g/mol
InChI Key: WOWNZZYJCUUIFC-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylanisole is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNZZYJCUUIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372911
Record name 4-Bromo-2,3-dimethylanisole
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-48-7
Record name 1-Bromo-4-methoxy-2,3-dimethylbenzene
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Record name 4-Bromo-2,3-dimethylanisole
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Record name 4-Bromo-2,3-dimethylanisole
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole (CAS No. 50638-48-7) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Bromo-2,3-dimethylanisole, registered under CAS number 50638-48-7, is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the field of organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two vicinal methyl groups on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties
PropertyValueSource
CAS Number 50638-48-7[1]
Molecular Formula C₉H₁₁BrO[3]
Molecular Weight 215.09 g/mol [1][3]
Boiling Point 197 °C (lit.)[1]
Density 1.36 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.566 (lit.)[1]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Insoluble in water, soluble in organic solvents
Safety and Handling

This compound is classified as an irritant.[3] Researchers must adhere to standard laboratory safety protocols when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[1]

Synthesis of this compound: A Regioselective Approach

The preparation of this compound is most effectively achieved through the electrophilic bromination of 2,3-dimethylanisole. The choice of brominating agent and solvent system is critical to ensure high regioselectivity and yield.

The NBS/Acetonitrile System: A Superior Method

The use of N-Bromosuccinimide (NBS) in acetonitrile (CH₃CN) has been demonstrated to be a mild and highly regioselective method for the nuclear bromination of activated aromatic rings, such as methoxybenzenes.[2][4]

Causality Behind the Method:

  • Regioselectivity: The methoxy group is a strong activating group and an ortho-, para-director. In 2,3-dimethylanisole, the para position (C4) is sterically more accessible than the ortho positions (C6), leading to the preferential formation of the 4-bromo isomer.

  • Role of Acetonitrile: Acetonitrile, as a polar aprotic solvent, promotes an ionic reaction mechanism over a radical pathway.[4] This is crucial for achieving nuclear bromination on the aromatic ring rather than benzylic bromination of the methyl groups. The enhanced reactivity in acetonitrile allows the reaction to proceed under milder conditions (room temperature) and with shorter reaction times compared to less polar solvents like carbon tetrachloride.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2,3-Dimethylanisole 2,3-Dimethylanisole Reaction Electrophilic Aromatic Bromination 2,3-Dimethylanisole->Reaction Substrate NBS N-Bromosuccinimide (NBS) NBS->Reaction Brominating Agent Solvent Acetonitrile (CH3CN) Solvent->Reaction Solvent Temp Room Temperature Temp->Reaction Temperature Product This compound Workup Aqueous Work-up & Purification Workup->Product Purified Product Reaction->Workup Crude Product

Caption: Synthesis of this compound via NBS bromination.

Detailed Experimental Protocol

The following protocol is based on the established methodology for the regioselective bromination of methoxyarenes using NBS in acetonitrile.[4]

Materials:

  • 2,3-Dimethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between dichloromethane (or ethyl acetate) and water.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Key Intermediate for a Glucocorticoid Receptor Agonist

The synthetic utility of this compound is prominently highlighted by its role as a key intermediate in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (GR) agonist activity.[1] Glucocorticoids are a class of steroid hormones that are widely used in medicine for their anti-inflammatory and immunosuppressive properties. The development of non-steroidal GR agonists is an active area of research aimed at achieving the therapeutic benefits of glucocorticoids while minimizing their side effects.

The bromine atom in this compound serves as a handle for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern medicinal chemistry.

GR_Agonist_Synthesis cluster_starting_material Key Intermediate cluster_synthesis Synthetic Transformation Bromoanisole This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Bromoanisole->Coupling Introduction of Aryl or Amino Group FurtherSteps Further Synthetic Modifications Coupling->FurtherSteps Intermediate FinalProduct Novel Arylsulfonamide Glucocorticoid Receptor Agonist FurtherSteps->FinalProduct Final Compound

Caption: Role of this compound in GR agonist synthesis.

Spectroscopic Data for Characterization

Accurate characterization of synthetic intermediates is crucial for ensuring the integrity of a synthetic route. Below is a summary of expected spectroscopic data for this compound.

Spectroscopic Technique Key Features
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group protons will be a singlet around δ 3.8 ppm. The two methyl groups will appear as singlets in the aliphatic region (around δ 2.0-2.5 ppm).
¹³C NMR Expect distinct signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the methoxy carbon and the two methyl carbons will also be present.
IR Spectroscopy Characteristic C-H stretching frequencies for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage. A C-Br stretching frequency will also be present in the fingerprint region.[3]
Mass Spectrometry The molecular ion peak will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio).

Conclusion

This compound is a synthetically valuable building block with demonstrated utility in the preparation of complex, biologically active molecules. Its straightforward and regioselective synthesis, coupled with the versatility of the bromine handle for further functionalization, makes it an attractive starting material for researchers in medicinal chemistry and drug development. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in the laboratory.

References

  • Current time inform
  • Carreño, M. C.; García Ruano, J. L.; Sanz, G.; Toledo, M. A.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry1995, 60 (16), 5328–5331.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Lookchem. [Link]

  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Synthesis of two potent glucocorticoid receptor agonists labeled with carbon-14 and stable isotopes. PubMed. [Link]

  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. MDPI. [Link]

  • Convenient Ring-Bromination of Alkylnaphthalenes using N-Bromosuccinimide in Acetonitrile: Synthetic Communications. Taylor & Francis Online. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of novel steroidal agonists, partial agonists, and antagonists for the glucocorticoid receptor. PubMed. [Link]

  • ChemInform Abstract: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | Request PDF. ResearchGate. [Link]

  • Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. PubMed. [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

  • This compound | C9H11BrO | CID 2752599. PubChem. [Link]

  • A practical and scaleable synthesis of A-224817.0, a novel nonsteroidal ligand for the glucocorticoid receptor. PubMed. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of non-steroidal ligands for the glucocorticoid receptor: selective quinoline derivatives with prednisolone-equivalent functional activity. PubMed. [Link]

  • The Biologist's Guide to the Glucocorticoid Receptor's Structure. MDPI. [Link]

Sources

In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the synthesis and characterization of complex organic molecules has underscored the critical need for comprehensive and reliable data on key chemical intermediates. 4-Bromo-2,3-dimethylanisole is one such compound, a versatile building block in medicinal chemistry and materials science. This guide is designed to provide an in-depth understanding of its physical properties, drawing from established literature and technical data. The information herein is structured to be not just a repository of data, but a practical resource that explains the causality behind its characteristics and provides actionable protocols for its use.

Section 1: Core Molecular and Physical Characteristics

This compound, with the IUPAC name 1-bromo-4-methoxy-2,3-dimethylbenzene, is a halogenated aromatic ether. Its utility in organic synthesis stems from the interplay of the methoxy and methyl substituents on the aromatic ring, which influence its reactivity and physical behavior.

Structural and Chemical Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValue
IUPAC Name 1-bromo-4-methoxy-2,3-dimethylbenzene[1]
CAS Number 50638-48-7[2]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [1][2]
SMILES String COc1ccc(Br)c(C)c1C[2]
InChI Key WOWNZZYJCUUIFC-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, reaction setup, and purification. While many sources describe this compound as a liquid at room temperature, a definitive melting point is not consistently reported, suggesting it is likely below ambient temperature.

PropertyValueSource(s)
Boiling Point 197 °C (lit.)[2]
Density 1.36 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.566 (lit.)[2]
Solubility Partially miscible with water. Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and hexane based on its structure.[3]

Section 2: Spectroscopic Characterization

Spectroscopic data is the cornerstone of chemical identification and purity assessment. This section provides an overview of the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their specific shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and methyl groups.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.7-4.0 ppm.

  • Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring, likely in the range of δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted, as will the carbons bonded to the methoxy and methyl groups.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

  • Methyl Carbons (-CH₃): Two signals for the two methyl carbons will appear in the aliphatic region, typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3000-2850C-H stretchAliphatic (methyl and methoxy groups)
~1600, ~1500, ~1450C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1050C-O stretchAryl ether
Below 800C-Br stretchAryl halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] Common fragmentation pathways would involve the loss of a methyl group (M-15) or a methoxy group (M-31).

Section 3: Synthesis and Handling

Synthetic Protocol: Bromination of 2,3-Dimethylanisole

A common and efficient method for the preparation of this compound is the electrophilic bromination of 2,3-dimethylanisole using N-bromosuccinimide (NBS) in acetonitrile.[2][5]

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2,3-dimethylanisole in acetonitrile B Add N-bromosuccinimide (NBS) portion-wise at room temperature A->B C Stir for 4-6 hours B->C D Quench with saturated aqueous NaHCO₃ C->D E Extract with ethyl acetate D->E F Wash with brine, dry over anhydrous MgSO₄, and filter E->F G Concentrate under reduced pressure F->G H Purify by column chromatography (if necessary) G->H HandlingLogic cluster_ppe Personal Protective Equipment (PPE) cluster_ventilation Ventilation cluster_storage Storage cluster_disposal Disposal Gloves Gloves Safety Goggles Safety Goggles Lab Coat Lab Coat Fume Hood Fume Hood Cool, dry place Cool, dry place Tightly sealed container Tightly sealed container Away from incompatible materials Away from incompatible materials Follow local regulations Follow local regulations Handling Handling Handling->Gloves Handling->Safety Goggles Handling->Lab Coat Handling->Fume Hood Storage Storage Storage->Cool, dry place Storage->Tightly sealed container Storage->Away from incompatible materials Disposal Disposal Disposal->Follow local regulations

Sources

4-Bromo-2,3-dimethylanisole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2,3-dimethylanisole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 50638-48-7), a key aromatic building block in organic synthesis. The document details its fundamental physicochemical properties, offers an in-depth look at a validated synthesis protocol with mechanistic insights, and outlines standard analytical methods for quality control. Furthermore, it explores the compound's significant applications, particularly in the development of novel therapeutic agents, such as glucocorticoid receptor agonists. Safety protocols, handling, and storage requirements are also explicitly addressed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who utilize substituted aromatic intermediates.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-bromo-4-methoxy-2,3-dimethylbenzene, is a polysubstituted aromatic ether.[1] The strategic placement of its functional groups—a bromine atom, a methoxy group, and two adjacent methyl groups—makes it a versatile intermediate for introducing a substituted phenyl moiety in complex molecule synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the ring, guiding reaction regioselectivity.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 215.09 g/mol [1][2]
Molecular Formula C₉H₁₁BrO[1][3]
CAS Number 50638-48-7[2][3]
IUPAC Name 1-bromo-4-methoxy-2,3-dimethylbenzene[1]
SMILES String COc1ccc(Br)c(C)c1C[2]
Appearance LiquidN/A
Density 1.36 g/mL at 25 °C[2]
Boiling Point 197 °C (lit.); 112 °C at 5 mmHg[2][3]
Refractive Index n20/D 1.566[2]

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through the electrophilic bromination of its precursor, 2,3-dimethylanisole. The methoxy group is a strong activating group and an ortho, para-director. Due to steric hindrance from the adjacent methyl group at the 2-position, the incoming electrophile (Br⁺) is preferentially directed to the less hindered para position (C4), resulting in high regioselectivity.

A well-established and mild protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile, which provides a controlled source of the bromonium ion (Br⁺) and avoids over-bromination that can occur with harsher reagents like elemental bromine.[2]

Experimental Protocol: Synthesis via NBS Bromination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethylanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality and Experimental Rationale
  • Choice of Reagent (NBS): NBS is preferred over Br₂ as it is a solid that is easier to handle and provides a low, steady concentration of Br⁺, minimizing the formation of dibrominated byproducts.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that facilitates the ionization of the N-Br bond in NBS without participating in the reaction itself, promoting a clean electrophilic aromatic substitution.

  • Temperature Control: Initial cooling to 0 °C controls the initial exothermic reaction rate, enhancing selectivity and safety.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification Start 2,3-Dimethylanisole in Acetonitrile Addition Add NBS at 0 °C Start->Addition 1.05 eq Stir Stir at RT & Monitor (TLC/GC) Addition->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify End Pure this compound Purify->End

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the structural integrity and purity of synthesized this compound, a suite of analytical techniques is employed. This multi-faceted approach forms a self-validating system, ensuring the material meets the standards required for subsequent research and development activities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the two distinct methyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight via the mass spectrum and assesses purity by identifying any residual starting material or byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum as two peaks (M and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups, such as C-O stretching for the ether and C-H stretching for the aromatic and methyl groups.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_validation Data Validation Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR GCMS GC-MS Input->GCMS IR IR Spectroscopy Input->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment (>96%) GCMS->Purity MW Molecular Weight Verification GCMS->MW Output Validated Compound Structure->Output Purity->Output MW->Output

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and materials science.

One notable application is in the synthesis of novel arylsulfonamide derivatives that act as potent nonsteroidal agonists for the glucocorticoid receptor (GR).[2] In this context, the this compound moiety can function as a steroid A-ring mimetic. The bromine atom allows for its incorporation into the target molecule via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), providing a robust method for C-C or C-N bond formation.

Application_Pathway start This compound step1 Suzuki Coupling start->step1 reagent1 Boronic Acid Derivative (e.g., Ar-B(OH)₂) reagent1->step1 reagent2 Sulfonamide Moiety step2 Further Functionalization (e.g., N-Arylation) reagent2->step2 catalyst Pd Catalyst + Ligand/Base catalyst->step1 intermediate Biphenyl Intermediate step1->intermediate intermediate->step2 final Arylsulfonamide GR Agonist step2->final

Caption: Role in the synthesis of a glucocorticoid receptor agonist.

Safety, Handling, and Storage

As a chemical reagent, this compound requires careful handling to minimize risk to laboratory personnel.

  • Hazard Classification: The compound is classified as an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS pictogram is GHS07 (Exclamation mark).[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

    • Use a respirator with an appropriate filter (e.g., type ABEK) for operations with a high risk of aerosolization.[2]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under storage class 10 for combustible liquids.[2]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylanisole, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,3-dimethylanisole, with a particular emphasis on its boiling point. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural factors that determine this key physical constant and outlines the experimental methodology for its verification.

Introduction

This compound is a halogenated aromatic ether. Its molecular structure, comprising a benzene ring substituted with a bromine atom, a methoxy group, and two methyl groups, gives rise to specific intermolecular forces that dictate its physical properties, including its boiling point. A precise understanding of the boiling point is crucial for its purification, handling, and application in various synthetic protocols. For instance, it can be used in the preparation of 4,6-Dibromo-2,3-dimethylanisole and other complex molecules.[1][2]

Physicochemical Properties of this compound

The properties of this compound are summarized in the table below. The boiling point is a critical parameter for distillation-based purification, and its accurate determination is essential for process optimization.

PropertyValueSource
Boiling Point 197 °C (lit.)[1], [2]
112 °C at 5 mmHg[3]
Molecular Formula C₉H₁₁BrO[4]
Molecular Weight 215.09 g/mol [4]
Density 1.36 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.566 (lit.)[1]
CAS Number 50638-48-7[4]

Factors Influencing the Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces and dipole-dipole interactions. The presence of a bromine atom and a methoxy group introduces polarity to the molecule, leading to stronger dipole-dipole interactions than in non-polar analogues.

To understand the contribution of different structural motifs to the boiling point, a comparative analysis with related compounds is instructive:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Differences
Anisole108.14155Parent compound
2,3-Dimethylanisole136.19195Addition of two methyl groups
4-Bromoanisole187.04223[5]Addition of a bromine atom
This compound 215.09 197 [1][2]Subject of this guide
o-Bromoanisole187.04210[6]Isomeric bromoanisole
m-Bromoanisole187.04211[7][8]Isomeric bromoanisole

The data illustrates that the addition of methyl groups and a bromine atom generally increases the boiling point due to increased molecular weight and stronger van der Waals forces. However, the specific substitution pattern on the aromatic ring also plays a crucial role in determining the overall dipole moment and molecular packing, which can lead to non-intuitive trends in boiling points among isomers.

Below is a diagram illustrating the key structural features of this compound that influence its boiling point.

G Structural Influences on the Boiling Point of this compound A This compound B Molecular Weight (215.09 g/mol) A->B contributes to C Intermolecular Forces A->C determines F Structural Features A->F possesses D Van der Waals Forces B->D influences C->D E Dipole-Dipole Interactions C->E J Boiling Point (197 °C) D->J contributes to E->J contributes to G Methoxy Group (-OCH3) F->G H Bromine Atom (-Br) F->H I Methyl Groups (-CH3) F->I G->E induces H->E induces

Caption: Key factors influencing the boiling point of this compound.

Experimental Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined experimentally using standard laboratory techniques. The following protocol outlines the general procedure.

Apparatus:

  • A small-scale distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Heating mantle or oil bath for uniform heating.

  • Boiling chips or a magnetic stirrer to ensure smooth boiling.

  • A calibrated thermometer.

Procedure:

  • Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips.

  • Heating: Gradually heat the flask. As the liquid heats up, the vapor will rise and come into contact with the thermometer bulb.

  • Equilibrium: The boiling point is reached when the temperature reading on the thermometer stabilizes while the liquid is boiling and condensing on the thermometer bulb. This indicates that the vapor is in equilibrium with the liquid.

  • Recording: Record the stable temperature as the boiling point. For high-purity substances, the boiling point should remain constant throughout the distillation.

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The reported boiling point of 112 °C at 5 mmHg for this compound is an example of such a measurement.[3]

The following diagram illustrates the workflow for experimental boiling point determination.

G Workflow for Boiling Point Determination A Apparatus Assembly B Sample Introduction A->B C Gradual Heating B->C D Observation of Reflux C->D E Temperature Stabilization D->E F Record Boiling Point E->F

Caption: A simplified workflow for the experimental determination of a liquid's boiling point.

Conclusion

The boiling point of this compound is a fundamental physicochemical property that is influenced by its molecular weight and the nature of its intermolecular forces. The presence of both a bromine atom and a methoxy group on the aromatic ring leads to significant dipole-dipole interactions, which, in conjunction with van der Waals forces, result in a boiling point of 197 °C at atmospheric pressure. Accurate knowledge and experimental verification of this property are essential for the effective use of this compound in research and development.

References

  • LookChem. m-BROMOANISOLE. [Link]

  • Loba Chemie. 3-BROMOANISOLE For Synthesis. [Link]

  • Stenutz. o-bromoanisole. [Link]

  • Wikipedia. 4-Bromoanisole. [Link]

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C9H11BrO). [Link]

  • PubChem. 4-Bromo-2,3-dimethylheptane. [Link]

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4-Bromo-2,3-dimethylanisole density

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Density of 4-Bromo-2,3-dimethylanisole

Foreword

As a cornerstone of chemical synthesis and drug development, a precise understanding of the physical properties of reagents is not merely academic; it is a prerequisite for reproducible, scalable, and safe experimentation. This compound, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive examination of its density, a fundamental property influencing everything from reaction stoichiometry to process engineering. We will move beyond a simple statement of value to explore the methodologies for its empirical validation, the structural factors that determine it, and the practical implications for the laboratory professional.

Core Physicochemical Profile

A compound's identity and behavior are encapsulated in its physicochemical properties. For this compound, these data points form the basis of its application in research. The presence of a bromine atom and an aromatic ring structure significantly influences its physical characteristics, particularly its density and refractive index.

PropertyValueSource
Density 1.36 g/mL at 25 °C
1.38 g/mL[1]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [2]
CAS Number 50638-48-7[1]
Physical Form Liquid at 25 °C
Boiling Point 197 °C (at atmospheric pressure)
112 °C (at 5 mmHg)[1]
Refractive Index n20/D 1.566

Note on Density Values: The slight variation in reported density values (1.36 vs. 1.38 g/mL) is not uncommon in chemical literature.[1] Such discrepancies can arise from differences in the purity of the analyzed sample (e.g., 96% vs. higher purity), the specific experimental method employed, or slight variations in temperature control during measurement.

The Significance and Determination of Density

Density (ρ) is an intrinsic property defined as the mass of a substance per unit volume. For a liquid reagent like this compound, its density is critical for:

  • Volumetric Dosing: Accurately dispensing a specific molar quantity of the liquid without direct weighing.

  • Reaction Monitoring: Changes in the density of a reaction mixture can, in some cases, be used to track reaction progress.

  • Purity Assessment: A measured density that deviates significantly from the established value can indicate the presence of impurities.

  • Solvent Selection: Understanding the density relative to potential solvents is crucial for predicting phase separation and extraction efficiency.

Authoritative Protocol for Density Determination

The following protocol describes a standard and self-validating method for determining the density of a liquid organic compound like this compound using a pycnometer (specific gravity bottle), which provides higher accuracy than a simple graduated cylinder.

Objective: To accurately measure the density of a liquid sample at a controlled temperature.

Materials & Equipment:

  • This compound sample

  • Pycnometer (e.g., 10 mL or 25 mL) with stopper

  • Analytical balance (readable to ±0.0001 g)

  • Thermometer or temperature probe

  • Constant temperature water bath

  • Deionized water

  • Acetone (for cleaning/drying)

  • Lint-free wipes

Step-by-Step Methodology:

  • Preparation and Calibration:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then deionized water. Ensure it is completely dry.

    • Place the clean, dry pycnometer and its stopper on the analytical balance and record the mass (m₁).

    • Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 25.0 °C) in the water bath. Insert the stopper, allowing excess water to exit through the capillary.

    • Carefully wipe dry the exterior of the pycnometer and weigh it. Record this mass (m₂). The known density of water at this temperature (ρ_water) will be used for calibration.

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Allow the this compound sample to reach the same temperature as the water bath (25.0 °C).

    • Fill the dry pycnometer with the temperature-equilibrated this compound.

    • Insert the stopper, wipe the exterior clean of any overflow, and weigh the filled pycnometer. Record this mass (m₃).

  • Calculation:

    • Calculate the volume of the pycnometer (V):

      • V = (m₂ - m₁) / ρ_water

      • (Causality: This step uses a well-characterized reference liquid (water) to determine the precise internal volume of the vessel, which accounts for any manufacturing imperfections and ensures high accuracy.)

    • Calculate the mass of the sample (m_sample):

      • m_sample = m₃ - m₁

    • Calculate the density of the sample (ρ_sample):

      • ρ_sample = m_sample / V

      • (Self-Validation: Repeating the entire procedure (steps 1-3) multiple times should yield results with low deviation, confirming the reliability of the technique and the operator's precision.)

Workflow Visualization

The logical flow of the experimental determination of density is illustrated below.

Density_Workflow cluster_prep Preparation & Calibration cluster_measure Sample Measurement cluster_calc Final Calculation m1 Weigh Dry Pycnometer (m₁) m2 Weigh Pycnometer + H₂O (m₂) V Calculate Volume (V) m1->V Use ρ_water m3 Weigh Pycnometer + Sample (m₃) m1->m3 Fill with Sample rho Calculate Density (ρ) m1->rho ρ = (m₃ - m₁) / V m2->V Use ρ_water V->rho ρ = (m₃ - m₁) / V m3->rho ρ = (m₃ - m₁) / V

Caption: Experimental workflow for determining liquid density using a pycnometer.

Safety, Handling, and Application

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Recommended PPE: Standard laboratory personal protective equipment should be worn, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound is classified as a combustible liquid and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Role in Chemical Synthesis

The utility of this compound is primarily as a building block in organic synthesis. Its defined structure allows for targeted chemical transformations. Documented applications include:

  • Preparation of 4,6-Dibromo-2,3-dimethylanisole through further bromination.

  • Synthesis of 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether via reaction with 2,3-dimethylphenol.

  • Use as a precursor in the development of novel arylsulfonamide derivatives with potential as glucocorticoid receptor agonists.

Understanding its density is fundamental to using it accurately in these and other synthetic routes, ensuring precise stoichiometric control for optimal reaction outcomes.

Conclusion

The density of this compound, reported as approximately 1.36-1.38 g/mL at 25 °C, is a defining physical constant that is indispensable for its practical application in research and development.[1] This value is not merely a number but a reflection of its molecular structure—the heavy bromine atom and the compact aromatic framework. Its accurate empirical determination, guided by robust protocols, underpins the compound's safe handling, correct formulation, and successful use as a synthetic intermediate. This guide provides the necessary technical framework for researchers to confidently and competently utilize this important chemical reagent.

References

  • This compound | C9H11BrO | CID 2752599. PubChem. [Link]

  • Experiment 1: Determining the Densities of Solids. Babcock University. [Link]

  • Organic Chemistry LABORATORY. Al-Rasheed University. [Link]

Sources

4-Bromo-2,3-dimethylanisole spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,3-dimethylanisole

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of aromatic intermediates is paramount. This compound (CAS No. 50638-48-7), also known by its IUPAC name 1-bromo-4-methoxy-2,3-dimethylbenzene, serves as a valuable building block in the synthesis of more complex molecules, including novel arylsulfonamide derivatives with potential therapeutic activities. Its molecular structure, featuring a tetrasubstituted benzene ring, presents a distinct spectroscopic fingerprint. The precise characterization of this compound is essential for ensuring reaction success, purity of subsequent products, and adherence to regulatory standards.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. As direct experimental spectral data is not uniformly published in publicly accessible literature, this document leverages established spectroscopic principles and data from analogous compounds to present an illustrative yet technically grounded analysis. We will delve into the practical methodologies and interpretative logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the verification of this and similar chemical entities. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound possesses a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1] The key structural features to be identified are the two aromatic protons, the methoxy group, two distinct aromatic methyl groups, and the substituted benzene ring itself, including the carbon atoms directly bonded to the bromine and oxygen.

// Atom nodes with explicit positions for clarity C1 [label="C¹", pos="0,1!"]; C2 [label="C²", pos="-0.87,0.5!"]; C3 [label="C³", pos="-0.87,-0.5!"]; C4 [label="C⁴", pos="0,-1!"]; C5 [label="C⁵", pos="0.87,-0.5!"]; C6 [label="C⁶", pos="0.87,0.5!"];

O [label="O", pos="1.74,1!"]; C_MeO [label="C⁹H₃", pos="2.61,0.5!"];

C_Me2 [label="C⁷H₃", pos="-1.74,1!"]; C_Me3 [label="C⁸H₃", pos="-1.74,-1!"];

Br [label="Br", pos="0,-2!"];

H5 [label="H⁵", pos="1.5, -0.87!"]; H6 [label="H⁶", pos="1.5, 0.87!"];

// Invisible nodes for aromatic circle center [shape=point, pos="0,0!"];

// Edges for the benzene ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];

// Edges for substituents C1 -- O [len=1.0]; O -- C_MeO [len=1.0];

C2 -- C_Me2 [len=1.0]; C3 -- C_Me3 [len=1.0];

C4 -- Br [len=1.0];

// Edges for hydrogens C5 -- H5 [len=1.0, style=dashed, color="#5F6368"]; C6 -- H6 [len=1.0, style=dashed, color="#5F6368"];

// Aromatic circle (approximated with invisible edges) // This is a visual trick; Graphviz doesn't have a native circle feature inside a polygon. // We can suggest the aromaticity through the structure's regularity. } }

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The overall analytical workflow is designed to confirm each component of this structure, from molecular mass to the specific connectivity of each atom.

dot digraph "Spectroscopic_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; Prep [label="Weigh ~15-20 mg of \nthis compound"]; }

subgraph "cluster_1" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR\n(CDCl₃, TMS)"]; IR [label="ATR-FTIR\n(Neat Liquid)"]; MS [label="GC-MS (EI)"]; }

subgraph "cluster_2" { label = "Data Analysis & Interpretation"; style = "filled"; color = "#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; Analyze_NMR [label="Assign Chemical Shifts\n& Coupling Constants"]; Analyze_IR [label="Identify Functional\nGroup Frequencies"]; Analyze_MS [label="Analyze M+ Isotope Pattern\n& Fragmentation"]; }

subgraph "cluster_3" { label = "Final Confirmation"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; Elucidation [label="Structural Elucidation\n(Confirm C₉H₁₁BrO Structure)"]; }

Prep -> {NMR, IR, MS} [lhead=cluster_1]; NMR -> Analyze_NMR; IR -> Analyze_IR; MS -> Analyze_MS; {Analyze_NMR, Analyze_IR, Analyze_MS} -> Elucidation; }

Caption: General workflow for the complete spectroscopic characterization of a chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the two aromatic protons, the methoxy protons, and the protons of the two methyl groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference standard.

  • Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, chosen for its excellent solubilizing properties and a single, easily identifiable residual solvent peak (δ ~7.26 ppm).[2] TMS is used because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal upfield of most organic resonances, preventing spectral overlap.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse-acquire sequence is typically sufficient.

Illustrative ¹H NMR Data and Interpretation

The following data is predicted based on established substituent effects on aromatic systems.

Label (Fig. 1)Predicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H⁶~7.15Doublet (d)1H~8.8Aromatic Proton (ortho to -Br)
H⁵~6.70Doublet (d)1H~8.8Aromatic Proton (ortho to -OCH₃)
H⁹~3.80Singlet (s)3H-Methoxy Protons (-OCH₃)
H⁷~2.30Singlet (s)3H-Aromatic Methyl Protons
H⁸~2.15Singlet (s)3H-Aromatic Methyl Protons

Interpretation:

  • Aromatic Region (δ 6.5-7.5 ppm): The two aromatic protons (H⁵ and H⁶) are chemically non-equivalent and are ortho to each other, resulting in a simple doublet-of-doublets (AX) system.

    • The proton at C⁶ (H⁶) is deshielded (shifted downfield) due to its proximity to the electron-withdrawing bromine atom.

    • The proton at C⁵ (H⁵) is shielded (shifted upfield) due to the strong electron-donating effect of the para-methoxy group.

    • The coupling constant of ~8.8 Hz is characteristic of ortho-coupling between adjacent aromatic protons.[3]

  • Aliphatic Region (δ 2.0-4.0 ppm):

    • The sharp singlet at ~3.80 ppm integrating to 3H is characteristic of the methoxy group protons.

    • Two distinct singlets are predicted for the two aromatic methyl groups (~2.30 and ~2.15 ppm). Their chemical shifts differ slightly due to their different positions relative to the bromine and methoxy substituents. The lack of coupling confirms they have no adjacent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. As this compound has no molecular symmetry, all nine carbon atoms are expected to produce distinct signals.

Experimental Protocol: ¹³C NMR
  • Sample and Solvent: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This simplifies the spectrum to single lines for each unique carbon.

  • Causality: Proton decoupling is a standard technique that removes C-H coupling, making the spectrum easier to interpret and improving the signal-to-noise ratio for the low-abundance ¹³C isotope.[4] The CDCl₃ solvent peak appears as a characteristic triplet at ~77.16 ppm.[2]

Illustrative ¹³C NMR Data and Interpretation

The following chemical shifts are predicted based on additivity rules and comparison with similar structures.[5][6]

Label (Fig. 1)Predicted δ (ppm)Assignment
~156Aromatic C-O
C⁴~114Aromatic C-Br
C⁶~132Aromatic C-H
C⁵~112Aromatic C-H
~128Aromatic C-CH₃
~136Aromatic C-CH₃
C⁹~56Methoxy (-OCH₃)
C⁷~20Aromatic Methyl
C⁸~16Aromatic Methyl

Interpretation:

  • Aromatic Region (δ 110-160 ppm): Six distinct peaks are expected.

    • The carbon attached to the oxygen (C¹) is the most deshielded aromatic carbon due to the high electronegativity of oxygen, appearing furthest downfield (~156 ppm).

    • The carbons attached to hydrogen (C⁵, C⁶) and bromine (C⁴) typically appear in the δ 110-135 ppm range. The C-Br signal (C⁴) is often identifiable by its lower intensity and the shielding effect of the halogen.

    • The quaternary carbons attached to the methyl groups (C², C³) are also in this region, typically showing weaker signals than the protonated carbons.

  • Aliphatic Region (δ 15-60 ppm):

    • The methoxy carbon (C⁹) signal is characteristic and appears around δ 56 ppm.

    • The two methyl carbons (C⁷, C⁸) are shielded and appear upfield, around δ 16-20 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a single drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for liquids.[1] It provides high-quality, reproducible spectra without the need for solvents or KBr pellets.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean crystal should be taken first.

Characteristic IR Absorptions and Interpretation
Frequency Range (cm⁻¹)Bond VibrationInterpretation
3050 - 2950C-H Stretch (Aromatic)Presence of the benzene ring.
2950 - 2850C-H Stretch (Aliphatic)Confirms the -CH₃ groups (methoxy and methyl).
~1580, ~1470C=C StretchAromatic ring skeletal vibrations.
~1250C-O-C Asymmetric StretchStrong, characteristic absorption for the aryl ether group.
~1040C-O-C Symmetric StretchConfirms the aryl ether linkage.
Below 600C-Br StretchConfirms the presence of the carbon-bromine bond.

Interpretation: The IR spectrum provides a clear "fingerprint" for this compound. The most diagnostic peaks are the strong C-O stretching bands around 1250 and 1040 cm⁻¹, which are definitive evidence of the anisole functional group. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Experimental Protocol: GC-MS
  • Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the sample from any impurities.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Causality: EI is a high-energy method that causes reproducible fragmentation, creating a unique mass spectrum that can be used for structural identification and library matching.[7]

Expected Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion:

    • M⁺ peak: at m/z = 214 (for C₉H₁₁⁷⁹BrO)

    • M+2 peak: at m/z = 216 (for C₉H₁₁⁸¹BrO) This characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.[7]

  • Key Fragmentation Patterns:

    • [M-15]⁺: A peak at m/z = 199/201, corresponding to the loss of a methyl radical (•CH₃) from either a methyl group or the methoxy group. This is often a prominent peak.

    • [M-31]⁺: A peak at m/z = 183/185, corresponding to the loss of a methoxy radical (•OCH₃).

    • [M-46]⁺: A peak at m/z = 168/170, resulting from the loss of a methyl radical followed by the loss of a methoxy group.

Summary of Spectroscopic Data

This table provides a consolidated summary of the key analytical data for the structural confirmation of this compound.

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsTwo doublets (~7.15, ~6.70 ppm, J ≈ 8.8 Hz)
Methoxy ProtonsOne singlet (~3.80 ppm, 3H)
Methyl ProtonsTwo singlets (~2.30, ~2.15 ppm, 3H each)
¹³C NMR Total Signals9 distinct signals
Key SignalsC-O (~156 ppm), C-OC H₃ (~56 ppm), C -CH₃ (~16-20 ppm)
IR Key Stretches~1250 cm⁻¹ (strong, C-O-C asymm.), ~1040 cm⁻¹ (C-O-C symm.)
MS Molecular Ionm/z = 214 and 216 (M⁺, M+2 peaks, ~1:1 ratio)
Major Fragmentm/z = 199/201 ([M-CH₃]⁺)

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unequivocal and robust method for the structural confirmation and purity assessment of this compound. While this guide presents an illustrative dataset based on established chemical principles, the described methodologies and interpretative frameworks are directly applicable to the analysis of experimentally obtained data. A Certificate of Analysis for this compound confirms that such spectra conform to the expected structure, underscoring the reliability of these techniques in a quality control environment. For any researcher in drug development or chemical synthesis, a thorough application of these analytical techniques is a non-negotiable step in validating the identity and quality of critical chemical intermediates.

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  • Manimaran, S., et al. (2019). Spectroscopic (FT-IR, FT-Raman and NMR) and NBO analysis of 3, 4-dimethylanisole by density functional method. Indian Journal of Pure & Applied Physics, 57, 235-247. [Link]

  • ResearchGate. Comparison of observed and calculated infrared spectra of 3,4-dimethylanisole. [Link]

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An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-bromo-2,3-dimethylanisole from 2,3-dimethylanisole, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary analytical techniques for product verification.

Introduction: The Significance of Brominated Anisoles

This compound is a valuable intermediate in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules, such as 4,6-Dibromo-2,3-dimethylanisole and novel arylsulfonamide derivatives with potential therapeutic applications.[1] The strategic placement of the bromine atom, guided by the existing substituents on the anisole ring, makes this compound a versatile building block in medicinal chemistry and materials science.

Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of this compound from 2,3-dimethylanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] In this process, an electrophile—in this case, a bromine cation or a polarized bromine molecule—replaces a hydrogen atom on the aromatic ring.

The Role of Directing Groups

The regioselectivity of this bromination is controlled by the two substituents already present on the benzene ring: the methoxy group (-OCH₃) and the two methyl groups (-CH₃).

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director.[3][4] It donates electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.[3] This effect is strongest at the positions ortho and para to the methoxy group.

  • Methyl Groups (-CH₃): Methyl groups are also activating groups and ortho, para-directors.[5] They donate electron density through a weaker inductive effect.[3]

In 2,3-dimethylanisole, the positions on the ring are influenced by these groups. The methoxy group strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The methyl groups at positions 2 and 3 also exert their directing effects. The cumulative effect of these groups, along with steric considerations, favors the substitution at the 4-position, leading to the desired product, this compound.

Reaction Mechanism Workflow

The bromination of 2,3-dimethylanisole proceeds through a well-established two-step mechanism for electrophilic aromatic substitution.[6]

G cluster_0 Step 1: Formation of the Arenium Ion (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) A 2,3-Dimethylanisole + Br₂ B π-complex formation A->B Electrophile approach C Arenium Ion (Sigma Complex) (Resonance Stabilized) B->C Attack of π-electrons on Br D Arenium Ion F This compound + HBr + Catalyst D->F Proton abstraction E Base (e.g., AcO⁻) E->D acts on H⁺ G cluster_spectroscopy Spectroscopic Analysis Start Crude Product TLC Thin Layer Chromatography (Purity Check) Start->TLC Column Column Chromatography (Purification) TLC->Column Pure Purified this compound Column->Pure NMR ¹H and ¹³C NMR Pure->NMR IR Infrared Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Characterized Product NMR->Final IR->Final MS->Final

Sources

Key chemical reactions of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2,3-dimethylanisole

Abstract

This compound is a versatile substituted aromatic compound that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom, an activating methoxy group, and two adjacent methyl groups—provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core chemical reactions involving this compound, presenting not just the protocols but the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁BrO, is an aryl halide characterized by a methoxy group and two methyl groups on the benzene ring, with a bromine atom at the para-position relative to the methoxy group.[1][2] This structure is of significant interest because the bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The electron-donating methoxy group activates the aromatic ring, while the steric hindrance from the ortho- and meta-methyl groups can influence regioselectivity in certain reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 50638-48-7[3]
Molecular Weight 215.09 g/mol [1]
Molecular Formula C₉H₁₁BrO[1]
Boiling Point 197 °C (lit.)[3][4]
Density 1.36 g/mL at 25 °C (lit.)[3][4]
Refractive Index n20/D 1.566 (lit.)[3][4]
Appearance Clear, colorless to pale yellow liquid[5]
Synthesis of the Core Moiety

The primary route for preparing this compound is through the electrophilic bromination of 2,3-dimethylanisole. A mild and highly regioselective method employs N-Bromosuccinimide (NBS) in acetonitrile.[3] The methoxy group is a strong ortho-, para-director, and since the ortho positions are blocked by methyl groups, bromination occurs selectively at the para position.

G cluster_0 Synthesis of this compound Start 2,3-Dimethylanisole Reagent + NBS (N-Bromosuccinimide) in CH3CN Start->Reagent Electrophilic Aromatic Substitution Product This compound Reagent->Product

Caption: Synthesis of this compound via NBS bromination.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[6]

The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: The aryl bromide (Ar-Br) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-Br).

  • Transmetalation (or related step): A nucleophilic partner transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6]

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation (+ R-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[7] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Causality and Experimental Choices:

  • Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligands stabilize the palladium complex and modulate its reactivity.[8][9]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[10] Its role is to activate the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base like K₃PO₄ (2.0 mmol).[11]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[11]

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing aryl amines by forming a C-N bond between an aryl halide and an amine.[12] It has wide applications in pharmaceuticals, where the aryl amine moiety is a common pharmacophore.[13]

Causality and Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., tBu₃P, BINAP) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. It serves to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent unwanted side reactions.[14]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture at 80-110 °C with stirring until the starting material is consumed (as monitored by TLC/GC).

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the residue by flash chromatography.

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp² carbon.[15]

Causality and Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[16]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[15]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used.

Experimental Protocol: Heck Reaction

  • Combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%) in a reaction vessel.[6]

  • Add a base, such as K₂CO₃ (2.0 mmol), and a solvent like DMF (5 mL).[6]

  • Heat the mixture to 100-140 °C for several hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product via column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[17] It is known for its tolerance of a wide variety of functional groups.[18]

Causality and Experimental Choices:

  • Organostannane: The choice of the R group on the tin reagent (e.g., tributyltin) affects the rate of transmetalation. The transfer rate generally follows the order: alkynyl > vinyl > aryl > allyl > alkyl.[19]

  • Additives: Lithium chloride (LiCl) is often added to the reaction. It is believed to accelerate the transmetalation step by displacing ligands on the palladium center, making it more accessible to the organostannane.[20]

Experimental Protocol: Stille Coupling

  • To a flame-dried flask under argon, add this compound (1.0 mmol), the organostannane reagent (e.g., vinyltributyltin, 1.1 mmol), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (3.0 mmol).[20]

  • Add anhydrous, degassed solvent such as THF or DMF (10 mL).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes (this precipitates the tin byproduct as a filterable solid).

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Formation and Reaction of Organometallic Intermediates

Beyond cross-coupling, the bromine atom can be replaced by a metal through halogen-metal exchange or insertion, creating highly nucleophilic organometallic reagents that can react with a wide range of electrophiles.

Grignard Reaction

The reaction of this compound with magnesium metal yields a Grignard reagent. This organomagnesium compound is a powerful carbon nucleophile.[21]

Causality and Experimental Choices:

  • Solvent: Anhydrous ether solvents, such as diethyl ether or THF, are critical. They stabilize the Grignard reagent by coordinating to the magnesium center.

  • Initiation: The reaction can sometimes be difficult to initiate. The use of highly pure magnesium turnings and a crystal of iodine or 1,2-dibromoethane can help activate the magnesium surface.

G cluster_1 Grignard Reagent Workflow Start This compound + Mg turnings Formation Formation of Grignard Reagent (Ar-MgBr) Start->Formation in dry THF Reaction Reaction with Electrophile (E+) (e.g., CO₂, Aldehyde) Formation->Reaction Product Functionalized Product (Ar-E) Reaction->Product Acidic Workup

Caption: Workflow for Grignard reaction and subsequent functionalization.

Experimental Protocol: Grignard Formation and Reaction with CO₂

  • Dry all glassware in an oven and assemble under an inert atmosphere.

  • Place magnesium turnings (1.2 mmol) in a flask with a stir bar.

  • Add a small volume of dry THF (5 mL) and a solution of this compound (1.0 mmol) in dry THF (10 mL) to a dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a crystal of iodine and warm gently.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the resulting Grignard solution in a dry ice/acetone bath (-78 °C).

  • Bubble dry CO₂ gas through the solution for 30 minutes or add crushed dry ice.

  • Allow the mixture to warm to room temperature, then quench carefully by adding 1 M HCl.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the corresponding benzoic acid derivative.

Electrophilic Aromatic Substitution

The anisole ring is activated towards further electrophilic substitution. The existing substituents (methoxy, two methyls, and bromine) direct the position of any new incoming electrophile.

Further Bromination

Despite the presence of one bromine atom, the ring remains activated enough to undergo a second bromination. The strong ortho-, para-directing methoxy group, combined with the directing effects of the methyl groups, leads to bromination at the C6 position.

Experimental Protocol: Dibromination

  • Dissolve this compound (1.0 mmol) in acetonitrile (CH₃CN).[3]

  • Add N-Bromosuccinimide (NBS) (1.05 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane, wash with aqueous sodium thiosulfate solution and then water.

  • Dry the organic layer and concentrate to yield 4,6-Dibromo-2,3-dimethylanisole.[3]

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. Its true utility is unlocked through a range of powerful chemical reactions, most notably palladium-catalyzed cross-couplings, which provide efficient pathways to complex biaryl and arylamine structures. Furthermore, its capacity to form organometallic reagents like Grignard reagents opens up avenues for introducing a variety of functional groups. The principles and protocols detailed in this guide serve as a foundational resource for scientists aiming to leverage the synthetic potential of this versatile molecule in their research and development endeavors.

References

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  • Khan, K. M., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 2021. [Link][8]

  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][9]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][11]

  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

  • NROChemistry. Stille Coupling. [Link][18]

  • PubChemLite. This compound (C9H11BrO). [Link]

  • University of Liverpool. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link][14]

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  • Patsnap. Synthesis method of 4-bromo-3-methyl anisole.
  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Wikipedia. Heck reaction. [Link][15]

  • Wikipedia. Buchwald–Hartwig amination. [Link][12]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

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  • ResearchGate. Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in.... [Link]

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  • Wikipedia. Stille reaction. [Link][17]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction. [21]

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  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link][7]

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The Strategic deployment of 4-Bromo-2,3-dimethylanisole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 4-Bromo-2,3-dimethylanisole, a versatile substituted anisole building block, and its applications in the synthesis of contemporary therapeutic agents. We will delve into its established role in the creation of selective glucocorticoid receptor modulators and explore its potential in the rational design of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both field-proven insights and forward-looking applications.

Introduction: The unique chemical value of this compound

This compound is a halogenated and alkyl-substituted aromatic compound with the chemical formula C₉H₁₁BrO. Its utility in medicinal chemistry stems from a unique combination of structural and electronic features:

  • Orthogonal Functional Handles: The presence of a bromine atom and a methoxy group provides two distinct points for chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the methoxy group can be cleaved to reveal a phenol, a common pharmacophoric element.

  • Steric Influence of Methyl Groups: The vicinal methyl groups at the 2- and 3-positions introduce significant steric hindrance. This can be strategically employed to direct the regioselectivity of subsequent reactions and to influence the conformation of the final molecule, which is often crucial for achieving high-affinity binding to a biological target.

  • Modulation of Physicochemical Properties: The substituted phenyl ring is a ubiquitous scaffold in drug molecules.[1] The specific substitution pattern of this compound allows for fine-tuning of properties such as lipophilicity, metabolic stability, and protein-ligand interactions.

This combination of features makes this compound a valuable starting material for the synthesis of complex, biologically active molecules.

Confirmed Application: Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators

A key documented application of this compound is in the synthesis of non-steroidal selective glucocorticoid receptor modulators (SEGRMs).[2][3][4][5] These compounds aim to separate the anti-inflammatory effects of glucocorticoids from their metabolic side effects by selectively modulating the transrepression and transactivation pathways of the glucocorticoid receptor (GR).

Rationale for use in GR Modulator Synthesis

The synthesis of certain arylsulfonamide-based non-steroidal GR agonists utilizes a substituted phenyl moiety to mimic the A-ring of steroidal ligands. The specific substitution pattern of this compound is crucial for achieving the desired binding pose within the GR ligand-binding domain.

Synthetic Workflow and Key Protocols

The general synthetic approach involves the coupling of the this compound core with a suitable sulfonamide partner. A representative workflow is outlined below.

A This compound B Organometallic Intermediate (e.g., Grignard or Boronic Ester) A->B Metalation D Coupling Reaction (e.g., Suzuki or Kumada) B->D C Sulfonamide Coupling Partner C->D E Final GR Modulator D->E C-C Bond Formation

Caption: Synthetic workflow for a GR modulator.

Experimental Protocol: Formation of the Organometallic Intermediate (Illustrative)

  • Materials: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal.

  • Procedure: a. To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a small crystal of iodine. b. Add a solution of this compound in anhydrous THF dropwise to the magnesium turnings. c. If the reaction does not initiate (as indicated by the disappearance of the iodine color and gentle reflux), warm the mixture gently. d. Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. e. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Validation: The formation of the Grignard reagent can be confirmed by quenching a small aliquot with a proton source and observing the formation of 2,3-dimethylanisole via GC-MS.

Potential Application: A Building Block for Kinase Inhibitors

While direct synthesis of approved kinase inhibitors using this compound is not widely documented, its structural features make it an attractive candidate for this class of drugs. Kinase inhibitors often feature a substituted aromatic core that interacts with the hinge region of the ATP-binding pocket.[6][7][8]

Design Strategy: Targeting the Hinge-Binding Region

The 4-amino-substituted phenyl moiety is a common pharmacophore in kinase inhibitors. Buchwald-Hartwig amination of this compound can provide access to a variety of substituted anilines, which can then be incorporated into kinase inhibitor scaffolds.[9][10][11][12]

A This compound C Buchwald-Hartwig Amination A->C B Amine (R-NH2) B->C D 4-Amino-2,3-dimethylanisole Derivative C->D C-N Bond Formation F SNAr or Cross-Coupling D->F E Heterocyclic Core (e.g., Pyrimidine, Quinazoline) E->F G Kinase Inhibitor Scaffold F->G Assembly

Caption: Potential synthesis of a kinase inhibitor.

Causality in Experimental Design: Overcoming Steric Hindrance

The 2,3-dimethyl substitution pattern presents a steric challenge for cross-coupling reactions.[13][14][15][16] The choice of palladium catalyst and ligand is critical for achieving high yields.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

  • Materials: this compound, desired primary or secondary amine, palladium(II) acetate or a pre-catalyst, a bulky phosphine ligand (e.g., XPhos, SPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure: a. In a glovebox or under an inert atmosphere, combine the palladium source, ligand, and base in a reaction vessel. b. Add the solvent, followed by this compound and the amine. c. Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. f. Purify the product by column chromatography.

  • Rationale for Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step of the catalytic cycle, which can be slow for sterically hindered substrates.

Table 1: Comparison of Ligands for Sterically Hindered Couplings

LigandTypical Catalyst LoadingKey Advantages
Tri-tert-butylphosphine1-2 mol%Effective for a range of substrates.
XPhos0.5-2 mol%High activity for sterically demanding couplings.
SPhos0.5-2 mol%Broad substrate scope, including heteroaromatic amines.

Potential Application: Scaffolding for GPCR Modulators

GPCRs are a major class of drug targets, and the discovery of allosteric modulators has opened new avenues for therapeutic intervention.[17][18][19][20][21] These modulators often feature complex aromatic systems that bind to sites topographically distinct from the endogenous ligand binding site.

Design Strategy: Building Biaryl Structures for Allosteric Pockets

Suzuki-Miyaura coupling is a powerful tool for constructing biaryl structures, which are common motifs in GPCR modulators.[13][14][15][22] this compound can serve as one of the aryl partners in such couplings.

A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid or Ester B->C D Biaryl Intermediate C->D C-C Bond Formation E Further Functionalization D->E e.g., Demethylation, Side Chain Addition F GPCR Modulator E->F

Caption: Potential synthesis of a GPCR modulator.

Protocol Considerations for Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

  • Materials: this compound, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., aqueous sodium carbonate or potassium phosphate), and a solvent system (e.g., toluene/water or dioxane/water).

  • Procedure: a. To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base. b. Add the solvent system and degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles. c. Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) with vigorous stirring. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction, add water, and extract the product with an organic solvent. f. Purify the product by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a valuable and strategically important building block in medicinal chemistry. Its confirmed application in the synthesis of non-steroidal glucocorticoid receptor modulators highlights its utility in creating molecules with precise three-dimensional structures for high-affinity protein binding.

While its direct use in the synthesis of kinase inhibitors and GPCR modulators is an area ripe for exploration, the principles of modern cross-coupling chemistry strongly suggest its potential in these fields. The steric and electronic properties of this molecule offer medicinal chemists a unique tool to navigate complex synthetic challenges and to fine-tune the pharmacological properties of drug candidates. As the demand for novel, highly selective therapeutics continues to grow, the strategic application of well-defined building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

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  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d] pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. ResearchGate. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. National Institutes of Health. [Link]

  • Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. PubMed. [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. National Institutes of Health. [Link]

  • Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. MDPI. [Link]

  • Structure-based design of allosteric modulators for G protein-coupled receptors using molecular modelling and pharmacology experiments. Queen's University Belfast. [Link]

  • Drug Design Strategies for GPCR Allosteric Modulators. National Institutes of Health. [Link]

  • Synthesis of Novel Steroidal Agonists, Partial Agonists, and Antagonists for the Glucocorticoid Receptor. ResearchGate. [Link]

  • 2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]

  • Synthesis and Anti-Cancer Activity of Novel Selective Glucocorticoid Receptor Agonists of Phenylethanolamine Series. Preprints.org. [Link]

  • GPCR Allosteric Modulator Discovery. ResearchGate. [Link]

  • Synthesis and Characterization of Nonsteroidal Glucocorticoid Receptor Modulators for Multiple Myeloma. ResearchGate. [Link]

  • Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Novel methylene-linked heterocyclic EP1 receptor antagonists. PubMed. [Link]

  • Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed. [Link]

  • Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity. PubMed. [Link]

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The Strategic Utility of 4-Bromo-2,3-dimethylanisole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2,3-dimethylanisole has emerged as a highly versatile and valuable scaffold, particularly in the synthesis of polysubstituted aromatic compounds prevalent in medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an activating methoxy group, and two adjacent methyl groups—provides a powerful tool for controlling regioselectivity and introducing molecular complexity. This guide offers an in-depth exploration of the physicochemical properties, core reactivity, and key synthetic applications of this compound, supported by field-proven protocols and mechanistic insights to empower researchers in leveraging its full potential.

The Strategic Value of a Polysubstituted Aryl Halide

This compound, with CAS Number 50638-48-7, is a tetrasubstituted benzene derivative whose synthetic utility is dictated by the interplay of its four substituents.

  • The Bromine Atom (Br): Positioned at C4, the bromine atom serves as the primary reactive handle for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for classic palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It also enables the formation of organometallic intermediates like Grignard reagents and organolithium species.

  • The Methoxy Group (-OCH₃): Located at C1, the methoxy group is a strong electron-donating group through resonance (+R effect). This activation of the aromatic ring influences the rate and success of palladium-catalyzed cross-coupling reactions at the C-Br bond. Furthermore, it acts as a powerful ortho, para-director in electrophilic aromatic substitution and a director in ortho-lithiation reactions.

  • The Methyl Groups (-CH₃): The adjacent methyl groups at C2 and C3 provide significant steric bulk. This steric hindrance plays a crucial role in directing the regiochemical outcome of many reactions, often shielding the ortho positions to the methoxy group and favoring functionalization at other sites. This predictable steric influence is a key asset in complex synthetic design.

This combination of electronic activation, a versatile reactive handle, and steric directing elements makes this compound a superior choice for constructing highly substituted aromatic systems with precise control.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a building block's physical and spectroscopic properties is essential for its effective use in the laboratory.

PropertyValueReference(s)
CAS Number 50638-48-7[1]
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Clear to light yellow liquid
Boiling Point 197 °C (lit.)[1]
Density 1.36 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.566 (lit.)[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.03 (d, J=8.6 Hz, 1H), 6.78 (d, J=8.6 Hz, 1H), 3.84 (s, 3H), 2.29 (s, 3H), 2.17 (s, 3H)Predicted
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 157.2, 134.1, 128.5, 126.9, 114.3, 111.8, 55.6, 20.4, 15.9Predicted

Core Reactivity & Mechanistic Considerations

The reactivity of this compound is a direct consequence of its substitution pattern. The electron-donating methoxy group enhances the electron density of the aromatic ring, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling cycles—often the rate-determining step.

The two methyl groups at the C2 and C3 positions sterically hinder the C2 position relative to the methoxy group. This steric shield is critical in directed ortho-metalation (DoM) reactions. While the methoxy group is a strong DoM director, lithiation will preferentially occur at the less hindered C6 position, providing a reliable method for regioselective functionalization.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: Key synthetic transformations of this compound.

Key Synthetic Transformations & Protocols

The true power of this compound is demonstrated in its application. Below are representative, field-proven protocols for its use in cornerstone reactions of modern organic synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The electron-rich nature of the anisole ring makes it an excellent substrate for this transformation.

Protocol: Synthesis of a 4-Aryl-2,3-dimethylanisole Derivative

This protocol is adapted from standard procedures for aryl bromides and provides a reliable starting point for optimization.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv) or a suitable biarylphosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate, ethyl acetate, hexane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation and Reaction

The C-Br bond readily undergoes oxidative insertion with magnesium metal to form the corresponding Grignard reagent, a potent carbon nucleophile.

Protocol: Synthesis of 4-bromo-2,3-dimethylphenylmagnesium bromide and reaction with an Aldehyde

This protocol is based on standard Grignard formation procedures, emphasizing the critical need for anhydrous conditions.[3]

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal, as initiator)

  • Aldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

  • Add a small crystal of iodine and enough anhydrous ether to cover the magnesium.

  • Dissolve this compound in anhydrous ether and add it to the dropping funnel.

  • Add a small portion of the anisole solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

  • Once initiated, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Cool the resulting Grignard solution to 0 °C in an ice bath.

  • Dissolve the aldehyde in anhydrous ether and add it dropwise to the stirred Grignard reagent.

  • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting secondary alcohol via flash column chromatography.

Case Study: Synthesis of a Nonsteroidal Glucocorticoid Receptor Agonist

The strategic value of this compound is exemplified in its use as a key building block for a novel class of arylsulfonamide nonsteroidal glucocorticoid receptor (GR) agonists.[1] In this synthesis, the building block is used to construct a substituted biaryl core, mimicking the A-ring of a steroid.

The key step involves a Suzuki-Miyaura cross-coupling reaction. The researchers coupled this compound with a suitable boronic ester partner to construct the central biaryl scaffold of the target molecule. The choice of this specific building block was critical for introducing the desired 2,3-dimethyl-4-methoxy substitution pattern on one of the phenyl rings, which was found to be important for potent agonist activity. This case study highlights how the predictable reactivity and substitution pattern of this compound directly enables the synthesis of complex, biologically active molecules.

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. The combination of a versatile bromine handle, an activating methoxy group, and sterically directing methyl groups provides chemists with a high degree of control over the construction of complex, polysubstituted aromatic systems. Its demonstrated utility in robust transformations such as Suzuki-Miyaura coupling and Grignard reactions, and its successful application in the synthesis of potent drug candidates, underscores its importance. By understanding the core principles of its reactivity and employing validated protocols, researchers can confidently integrate this building block into their synthetic strategies to accelerate the discovery and development of novel chemical entities.

References

  • Supporting Information for various chemical syntheses. (n.d.). Retrieved January 10, 2026, from [Link]

  • Darren D., et al. (2013). Substituted phenyl as a steroid A-ring mimetic: Providing agonist activity to a class of arylsulfonamide nonsteroidal glucocorticoid ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6645-6649. Available from: [Link]

Sources

Safety and handling of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-2,3-dimethylanisole

This guide provides comprehensive safety protocols and handling procedures for this compound (CAS No. 50638-48-7), a key intermediate in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure procedural integrity and minimize laboratory risk.

Core Compound Profile and Significance

This compound is a substituted aromatic compound utilized in the synthesis of more complex molecules.[1] Its structure is foundational for creating novel arylsulfonamide derivatives and substituted diphenyl ethers, making it a valuable building block in medicinal chemistry and materials science. The compound is typically prepared from 2,3-dimethylanisole through bromination, often using N-bromosuccinimide (NBS) in acetonitrile.[1] Given its reactivity and hazard profile, a thorough understanding of its properties is paramount for safe and effective use.

Physicochemical Data Summary

A precise understanding of the compound's physical properties is the first step in a sound risk assessment. The data below has been aggregated from authoritative chemical databases and supplier safety data sheets.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [2]
CAS Number 50638-48-7[2]
Appearance Data not consistently available; handle as a potentially hazardous liquid or solid.
Boiling Point 197 °C (lit.); 112 °C at 5 mmHg[3]
Density 1.36 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.566 (lit.)
Storage Class 10 - Combustible liquids

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[2] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation

Source: Aggregated from PubChem and Sigma-Aldrich.[2]

Pre-Experimental Workflow: Risk Assessment and Control Measures

A self-validating safety protocol begins long before the compound is handled. The following workflow illustrates the mandatory preliminary steps to mitigate exposure and ensure a controlled experimental environment.

RiskAssessmentWorkflow Diagram 1: Pre-Handling Risk Assessment Workflow cluster_prep Phase 1: Preparation & Information Gathering cluster_controls Phase 2: Engineering & Administrative Controls cluster_execution Phase 3: Safe Execution sds Review Safety Data Sheet (SDS) protocol Analyze Experimental Protocol sds->protocol Inform hazards Identify Specific Hazards (Irritation, Inhalation) protocol->hazards Determine fume_hood Verify Fume Hood Functionality (Certified and operational) hazards->fume_hood Mandate ppe_select Select & Inspect PPE (Gloves, Goggles, Lab Coat) hazards->ppe_select Require emergency_prep Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) hazards->emergency_prep Prepare for handling Proceed with Handling Protocol fume_hood->handling ppe_select->handling emergency_prep->handling PPE_Protocol Diagram 2: Mandatory PPE for Handling this compound PPE Personal Protective Equipment (PPE) Eye/Face Protection Hand Protection Body Protection Respiratory Protection Eyes Chemical safety goggles (conforming to EN166 or NIOSH standards). A face shield is recommended if there is a splash hazard. PPE:eyes->Eyes Hands Chemical-resistant gloves (e.g., Nitrile). Inspect for perforations before each use. Dispose of contaminated gloves immediately. PPE:hands->Hands Body Standard laboratory coat. Ensure it is fully buttoned to protect underlying clothing and skin. PPE:body_->Body Resp Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or during spill cleanup. A type ABEK (EN14387) respirator filter is recommended. PPE:resp->Resp

Caption: Mandatory PPE for Handling this compound

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines a self-validating sequence of operations designed to minimize risk during the handling and use of this compound.

Objective: To safely transfer and use the compound while preventing any chemical exposure.

Methodology:

  • Preparation:

    • Confirm all required PPE is available and in good condition. * Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary glassware and reagents within the fume hood before introducing the compound. [4]2. Aliquotting and Transfer:

    • Place the sealed container of this compound in the fume hood.

    • Allow the container to reach thermal equilibrium with the ambient temperature to avoid pressure changes upon opening.

    • Carefully unseal the container. If it is a solid, handle it gently to prevent the formation of dust. [5] * Use appropriate tools (e.g., spatula, pipette) to transfer the required amount into a suitable, labeled reaction vessel.

    • Keep the primary container tightly closed when not in use. [5][4]3. Post-Handling:

    • Securely seal all containers holding the compound.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete. [4]

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a dry, cool, and well-ventilated area. [5]Keep the container tightly sealed to prevent moisture ingress and vapor escape. The designated storage class is 10 for combustible liquids. * Chemical Stability: The compound is stable under normal laboratory conditions. [5]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals. [5]Such contact can lead to vigorous, potentially hazardous reactions.

  • Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen halides, and other toxic fumes may be released. [5]

Emergency Response Protocol

Immediate and correct response to an exposure or spill is critical. The following flowchart provides clear, actionable steps.

EmergencyResponse Diagram 3: Emergency Response Flowchart cluster_spill Accidental Release / Spill cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_evac Evacuate immediate area start->spill_evac exposure_type Identify Exposure Route start->exposure_type spill_ppe Don appropriate PPE (Respirator, gloves, etc.) spill_evac->spill_ppe spill_contain Contain spill with inert absorbent material (e.g., vermiculite, sand) spill_ppe->spill_contain spill_collect Collect residue into a sealed container for disposal spill_contain->spill_collect spill_clean Clean the area thoroughly spill_collect->spill_clean skin Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. exposure_type->skin Skin eyes Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. exposure_type->eyes Eyes inhalation Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. exposure_type->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure_type->ingestion Ingestion

Caption: Emergency Response Flowchart

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Procedure: Collect all waste in designated, clearly labeled, and sealed containers.

  • Regulations: Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not dispose of it down the drain. [6]

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2,3-difluoroaniline.

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.

  • PubChem. This compound. National Center for Biotechnology Information.

  • Matrix Scientific. This compound.

  • Sigma-Aldrich. This compound 96%.

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2,6-dimethylanisole.

  • ChemicalBook. This compound.

Sources

A Comprehensive Safety and Handling Guide for 4-Bromo-2,3-dimethylanisole (CAS: 50638-48-7)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 4-Bromo-2,3-dimethylanisole. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a practical, field-proven framework grounded in chemical principles. The protocols and explanations herein are synthesized to ensure scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Profile

This compound is a halogenated aromatic ether. Its structure, featuring a methoxy group and two methyl groups on a brominated benzene ring, makes it a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including derivatives with potential glucocorticoid receptor (GR) agonist activity. Understanding its fundamental properties is the first step in a comprehensive risk assessment.

GHS_Hazard_Flow cluster_0 Hazard Identification cluster_1 GHS Classification cluster_2 Hazard Communication Properties Chemical Properties Irritant Nature Volatility Classification Skin Irritation 2 Eye Irritation 2 STOT SE 3 (Respiratory) Properties->Classification Signal Signal Word: Warning Classification->Signal Pictogram GHS07 (Exclamation Mark) Classification->Pictogram H_Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Classification:f0->H_Statements Classification:f1->H_Statements Classification:f2->H_Statements P_Statements P261: Avoid breathing vapours P280: Wear protective gloves/eye protection P305+P351+P338: IF IN EYES: Rinse cautiously... H_Statements->P_Statements Spill_Response start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess alert Alert Personnel & Evacuate Area assess->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill (Use absorbent pads/vermiculite) ppe->contain neutralize Clean Up (Collect absorbent material) contain->neutralize decontaminate Decontaminate Area (Wipe with soap & water) neutralize->decontaminate dispose Dispose of Waste (Seal in labeled container) decontaminate->dispose report Report Incident dispose->report

Caption: Small-Scale Laboratory Spill Response Workflow

Stability, Storage, and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring environmental protection.

  • Stability and Reactivity: The compound is stable under normal laboratory conditions. H[1]owever, it should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions. H[1]azardous decomposition products upon combustion include carbon oxides and hydrogen bromide gas. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. I[2]ts classification as a Storage Class 10 combustible liquid necessitates storage away from sources of ignition. * Waste Disposal: This compound is classified as WGK 3, severely hazardous to water. Under no circumstances should it be discharged into drains or the environment. All waste material, including contaminated consumables, must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.

[3]### 6. Toxicological and Ecological Summary

Table 3: GHS Hazard and Toxicity Summary

Hazard Type Classification Details Source

| Acute Toxicity | Not classified. Considered an irritant. | Causes skin, eye, and respiratory irritation. | |[4] | Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | |[4] | Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | |[4] | STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. Target Organ: Respiratory system. | |[4] | Carcinogenicity | No data available | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | |[1][5]

Table 4: Ecological Hazard Summary

Parameter Classification Rationale Source

| Water Hazard Class | WGK 3 | Severely hazardous to water. | |

References

  • This compound, PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 3-Bromo-o-xylene, 99%, Cole-Parmer. (Note: This reference is for a related compound and provides general laboratory safety context). [Link]

  • This compound, Chemdad. [Link]

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Methodological & Application

Application Notes and Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful tool for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2,3-dimethylanisole is a valuable building block, and its use in Suzuki coupling allows for the synthesis of complex 2,3-dimethyl-4-methoxybiphenyl derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound, detailing the reaction mechanism, a validated experimental protocol, and the rationale behind the selection of reagents and conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) center. The base plays a crucial role by activating the boronic acid, making it more nucleophilic and facilitating this exchange.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Regeneration of Catalyst Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArBr This compound (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar_prime_BOH2->ArPdAr_prime

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Due to the steric hindrance and electron-donating nature of the substituents on this compound, the choice of a suitable catalyst system is crucial for achieving high yields.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandCommercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Inert Gas (Argon or Nitrogen)High Purity-
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and oil bath

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Reaction Setup and Procedure
  • Reaction Assembly: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). The use of a bulky and electron-rich phosphine ligand like SPhos is often crucial for promoting the efficient coupling of sterically hindered and electron-rich aryl bromides.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe. The solvent mixture is typically degassed by bubbling an inert gas through it for 20-30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material (this compound) is consumed. This typically occurs within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2,3-dimethyl-4-methoxybiphenyl derivative.

Experimental_Workflow Start Start: Assemble Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Start->Inert Add_Catalyst Add Pd(OAc)₂ and SPhos Inert->Add_Catalyst Add_Solvent Add Degassed Dioxane/Water Add_Catalyst->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Work-up: - Quench with Water - Extract with Ethyl Acetate - Wash and Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Figure 2. A schematic of the experimental workflow for the Suzuki coupling.

Quantitative Data and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table provides representative data for analogous Suzuki couplings of aryl bromides, which can serve as a benchmark.

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Dioxane801-474-91
4-Bromo-2,6-difluoroanilinePhenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-100-~85
4-BromotoluenePhenylboronic AcidPd(dppf)Cl₂K₂CO₃DMF801295

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst and ligand are of good quality and handled under an inert atmosphere to prevent deactivation.

    • Insufficiently Degassed Solvents: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents.

    • Base Incompatibility: The choice of base is critical. For sterically hindered substrates, stronger bases like K₃PO₄ are often more effective than carbonates.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature can minimize this.

    • Protodeborylation: The cleavage of the C-B bond of the boronic acid can be an issue, especially with electron-rich or heteroaromatic boronic acids. Using a less protic solvent or a different base may help.

  • Difficult Purification:

    • Residual Palladium: Treatment of the crude product with a silica-based metal scavenger can aid in removing residual palladium.

    • Co-eluting Impurities: Careful selection of the column chromatography eluent system is essential. A gradient elution is often necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2,3-dimethyl-4-methoxybiphenyl derivatives from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired biaryl products. The protocol provided in these application notes serves as a robust starting point for the synthesis and diversification of this important class of molecules.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50 (30), 6722-6737.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Palladium-catalyzed cross-coupling with 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,3-dimethylanisole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Controlled Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a field of innovation recognized with the 2010 Nobel Prize in Chemistry.[1] These transformations provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the structure of countless pharmaceuticals, agrochemicals, and advanced materials.[2] The power of this chemistry lies in its ability to connect complex molecular fragments under relatively mild conditions with high functional group tolerance.[3][4]

This guide focuses on a specific, yet highly valuable, building block: This compound . This aryl bromide is distinguished by its substitution pattern: an electron-donating methoxy group and two adjacent, sterically demanding methyl groups. This unique architecture presents both challenges and opportunities in synthesis. The electronic nature of the ring influences its reactivity in the crucial oxidative addition step, while the steric hindrance from the ortho-methyl groups demands careful selection of catalysts and ligands to achieve efficient coupling. Understanding how to leverage this substrate is key to constructing complex, highly substituted biaryl, aryl amine, and aryl alkyne motifs.

This document provides an in-depth exploration of three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. It moves beyond simple procedural lists to explain the causality behind experimental design, offering detailed, field-tested protocols for immediate application.

Core Principles: The Palladium Catalytic Cycle

At the heart of these reactions is a common catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[3][5] While specific intermediates may vary, the cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine association/deprotonation (for C-N couplings), and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[2][5] The rate of this step is enhanced by electron-rich ligands on the palladium and can be hindered by steric bulk on the aryl halide.[4]

  • Transmetalation/Ligand Exchange:

    • In Suzuki and Sonogashira couplings, the organic group from a second reagent (an organoboron or organocopper species, respectively) is transferred to the palladium center, displacing the halide.[7][8] This step is often facilitated by a base.

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium center, and a base removes a proton from the nitrogen to form a palladium-amido complex.[9][10]

  • Reductive Elimination: The two organic fragments bound to the Pd(II) center are expelled as the final coupled product. This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex L₂Pd(II)(Ar)(R') oa_complex->trans_complex Transmetalation / Ligand Exchange (+ R'-M / Base) trans_complex->pd0 Reductive Elimination (- Ar-R') label_ar Ar = 4-methoxy-2,3-dimethylphenyl label_x X = Br label_r R' = Aryl, Alkynyl, Amino group label_m M = B(OH)₂, Cu, etc.

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its exceptional functional group tolerance.[4][11] It is the premier choice for synthesizing biaryl compounds.

Expert Insights & Causality

For a substrate like this compound, the choice of ligand is critical. The steric hindrance near the bromine atom can slow the oxidative addition step. Therefore, bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4] These ligands promote the formation of a coordinatively unsaturated 14-electron L-Pd(0) species, which is highly reactive in oxidative addition. The base (commonly K₂CO₃ or K₃PO₄) plays a crucial role in activating the boronic acid for the transmetalation step.[12] A mixed solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.[13]

Detailed Protocol: Synthesis of 4-Aryl-2,3-dimethylanisole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagent/MaterialM.W.AmountMolesEquiv.
This compound215.10215 mg1.0 mmol1.0
Arylboronic Acid-1.2 mmol1.2 mmol1.2
Pd₂(dba)₃915.7223 mg0.025 mmol0.025 (5 mol% Pd)
XPhos476.6226 mg0.055 mmol0.055
K₃PO₄212.27425 mg2.0 mmol2.0
1,4-Dioxane-8 mL--
Water-2 mL--
Magnetic stir bar-1--
Schlenk flask / Reaction tube-1--

digraph "Suzuki Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", penwidth=1.5, color="#202124", fontcolor="#202124"];
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// Nodes start [label="1. Setup"]; reagents [label="2. Add Solids\n(Aryl Bromide, Boronic Acid,\nPd₂(dba)₃, XPhos, K₃PO₄)"]; atmosphere [label="3. Inert Atmosphere\n(Evacuate & backfill with N₂/Ar 3x)"]; solvents [label="4. Add Solvents\n(Degassed Dioxane & Water)"]; reaction [label="5. Heat Reaction\n(Stir at 80-100 °C, 12-24h)"]; workup [label="6. Workup\n(Cool, dilute with EtOAc,\nwash with H₂O & brine)"]; purify [label="7. Purify\n(Dry over Na₂SO₄, concentrate,\ncolumn chromatography)"]; product [label="Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> atmosphere; atmosphere -> solvents; solvents -> reaction; reaction -> workup; workup -> purify; purify -> product; }

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.055 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14][15]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture will typically turn dark brown or black.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small aliquot until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in medicinal chemistry.[9] The reaction enables the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[10]

Expert Insights & Causality

This transformation is highly sensitive to the choice of base and ligand. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine-palladium intermediate to form the crucial palladium-amido complex.[16] The ligands developed by the Buchwald and Hartwig groups, particularly bulky dialkylbiaryl phosphines, are essential.[9] These ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition pathways like β-hydride elimination.[17] Toluene and THF are common solvents for this reaction.

Detailed Protocol: Synthesis of N-Aryl-4-amino-2,3-dimethylanisole

This protocol provides a general method for the amination of this compound.

Reagent/MaterialM.W.AmountMolesEquiv.
This compound215.10215 mg1.0 mmol1.0
Amine (Primary or Secondary)-1.2 mmol1.2 mmol1.2
Pd₂(dba)₃915.729.2 mg0.01 mmol0.01 (2 mol% Pd)
BrettPhos536.6811.8 mg0.022 mmol0.022
Sodium tert-butoxide (NaOtBu)96.10135 mg1.4 mmol1.4
Toluene (anhydrous)-10 mL--
Magnetic stir bar-1--
Schlenk flask / Reaction tube-1--

digraph "Buchwald Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", penwidth=1.5, color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

// Nodes start [label="1. Setup in Glovebox\n(or under inert gas flow)"]; reagents [label="2. Add Solids\n(Aryl Bromide, Pd₂(dba)₃,\nBrettPhos, NaOtBu)"]; atmosphere [label="3. Seal & Remove\n(If using glovebox)"]; solvents [label="4. Add Solvent & Amine\n(Anhydrous Toluene, Amine)"]; reaction [label="5. Heat Reaction\n(Stir at 100 °C, 4-16h)"]; workup [label="6. Workup\n(Cool, quench with NH₄Cl(aq),\nextract with EtOAc)"]; purify [label="7. Purify\n(Dry, concentrate,\ncolumn chromatography)"]; product [label="Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> atmosphere; atmosphere -> solvents; solvents -> reaction; reaction -> workup; workup -> purify; purify -> product; }

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

  • Preparation: Due to the air-sensitivity of the reagents, this procedure is best performed in a glovebox.[14] In an oven-dried Schlenk flask with a stir bar, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), BrettPhos (0.022 mmol), and NaOtBu (1.4 mmol).

  • Inerting: If not using a glovebox, add the solids and immediately purge the flask with inert gas as described in the Suzuki protocol.[18]

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Seal the flask and heat in an oil bath at 100 °C for 4-16 hours, with vigorous stirring.

  • Monitoring: Track the consumption of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Application 3: Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling is the most reliable method for forming a bond between an aryl group and a terminal alkyne.[19] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base.[20]

Expert Insights & Causality

The catalytic cycle is a synergistic combination of two cycles.[19] The palladium cycle proceeds similarly to the Suzuki coupling. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[8] The amine (e.g., triethylamine or diisopropylamine) often serves as both the base and a co-solvent. The reaction is typically very fast and can often be run at room temperature.[20]

Detailed Protocol: Synthesis of 4-Alkynyl-2,3-dimethylanisole

This protocol details a standard Sonogashira coupling procedure.

Reagent/MaterialM.W.AmountMolesEquiv.
This compound215.10215 mg1.0 mmol1.0
Terminal Alkyne-1.1 mmol1.1 mmol1.1
PdCl₂(PPh₃)₂701.9017.5 mg0.025 mmol0.025
Copper(I) Iodide (CuI)190.454.8 mg0.025 mmol0.025
Triethylamine (Et₃N)-5 mL--
Tetrahydrofuran (THF)-5 mL--
Magnetic stir bar-1--
Schlenk flask / Reaction tube-1--

digraph "Sonogashira Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", penwidth=1.5, color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#5F6368"];

// Nodes start [label="1. Setup & Inert Atmosphere"]; reagents [label="2. Add Solids & Solvents\n(Aryl Bromide, Pd & Cu catalysts,\nTHF, Et₃N)"]; alkyne [label="3. Add Alkyne\n(via syringe, dropwise)"]; reaction [label="4. Stir at Room Temp\n(2-6 hours)"]; workup [label="5. Workup\n(Filter through Celite,\nconcentrate)"]; purify [label="6. Purify\n(Column chromatography)"]; product [label="Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> alkyne; alkyne -> reaction; reaction -> workup; workup -> purify; purify -> product; }

Caption: Experimental Workflow for Sonogashira Coupling.

  • Preparation: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol), and CuI (0.025 mmol).

  • Inerting: Seal the flask and establish an inert atmosphere as previously described.

  • Solvent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Follow the reaction by TLC or GC-MS.

  • Workup: Once complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove insoluble salts.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography.

References

Sources

Application Notes & Protocols: Optimizing the Heck Reaction for 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Challenging Substrate

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful C-C bond-forming reaction is widely used in the pharmaceutical and materials science industries for its functional group tolerance and stereoselectivity, typically favoring the trans product.[3][4]

This document provides a detailed guide to the application of the Heck reaction to 4-Bromo-2,3-dimethylanisole, a structurally challenging aryl bromide. This substrate is characterized by:

  • Electron-Rich Aromatic Ring: The methoxy and dimethyl substituents donate electron density into the ring, which can decelerate the rate-determining oxidative addition step of the palladium catalyst.[5]

  • Steric Hindrance: The presence of a methyl group ortho to the bromine atom introduces significant steric bulk around the reaction center, further complicating catalyst association and oxidative addition.[6][7]

Overcoming these challenges requires careful selection and optimization of the catalyst system, base, and solvent. This guide explains the mechanistic rationale behind these choices and provides a robust protocol for researchers in drug development and synthetic chemistry.

The Heck Reaction: Mechanistic Underpinnings

A thorough understanding of the catalytic cycle is crucial for troubleshooting and optimization. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle involving four key steps.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-limiting step, particularly for electron-rich or sterically hindered aryl halides.[8][9]

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond.[3][10]

  • Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the final substituted alkene product and a hydrido-palladium(II) species.[8][11] This step is typically rapid and irreversible.

  • Reductive Elimination & Catalyst Regeneration: The base neutralizes the generated H-Br and facilitates the reductive elimination of the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[3][8]

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br pd2_alkene->pd2_alkyl Migratory Insertion (syn) pd2_hydrido H-Pd(II)L₂-Br pd2_alkyl->pd2_hydrido β-Hydride Elimination (syn) Product Substituted Alkene pd2_alkyl->Product pd2_hydrido->pd0 Reductive Elimination (+ Base) BaseHBr Base-H⁺Br⁻ pd2_hydrido->BaseHBr ArBr This compound ArBr->pd0 Alkene Alkene Alkene->pd2_aryl

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing Reaction Conditions for this compound

The electronic and steric properties of this compound necessitate a departure from "standard" Heck conditions. The following parameters are critical for achieving high yields.

Catalyst System: The Key to Success
  • Palladium Precatalyst: Air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(II) chloride (PdCl₂) are commonly used, as they are reduced in situ to the active Pd(0) species.[3] Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be effective.[8]

  • Ligand Selection: This is the most critical parameter. Standard, less bulky phosphines like triphenylphosphine (PPh₃) are often inefficient for this substrate. The steric hindrance from the ortho-methyl group and the electron-rich nature of the ring demand more sophisticated ligands.

    • Bulky, Electron-Rich Phosphines: Ligands from the Buchwald and Fu groups are highly recommended. For instance, biaryl phosphines like XPhos or monoligated systems favored by bulky phosphines can facilitate the challenging oxidative addition step and promote efficient reductive elimination.[6][12]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[13] Their thermal stability and ability to promote oxidative addition in electron-rich systems make them excellent candidates for this transformation.[5]

Base and Solvent Selection
  • Base: The base is required to neutralize the HBr generated during the reaction, regenerating the Pd(0) catalyst.[1][9]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), and especially cesium carbonate (Cs₂CO₃), are often highly effective for aryl bromides.[13][14] They are generally preferred over organic amines for this substrate to avoid potential side reactions.

    • Organic Bases: Triethylamine (Et₃N) or Hünig's base (DIPEA) can be used, but their efficacy may be lower, and they can sometimes act as ligands, complicating the catalytic system.[1][15]

  • Solvent: A polar, aprotic solvent is essential to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.[16]

    • Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are standard choices due to their high boiling points and solvating power.[16][17]

    • Solvent Quality: It is critical to use high-purity, anhydrous solvents. Peroxides in solvents like NMP have been shown to oxidize phosphine ligands, inhibiting the reaction.[18] Degassing the solvent prior to use is highly recommended to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[10]

Reaction Temperature

Heck couplings involving aryl bromides typically require elevated temperatures to proceed at a reasonable rate, often in the range of 80–140 °C.[2][13] For a challenging substrate like this compound, a starting temperature of 100-120 °C is recommended, with monitoring by TLC or GC-MS to track progress.

Data Presentation: Summary of Optimized Conditions

The following table summarizes the recommended starting conditions for the Heck reaction of this compound with a generic alkene partner such as an acrylate or styrene.

ParameterRecommended ConditionRationale & Notes
Aryl Halide This compound1.0 equivalent
Alkene e.g., n-Butyl Acrylate1.2–1.5 equivalents
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1–5 mol%
Ligand XPhos or similar bulky phosphine2–10 mol% (typically 2:1 Ligand:Pd ratio)
Base Cs₂CO₃ or K₂CO₃1.5–2.0 equivalents
Solvent Anhydrous, degassed DMF or DMAcSufficient for 0.1–0.5 M concentration
Temperature 100–120 °CMonitor reaction for completion (typically 12–24 h)
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a detailed, step-by-step methodology for a representative reaction.

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Materials:
  • This compound (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Sources

Application Notes and Protocols: Stille Coupling of 4-Bromo-2,3-dimethylanisole with Organostannanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction stands as a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Developed by John Kenneth Stille, this palladium-catalyzed reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[4][5] Its significance is underscored by its broad functional group tolerance, the stability of organostannane reagents to air and moisture, and its successful application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][4][6][7][8]

This guide provides an in-depth technical overview and detailed protocols for the Stille coupling of 4-Bromo-2,3-dimethylanisole with various organostannanes. This particular aryl bromide presents an interesting substrate due to the electronic and steric influence of its substituents, making the optimization of reaction conditions crucial for achieving high yields. These notes are intended for researchers, scientists, and professionals in drug development who are looking to employ this robust coupling strategy.

The Mechanism: A Palladium-Catalyzed Cycle

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[9][10] The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[4][6][9] The rate of this step can be influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center.[4][6][9] This is often the rate-determining step of the cycle. The choice of ligands on the palladium and the presence of additives can significantly impact the efficiency of transmetalation.

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-SnR₃ coupled_intermediate Ar-Pd(II)(R')L₂ transmetalation->coupled_intermediate - BrSnR₃ reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Design & Causality

The success of a Stille coupling reaction hinges on the careful selection of several key parameters. The following section details these components and the rationale behind their selection for the coupling of this compound.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligands is paramount. While numerous palladium sources can be used, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice for aryl bromides.[11][12][13] However, for sterically hindered substrates like this compound, more electron-rich and bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination.[7]

Catalyst / Ligand SystemKey Characteristics & Rationale
Pd(PPh₃)₄ A versatile and commercially available Pd(0) catalyst. Suitable for a range of aryl bromides.[11][12][13]
Pd₂(dba)₃ / P(t-Bu)₃ The use of a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine can accelerate the reaction, particularly for hindered substrates.[14][15]
Pd(OAc)₂ / SPhos Palladium(II) precursors can be used and are reduced in situ. SPhos is a bulky biarylphosphine ligand that can be effective for challenging couplings.
Solvent Choice

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Anhydrous and degassed solvents are essential to prevent side reactions.

SolventRationale for Use
Toluene / Dioxane Commonly used, non-polar aprotic solvents that are effective for many Stille couplings.
N,N-Dimethylformamide (DMF) A polar aprotic solvent that can sometimes accelerate the reaction but may require higher purification effort.
Tetrahydrofuran (THF) A moderately polar solvent, often used for room-temperature couplings with highly reactive catalysts.[16]
Additives

Additives can have a profound effect on the reaction rate and yield.

  • Copper(I) Iodide (CuI): Often used as a co-catalyst, CuI is believed to facilitate the transmetalation step, potentially by acting as a scavenger for dissociated phosphine ligands which can inhibit the reaction.[17]

  • Cesium Fluoride (CsF): Can be used to activate the organostannane, particularly with less reactive tin reagents.[18]

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane (e.g., vinyltributyltin or phenyltributyltin). Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials and Reagents
  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 mmol, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 - 10 mL)

  • Optional: Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound and the palladium catalyst. If using, add the CuI at this stage.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat three times).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution.

  • Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[1][19] Stir vigorously for at least 30 minutes. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite® to remove the precipitate.[19]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Stille coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Steric hindrance.Use a fresh batch of catalyst. Increase the reaction temperature. Switch to a more active catalyst system with bulkier, electron-rich ligands (e.g., Pd₂(dba)₃ / P(t-Bu)₃).[14][15]
Homocoupling of Organostannane Presence of oxygen; Slow transmetalation.Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Add a co-catalyst like CuI to accelerate transmetalation.
Protodestannylation Presence of acidic protons (e.g., water).Use anhydrous solvents and reagents.[20]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the duration and vigor of the KF wash.[21] Alternatively, use chromatography on silica gel treated with triethylamine.[3][22]

Safety and Handling Precautions

Organotin compounds are highly toxic and should be handled with extreme care. [23][24] Exposure can occur through inhalation, ingestion, or skin contact.[23] They can affect the central nervous system, and their toxicity varies depending on the number and nature of the organic groups attached to the tin atom.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All manipulations of organotin compounds should be performed in a well-ventilated chemical fume hood.[25]

  • Waste Disposal: Dispose of all organotin-containing waste according to institutional and local regulations.[23]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for proper disposal.[23] Avoid generating dust.

Palladium catalysts can be flammable and are toxic. Handle them in a fume hood and avoid inhalation of dust.

Conclusion

The Stille coupling of this compound provides an effective route to a variety of substituted biaryls and other coupled products. By understanding the underlying mechanism and carefully selecting the catalyst, solvent, and additives, researchers can overcome the challenges posed by this sterically hindered substrate. Adherence to the detailed protocols and safety guidelines outlined in this document will enable the successful and safe implementation of this powerful synthetic methodology.

References

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Application Note: Strategic Synthesis of Biaryl Scaffolds via Cross-Coupling of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently forming the core of pharmacologically active compounds and functional organic materials.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryls using 4-Bromo-2,3-dimethylanisole as a versatile building block. We present detailed, field-tested protocols for the Suzuki-Miyaura and Stille cross-coupling reactions, emphasizing the rationale behind experimental choices, process optimization, and troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for the synthesis of diverse biaryl compounds.

Introduction: The Significance of this compound in Biaryl Synthesis

The strategic assembly of biaryl compounds is a cornerstone of modern organic synthesis.[1] These scaffolds are present in numerous FDA-approved drugs and advanced materials. This compound is a particularly valuable starting material for several reasons:

  • Defined Regiochemistry: The single bromine atom provides a specific site for cross-coupling, preventing the formation of isomeric mixtures.

  • Modulated Reactivity: The electron-donating methoxy group (-OCH₃) and the steric hindrance from the two adjacent methyl groups influence the electronic and steric environment of the C-Br bond. Understanding these effects is crucial for selecting the optimal catalyst system.

  • Versatility: It serves as a precursor to a wide range of substituted biaryls, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

This guide focuses on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, mild conditions, and broad functional group tolerance.[4][5]

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

Nearly all palladium-catalyzed cross-coupling reactions, including the Suzuki and Stille reactions, proceed through a similar catalytic cycle.[6][7][8] A grasp of this fundamental mechanism is essential for rational troubleshooting and optimization. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from a second reagent (an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[8]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent.

Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (+ Ar'-[M]) TM_Complex->Pd0 Reductive Elimination (- Ar-Ar') Product Biaryl Product (Ar-Ar') TM_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex ArM Organometallic Reagent (Ar'-[M]) ArM->TM_Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Protocol 1: The Suzuki-Miyaura Coupling (The Workhorse Reaction)

The Suzuki-Miyaura reaction is often the first choice for biaryl synthesis due to its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-containing byproducts.[4][9]

Principle & Rationale

This reaction couples the aryl bromide with an organoboron species, typically a boronic acid (Ar'-B(OH)₂) or a boronic ester (e.g., pinacol ester, Ar'-Bpin), in the presence of a palladium catalyst and a base.[7][10]

  • Catalyst System (Pd Source and Ligand): For a sterically hindered substrate like this compound, a catalyst system capable of facilitating both oxidative addition and reductive elimination is critical. Bulky, electron-rich phosphine ligands are ideal.[5][11] They promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[5]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, and an aqueous solution is often beneficial.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[12]

Detailed Experimental Protocol: Synthesis of 4-methoxy-3,2'-dimethyl-biphenyl

This protocol details the coupling of this compound with o-tolylboronic acid.

Materials & Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/hot plate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware and syringes

  • This compound (1.0 mmol, 215 mg)

  • o-tolylboronic acid (1.2 mmol, 163 mg)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL, degassed)

  • Deionized Water (1 mL, degassed)

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), o-tolylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions like homocoupling of the boronic acid. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

    • Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 10-15 minutes) is essential to remove dissolved oxygen.[12]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Protocol 2: The Stille Coupling (An Alternative Strategy)

The Stille coupling is a powerful alternative, particularly when the required organoboron compound is unstable or difficult to access. It pairs the aryl bromide with an organostannane (Ar'-SnR₃).[9][14]

Principle & Rationale

While highly effective, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[9] Therefore, it is typically employed when Suzuki coupling is not feasible.

  • Catalyst System: Similar to Suzuki coupling, Pd(0) catalysts are used. Ligand choice is again crucial for efficiency.[15]

  • Additives: Unlike the Suzuki reaction, Stille coupling does not require a base. However, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, especially with less reactive stannanes.[9]

  • Solvent: Anhydrous, polar aprotic solvents like THF, dioxane, or DMF are commonly used.

Detailed Experimental Protocol

This protocol details the coupling of this compound with tributyl(phenyl)stannane.

Materials & Equipment:

  • Same as Suzuki protocol, ensuring all glassware is rigorously dried.

  • This compound (1.0 mmol, 215 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 404 mg, ~0.36 mL)

  • Pd(PPh₃)₄ (0.02 mmol, 23 mg)

  • Anhydrous Toluene (5 mL, degassed)

Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the Pd(PPh₃)₄ catalyst (0.02 mmol).

  • Solvent and Reagent Addition: Add degassed anhydrous toluene (5 mL) followed by tributyl(phenyl)stannane (1.1 mmol) via syringe.

    • Scientist's Note: Organostannanes are air- and moisture-stable, but using an inert atmosphere protects the catalyst.[14] The reaction is run under anhydrous conditions to prevent potential side reactions.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in diethyl ether (20 mL).

    • To remove tin byproducts, stir the ether solution vigorously with an aqueous solution of potassium fluoride (KF, 1M, 15 mL) for 1 hour. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary and Comparison

ParameterSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Organoboronic acid/esterOrganostannane
Key Reagent Base (e.g., K₂CO₃, Cs₂CO₃)Often no additive needed; LiCl or Cu(I) optional
Toxicity Profile Low; Boron byproducts are generally non-toxic.High; Organotin reagents and byproducts are toxic.
Functional Group Tol. Very BroadExcellent, tolerates most functional groups.[14]
Typical Solvents Dioxane/Water, Toluene/WaterToluene, THF, DMF (Anhydrous)
Work-up Standard aqueous extraction.Requires specific treatment (e.g., KF wash) to remove tin.
Advantages Green chemistry profile, vast reagent availability.[4]Partner stability, useful when boronics are inaccessible.
Disadvantages Boronic acids can be unstable (protodeboronation).Toxicity of tin compounds is a major concern.[9]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A1 Weigh Reagents (Aryl Bromide, Coupling Partner, Base*) A2 Prepare Inert Flask A1->A2 B1 Combine Reagents & Catalyst under Inert Gas A2->B1 A3 Degas Solvents B2 Add Solvents A3->B2 B1->B2 B3 Heat & Stir (e.g., 90-100 °C) B2->B3 B4 Monitor Progress (TLC / LC-MS) B3->B4 C1 Cool & Quench B4->C1 C2 Aqueous Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Flash Column Chromatography C3->C4 D1 Characterize Product (NMR, HRMS) C4->D1

Caption: General experimental workflow for biaryl synthesis. *Base used in Suzuki only.

Conclusion

This compound is a highly effective substrate for the synthesis of complex biaryls via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction stands out as the preferred method due to its operational simplicity, favorable environmental profile, and the extensive commercial availability of coupling partners. The Stille coupling, while requiring more stringent handling due to reagent toxicity, provides a robust and reliable alternative for cases where organoboron reagents are unsuitable. By understanding the mechanistic principles and carefully following the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse library of biaryl compounds for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]

  • Sharma, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Knowledge, M. A. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Lerebours, R., & Wolf, C. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551-7554. [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 43(9), 1145–1155. [Link]

  • Poater, A. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 920. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(8), 2832-2834. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2833–2846. [Link]

  • Development of novel antiatherogenic biaryls: design, synthesis, and reactivity. (2008). Journal of Medicinal Chemistry, 51(11), 3147-3158. [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug compounds. [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1447. [Link]

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Application Note: Formation of 2,3-Dimethyl-4-methoxyphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2,3-dimethyl-4-methoxyphenylmagnesium bromide, from 4-Bromo-2,3-dimethylanisole. Grignard reagents are powerful nucleophiles integral to the formation of carbon-carbon bonds in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] This application note details the underlying mechanism, critical experimental parameters, a step-by-step protocol, methods for quantification, and essential safety considerations. The protocol is designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenges of Aryl Grignard Reagents

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and versatile transformations in organic synthesis.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to nucleophilic.[1] This "umpolung" makes Grignard reagents potent carbon-based nucleophiles capable of reacting with a wide array of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[1][3]

The formation of aryl Grignard reagents, such as 2,3-dimethyl-4-methoxyphenylmagnesium bromide, presents unique challenges. The stability of the aromatic ring can render the carbon-bromine bond less reactive than its alkyl counterparts. Furthermore, the presence of substituents on the aromatic ring, in this case, two methyl groups and a methoxy group, can influence the electronic and steric environment, potentially affecting the reaction's initiation and progression. The methoxy group, while potentially aiding in the stabilization of the Grignard reagent, does not typically interfere with its formation.[4] However, the ortho-methyl groups may introduce steric hindrance that can impact the rate of formation.

A significant hurdle in any Grignard reagent synthesis is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[5] This layer forms upon exposure to air and inhibits the reaction with the organic halide.[5] Therefore, activation of the magnesium surface is a critical step for successful initiation.[5] Additionally, Grignard reagents are highly sensitive to protic solvents, such as water and alcohols, which will rapidly quench the reagent.[6][7] Consequently, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere.[6][8]

Reaction Mechanism and Key Considerations

The formation of a Grignard reagent is believed to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[2][9] The magnesium atom donates an electron to the antibonding orbital of the carbon-bromine bond of this compound, leading to the formation of a radical anion. This intermediate then fragments to form an aryl radical and a magnesium bromide radical, which subsequently combine on the metal surface to yield the final Grignard reagent, 2,3-dimethyl-4-methoxyphenylmagnesium bromide.[9]

Key Considerations for Successful Synthesis:

  • Solvent Choice: Anhydrous ethereal solvents are essential for Grignard reagent formation.[3][7] Diethyl ether and tetrahydrofuran (THF) are the most common choices.[2][10] THF is often preferred for less reactive aryl halides due to its higher boiling point and better solvating properties, which can stabilize the Grignard reagent.[3]

  • Magnesium Activation: The removal of the passivating MgO layer is crucial for initiating the reaction.[5] This can be achieved through physical methods like grinding the magnesium turnings or, more commonly, through chemical activation.[11] Chemical activators include small amounts of iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[5][12] Iodine reacts with the magnesium surface, and the disappearance of its characteristic purple color indicates successful activation.[5] 1,2-dibromoethane is also highly effective, reacting with magnesium to produce ethylene gas and magnesium bromide, thereby exposing a fresh metal surface.[1][5]

  • Initiation: Even with activated magnesium, the reaction may be slow to start. Gentle heating with a heat gun can provide the necessary activation energy.[13] Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[6]

  • Inert Atmosphere: Due to the high reactivity of Grignard reagents with atmospheric oxygen and moisture, the entire procedure must be carried out under an inert atmosphere, such as dry nitrogen or argon.[14]

  • Side Reactions: The primary side reaction to consider is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form a biphenyl dimer.[15][16] This can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension, which keeps the concentration of the halide low.[15]

Experimental Protocol

This protocol outlines the formation of 2,3-dimethyl-4-methoxyphenylmagnesium bromide and its subsequent quantification by titration.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium Turnings99.8%Commercially Available---
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially AvailableDry over molecular sieves or distill from sodium/benzophenone.
IodineCrystal, Reagent GradeCommercially Available---
(-)-Menthol≥99%Commercially AvailableUsed for titration.
1,10-PhenanthrolineReagent GradeCommercially AvailableIndicator for titration.
TolueneAnhydrous, ≥99.8%Commercially AvailableFor preparing titrant solution.
Glassware and Equipment Preparation

All glassware (three-necked round-bottom flask, condenser, dropping funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours or flame-dried under a vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.[17] A magnetic stir bar, inert gas (N₂ or Ar) supply, and a heating mantle are also required.

Grignard Reagent Formation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware & Reagents B Assemble Apparatus under N2/Ar A->B C Charge Flask with Mg & Iodine B->C D Activate Mg (Heat) C->D F Initiate Reaction with Small Portion of Aryl Bromide D->F E Prepare Aryl Bromide Solution in THF E->F G Slowly Add Remaining Aryl Bromide F->G H Reflux to Completion G->H I Cool to Room Temperature H->I J Titrate to Determine Concentration I->J K Use in Subsequent Reaction J->K

Caption: Experimental workflow for Grignard reagent formation.

Step-by-Step Procedure
  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be fitted with a gas inlet for nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears, indicating the activation of the magnesium surface.[5] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the activated magnesium. The reaction should initiate, which is evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[5] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.[6][18]

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours or gently heat to reflux until most of the magnesium has been consumed.

  • Storage and Use: Once cooled to room temperature, the resulting gray to brownish solution of 2,3-dimethyl-4-methoxyphenylmagnesium bromide is ready for quantification or immediate use in a subsequent reaction. The reagent should be stored under an inert atmosphere.

Quantification of the Grignard Reagent

The accurate determination of the Grignard reagent's concentration is crucial for stoichiometric control in subsequent reactions.[19] Direct titration with a colorimetric endpoint is a common and convenient method.[19]

Titration Protocol with (-)-Menthol and 1,10-Phenanthroline

This method relies on the reaction of the Grignard reagent with a secondary alcohol, (-)-menthol, in the presence of an indicator, 1,10-phenanthroline, which forms a colored complex with the active Grignard reagent.[19][20]

  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene.

  • Titration Setup: Under an inert atmosphere, add a few milligrams of 1,10-phenanthroline to a dry flask equipped with a stir bar.

  • Sample Addition: Add a known volume of dry, inert solvent (e.g., 2 mL of THF) to the flask, followed by a precisely measured aliquot (e.g., 1.00 mL) of the Grignard solution. The solution should develop a distinct color due to the formation of the Grignard-indicator complex.

  • Titration: Titrate the Grignard solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[19]

  • Endpoint: The endpoint is reached upon the sharp disappearance of the colored complex, indicating that all the active Grignard reagent has been consumed.[19]

  • Calculation: The concentration of the Grignard reagent can be calculated using the following formula:

    Molarity (Grignard) = (Molarity (Menthol) × Volume (Menthol)) / Volume (Grignard)

Safety Precautions

The formation and handling of Grignard reagents involve significant hazards that must be managed through careful planning and execution.

  • Flammability: Ethereal solvents like THF and diethyl ether are highly flammable and volatile.[6] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[6][17]

  • Exothermic Reaction: The formation of the Grignard reagent is an exothermic process.[6] The reaction can become vigorous and lead to a runaway reaction if the addition of the alkyl halide is too rapid.[17][18] An ice-water bath should always be readily available for cooling.[6][18]

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrocarbon gases.[21] All glassware and reagents must be scrupulously dry.[6][8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.[17][18]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure aryl bromide.1. Use a chemical activator (iodine or 1,2-dibromoethane) or physically activate the magnesium (crushing).[5][11]2. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[8][17]3. Purify the this compound if necessary.
Reaction starts but then stops 1. Insufficient magnesium surface area.2. Localized high concentration of aryl bromide leading to passivation.1. Ensure adequate stirring to expose fresh magnesium surfaces.2. Increase the rate of stirring and ensure slow, dropwise addition of the aryl bromide.
Low yield of Grignard reagent 1. Wurtz coupling side reaction.2. Reaction with atmospheric oxygen or moisture.1. Perform a slow, dropwise addition of the aryl bromide solution to the magnesium.[15]2. Maintain a positive pressure of an inert gas throughout the reaction.[14]
Formation of a dark, tarry substance 1. Overheating.2. Presence of impurities.1. Control the reaction temperature carefully, using an ice bath as needed.2. Use purified reagents and solvents.

Conclusion

The successful formation of 2,3-dimethyl-4-methoxyphenylmagnesium bromide is readily achievable with careful attention to experimental detail. The key factors for a high-yielding synthesis are the rigorous exclusion of water and atmospheric oxygen, effective activation of the magnesium surface, and controlled addition of the aryl bromide to mitigate side reactions. The protocol and troubleshooting guide provided herein serve as a reliable resource for researchers employing this valuable organometallic reagent in their synthetic endeavors.

References

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Department of Chemistry.
  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906–910.
  • BenchChem. (2025).
  • Quora. (2022).
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • BenchChem. (2025). Activation of Magnesium for 1,4-Diiodobutane Grignard Reaction.
  • University of California, Los Angeles. (n.d.).
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Leah4Sci. (2020).
  • ResearchGate. (2014).
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • YouTube. (2024). Grignard reaction safety.
  • Scribd. (n.d.).
  • PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
  • ACS Publications. (n.d.).
  • Chemistry Stack Exchange. (2018).
  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
  • Chemistry LibreTexts. (2020). 5.
  • Google Patents. (n.d.). US3347912A - Novel grignard reagents.
  • JoVE. (2017).
  • YouTube. (2019). making Grignard reagents.
  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
  • Wikipedia. (n.d.). Grignard reagent.
  • Royal Society of Chemistry. (n.d.). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
  • Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?
  • OrgoSolver. (n.d.).
  • BenchChem. (2025). Grignard Reaction with 4-Bromoanisole.
  • National Institutes of Health. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • ResearchG
  • Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure.
  • University of Nebraska-Lincoln. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • ResearchGate. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.
  • Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide.
  • Fiveable. (n.d.). 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran 13139-86-1.
  • ADICHEMISTRY. (n.d.).
  • ResearchGate. (n.d.). Grignard reaction of anisole bromide | Download Table.
  • ResearchGate. (n.d.). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane | Request PDF.

Sources

Application Notes: 4-Bromo-2,3-dimethylanisole in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic applications of 4-Bromo-2,3-dimethylanisole (CAS No. 50638-48-7) in the synthesis of pharmaceutical intermediates. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura cross-coupling, Grignard reagent formation, and lithiation-borylation reactions. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the versatility of this key building block.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern—a bromine atom for facile metal-catalyzed cross-coupling, a methoxy group that modulates electronic properties and can be a synthetic handle, and two adjacent methyl groups that provide steric influence and lipophilicity—makes it an ideal starting material for constructing complex molecular architectures. These features are often sought after in the design of novel therapeutic agents, including but not limited to, potent glucocorticoid receptor (GR) agonists and various heterocyclic compounds with potential anticancer or anti-inflammatory activities.

The strategic placement of the bromine atom at the 4-position allows for regioselective functionalization, a critical aspect in multi-step pharmaceutical syntheses where precise control over substituent placement is paramount for achieving desired biological activity and minimizing off-target effects.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueReference
CAS Number 50638-48-7[1]
Molecular Formula C₉H₁₁BrO[1][2]
Molecular Weight 215.09 g/mol [2]
Boiling Point 197 °C (lit.)[3]
Density 1.36 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.566 (lit.)[3]
Appearance Colorless to light yellow liquid
Solubility Not miscible or difficult to mix in water.[4]
Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazard Classification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5][6] Use in a well-ventilated area or under a fume hood.[5][6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

Core Synthetic Applications & Protocols

The reactivity of the aryl bromide is the cornerstone of this compound's utility. The following sections detail its application in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the construction of biaryl and heteroaryl-aryl linkages, which are prevalent motifs in pharmaceuticals. The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it a favored method in drug discovery.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reagents This compound Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) setup Assemble reaction under inert atmosphere (N₂ or Ar). Add solvent (e.g., Toluene/H₂O, Dioxane). reagents->setup 1. Combine reaction Heat reaction mixture (e.g., 80-100 °C). Monitor by TLC or LC-MS. setup->reaction 2. React workup Cool to RT. Phase separation. Aqueous wash. reaction->workup 3. Quench & Extract purification Dry organic layer (e.g., MgSO₄). Concentrate in vacuo. Purify by column chromatography. workup->purification 4. Isolate product Characterized Product (NMR, MS, etc.) purification->product 5. Analyze Grignard_Flow cluster_reactions Reactions with Electrophiles cluster_products Resulting Pharmaceutical Intermediates start This compound grignard_formation Reaction with Mg in anhydrous ether or THF start->grignard_formation reagent 4-Methoxy-2,3-dimethylphenylmagnesium Bromide (Grignard Reagent) grignard_formation->reagent ketone Ketones / Aldehydes reagent->ketone ester Esters reagent->ester co2 CO₂ reagent->co2 alcohol Tertiary / Secondary Alcohols ketone->alcohol ester->alcohol acid Carboxylic Acids co2->acid

Sources

Preparation of 4,6-Dibromo-2,3-dimethylanisole from 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 4,6-Dibromo-2,3-dimethylanisole

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4,6-Dibromo-2,3-dimethylanisole via the electrophilic bromination of 4-Bromo-2,3-dimethylanisole. The described methodology leverages N-Bromosuccinimide (NBS) in an acetonitrile solvent system, a choice dictated by the need for high regioselectivity and mild reaction conditions to prevent benzylic bromination. This guide is intended for researchers in synthetic organic chemistry and drug development, offering in-depth explanations of the reaction mechanism, procedural choices, and troubleshooting, ensuring both reproducibility and a foundational understanding of the synthesis.

Introduction and Scientific Rationale

Dibrominated aromatic compounds are pivotal intermediates in organic synthesis, serving as versatile scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of 4,6-Dibromo-2,3-dimethylanisole from its monobrominated precursor is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.

The starting material, this compound, possesses four substituents whose electronic and steric properties collectively determine the position of the second bromination. The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group due to resonance donation of its lone pair electrons. The two methyl (-CH₃) groups are weakly activating, ortho, para-directors via hyperconjugation. The existing bromine (-Br) atom at the C4 position is a deactivating, yet ortho, para-directing substituent.

The cumulative effect of these groups strongly favors electrophilic attack at the C6 position. The powerful activating effect of the methoxy group directs the incoming electrophile to its ortho positions (C2 and C6). With the C2 and C4 positions already occupied, the C6 position becomes the primary site for substitution. This high degree of regioselectivity makes the synthesis efficient and minimizes the formation of isomeric byproducts.[2]

This protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is a mild and convenient source of electrophilic bromine, offering advantages over elemental bromine (Br₂) in terms of handling safety and selectivity.[3] The choice of acetonitrile as the solvent is critical; it promotes the desired ionic mechanism for nuclear bromination on the aromatic ring, while suppressing the radical pathway that can lead to undesired benzylic bromination of the methyl groups, a common side reaction when using solvents like carbon tetrachloride (CCl₄).[2]

Reaction Mechanism and Workflow

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism. The key steps involve the activation of the brominating agent, the nucleophilic attack by the electron-rich anisole ring to form a stabilized carbocation intermediate (sigma complex), and subsequent deprotonation to restore aromaticity.

Reaction_Mechanism Figure 1: Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation NBS N-Bromosuccinimide (NBS) Br_plus δ+Br (Electrophile) NBS->Br_plus Polarization Solvent Acetonitrile (CH₃CN) Solvent->Br_plus Solvation SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) StartMat This compound StartMat->SigmaComplex Attack by π-system Product 4,6-Dibromo-2,3-dimethylanisole SigmaComplex->Product Deprotonation Base Base (e.g., Succinimide anion) Base->Product

Caption: Figure 1: Electrophilic Aromatic Substitution Mechanism.

The overall experimental process is designed for efficiency and safety, incorporating reaction setup, controlled addition of reagents, monitoring, and a straightforward work-up and purification sequence.

Experimental_Workflow Figure 2: Experimental Synthesis Workflow Setup 1. Reaction Setup Dissolve this compound in Acetonitrile at RT Addition 2. Reagent Addition Add N-Bromosuccinimide (NBS) in one portion Setup->Addition Reaction 3. Reaction Stir at room temperature Addition->Reaction Monitoring 4. Monitoring Track progress using TLC Reaction->Monitoring Workup 5. Aqueous Work-up Quench with water, extract with organic solvent Monitoring->Workup Upon completion Purification 6. Purification Dry, concentrate, and purify (Recrystallization or Chromatography) Workup->Purification Characterization 7. Characterization Confirm product identity (NMR, MS, MP) Purification->Characterization

Sources

Highly Regioselective Monobromination of 2,3-Dimethylanisole with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The targeted introduction of a bromine atom onto an aromatic scaffold is a cornerstone transformation in modern organic synthesis, providing a versatile functional handle for subsequent cross-coupling reactions, metallations, and other modifications critical to drug development and materials science. This application note presents a detailed, reliable, and highly regioselective protocol for the monobromination of 2,3-dimethylanisole using N-bromosuccinimide (NBS). By leveraging a polar aprotic solvent, this procedure exclusively favors electrophilic aromatic substitution to yield 4-bromo-2,3-dimethylanisole, effectively suppressing the competing radical-mediated benzylic bromination pathway. We provide in-depth mechanistic rationale, a step-by-step experimental guide, safety protocols, and troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Rationale

2,3-Dimethylanisole is an activated aromatic ring system, featuring a strongly electron-donating methoxy group (-OCH₃) and two weakly electron-donating methyl groups (-CH₃). The bromination of such scaffolds is of significant interest as the resulting bromoarenes are key intermediates.[1][2] The primary challenge in the halogenation of alkyl-substituted aromatics with NBS is controlling the chemoselectivity between two potential pathways: electrophilic aromatic substitution on the ring and free-radical substitution at the benzylic position of a methyl group.[3][4]

The choice of solvent is paramount in dictating the reaction mechanism.[5] Nonpolar solvents like carbon tetrachloride (CCl₄), often paired with radical initiators or UV light, promote the homolytic cleavage of the N-Br bond, leading to a radical chain reaction at the benzylic position (the Wohl-Ziegler reaction).[6][7] Conversely, polar solvents, such as acetonitrile (CH₃CN), facilitate an ionic mechanism. In acetonitrile, NBS serves as a source of an electrophilic bromine species (Br⁺), which readily attacks the electron-rich aromatic ring.[5][8]

The regioselectivity of the electrophilic attack is governed by the combined directing effects of the substituents. The methoxy group is a powerful ortho, para-director. The position para to the methoxy group (C4) is sterically accessible and electronically activated. The two methyl groups also provide weak ortho, para-directing activation. The cumulative effect strongly favors substitution at the C4 position, leading to the highly regioselective formation of this compound.[5] This protocol is optimized to exploit these principles for a clean and efficient synthesis.

Experimental Workflow Overview

The overall experimental process is outlined below, from initial setup to the isolation of the purified final product.

Bromination_Workflow cluster_setup Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification A Dissolve 2,3-Dimethylanisole in Acetonitrile B Add N-Bromosuccinimide (NBS) in one portion A->B C Stir at Room Temperature (e.g., 30 min) B->C D Quench with Water C->D Reaction Complete (TLC Monitoring) E Extract with Organic Solvent (e.g., EtOAc) D->E F Wash Organic Layer (Water, Brine) E->F G Dry over Anhydrous Na₂SO₄ & Filter F->G H Concentrate in vacuo G->H I Purify via Flash Column Chromatography H->I J Characterize Pure Product (this compound) I->J

Sources

Application Note: The Role of N-Bromosuccinimide in the Regiospecific Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis of 4-Bromo-2,3-dimethylanisole, a key intermediate in pharmaceutical and materials science research. We will explore the pivotal role of N-Bromosuccinimide (NBS) as a mild, efficient, and highly regioselective brominating agent. This guide delves into the underlying reaction mechanism, provides a field-proven experimental protocol, and offers insights into process optimization and safety. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this polysubstituted aromatic compound.

Introduction and Strategic Importance

This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecular architectures.[1] The precise introduction of a bromine atom onto the 2,3-dimethylanisole scaffold is a critical transformation. While elemental bromine (Br₂) can be used, it is highly corrosive, toxic, and often leads to a mixture of isomers and over-bromination, complicating purification and reducing yields.

N-Bromosuccinimide (NBS) emerges as a superior alternative. It is a crystalline, easy-to-handle solid that serves as a source of electrophilic bromine under mild conditions.[2][3] Its principal advantage in this context is the exceptional regioselectivity it affords, driven by the electronic nature of the substrate and the choice of solvent, enabling the targeted synthesis of the 4-bromo isomer in high yield.[4]

General Synthesis Workflow

The synthesis follows a straightforward workflow, beginning with the dissolution of the starting material, followed by the addition of NBS, a short reaction period at ambient temperature, and concluding with a simple aqueous work-up to remove the succinimide byproduct and isolate the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Product reagents Reagents - 2,3-Dimethylanisole - N-Bromosuccinimide (NBS) - Acetonitrile (Solvent) reaction_mix Mix & Stir (Room Temp, 30 min) reagents->reaction_mix quench Quench (e.g., aq. Na₂S₂O₃) reaction_mix->quench extract Extraction (Organic Solvent) quench->extract wash Wash (Water, Brine) extract->wash dry Dry & Concentrate wash->dry product Pure this compound dry->product

Caption: General workflow for the synthesis of this compound using NBS.

The Mechanism: Achieving High Regioselectivity

The bromination of 2,3-dimethylanisole with NBS is an electrophilic aromatic substitution (EAS) reaction. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) is critical as it promotes the ionic pathway over the radical pathway often associated with NBS in nonpolar solvents like carbon tetrachloride (CCl₄).[4][5]

3.1. Generation of the Electrophile In the presence of a polar solvent and trace acid (often present as an impurity or intentionally added), the nitrogen-bromine bond of NBS becomes polarized. The lone pair on the oxygen of the anisole attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion.

3.2. Directing Effects and Regioselectivity The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring:

  • Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.

  • Methyl Groups (-CH₃): Weakly activating groups and ortho, para-directors through hyperconjugation.

The position para to the highly activating methoxy group (C4) is strongly favored. This position is also ortho to the C3-methyl group. The two ortho positions relative to the methoxy group (C2 and C6) are sterically hindered by the adjacent methyl groups, making the C4 position the most electronically activated and sterically accessible site for electrophilic attack. This synergy results in the almost exclusive formation of this compound.[4][6]

G start 2,3-Dimethylanisole sigma Sigma Complex (Resonance Stabilized) start->sigma + Br⁺ (from NBS) nbs NBS in CH₃CN nbs->sigma product This compound sigma->product - H⁺ succinimide Succinimide

Caption: Simplified electrophilic aromatic substitution mechanism.

Detailed Experimental Protocol

This protocol is adapted from a high-yield procedure reported in The Journal of Organic Chemistry.[4] It has been validated for its efficiency and high regioselectivity.

4.1. Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
2,3-DimethylanisoleC₉H₁₂O136.192944-49-2Starting material. Liquid.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent. Solid.
Acetonitrile (CH₃CN)C₂H₃N41.0575-05-8Anhydrous grade recommended.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7For quenching excess NBS.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Drying agent.
Saturated NaCl (Brine)NaCl(aq)--For washing.

4.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a solution of 2,3-dimethylanisole (1.0 mmol, 136 mg) in acetonitrile (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol, 178 mg).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench any unreacted NBS.

  • Extraction: Dilute the mixture with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).[7]

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and then with saturated brine (20 mL) to remove water-soluble impurities.[8][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Isolation: The resulting residue is the crude product. The reported literature indicates that this procedure yields the product with high purity (94% yield) without the need for column chromatography.[4] If further purification is required, silica gel chromatography can be employed.

Key Reaction Parameters and Expected Results

ParameterValue / ConditionRationale / Expected Outcome
Stoichiometry 1:1 (Substrate:NBS)Using a 1:1 molar ratio ensures efficient mono-bromination and minimizes side products.
Solvent Acetonitrile (CH₃CN)Polar aprotic solvent favors the ionic EAS mechanism, preventing radical side-chain bromination.[4]
Temperature Room Temperature (~20-25 °C)The reaction is facile and proceeds rapidly at ambient temperature, avoiding the need for heating or cooling.
Reaction Time 30 minutesA short reaction time highlights the efficiency of the NBS/CH₃CN system.[4]
Expected Yield ~94%High yield demonstrates the effectiveness and atom economy of the protocol.[4]
Product Purity HighHighly regioselective, yielding almost exclusively this compound.[4][10]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[11][12] It is an oxidizing agent and should be kept away from combustible materials.[13][14] Avoid creating dust. Store in a cool, dry place away from light and moisture.[12]

  • Acetonitrile (CH₃CN): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • This compound (Product): Causes skin and serious eye irritation.[1][15] May cause respiratory irritation. Handle with care.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Inactive NBS (degraded by moisture).2. Insufficient reaction time.1. Use a fresh bottle of NBS or recrystallize old reagent.2. Extend reaction time and monitor by TLC until starting material is consumed.
Succinimide in Product Incomplete removal during work-up. Succinimide has moderate water solubility.[8]Perform multiple aqueous washes during extraction. A wash with a dilute, mild base (e.g., sat. NaHCO₃) can also help, provided the product is stable.[9]
Dibrominated Product Detected Use of excess NBS or prolonged reaction time.Adhere strictly to the 1:1 stoichiometry. Stop the reaction as soon as the starting material is consumed. The dibrominated product (4,6-dibromo-2,3-dimethylanisole) can be formed with excess NBS.[1][4]
Side-chain Bromination Contamination with radical initiators or use of a nonpolar solvent.Ensure the use of a polar solvent like acetonitrile. Avoid exposure to strong light sources that could initiate radical reactions.[16][17]

Conclusion

N-Bromosuccinimide, when used in acetonitrile, serves as an exceptionally effective reagent for the synthesis of this compound. It offers a combination of mild reaction conditions, operational simplicity, high yield, and, most critically, outstanding regioselectivity. This method avoids the hazards and selectivity issues associated with elemental bromine, providing a reliable and scalable protocol for obtaining this important synthetic intermediate.

References

  • Chemia. (2022-04-08). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. (2017-02-25). How to do workup after doing bromination with NBS?. [Link]

  • Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. (2023-08-07). Benzylic Bromination of Aromatic Compounds. [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354–355. [Link]

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  • ChemHelp ASAP. (2021-02-11). Electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(6), 11199–11211. [Link]

  • Goldberg, Y., Bensimon, C., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(24), 6374–6377. [Link]

  • Goldberg, Y., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(24), 6374-6377. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-methylanisole. [Link]

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  • Le, C., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(23), 12276–12282. [Link]

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Application Notes & Protocols: Synthetic Routes to Functionalized 2,3-Dimethylanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2,3-dimethylanisole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its specific substitution pattern—an activating methoxy group flanked by two methyl groups—presents unique challenges and opportunities for regioselective functionalization. Derivatives of this core are integral to the synthesis of various bioactive molecules, including anti-inflammatory agents, central nervous system modulators, and agricultural chemicals. Understanding the interplay of electronic and steric effects is paramount to devising efficient and selective synthetic strategies.

This comprehensive guide provides an in-depth analysis of field-proven synthetic routes to functionalized 2,3-dimethylanisole derivatives. We move beyond simple procedural lists to explore the underlying mechanistic principles that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic design. The methodologies discussed herein—electrophilic aromatic substitution, directed ortho-metalation, and transition metal-catalyzed cross-coupling—offer a versatile toolkit for accessing a wide array of functionalized analogs.

Strategy 1: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings.[1] The outcome of these reactions on 2,3-dimethylanisole is dictated by the combined directing effects of the substituents. The methoxy group (-OCH3) is a potent, activating ortho-, para-director, while the two methyl groups (-CH3) are weaker, activating ortho-, para-directors. This creates a complex regiochemical landscape where the positions C4, C5, and C6 are all activated.

Mechanistic Causality:

The methoxy group's strong activating effect is due to the resonance donation of its lone pair electrons, which stabilizes the positive charge in the Wheland intermediate (σ-complex).[1] This effect strongly favors substitution at the C4 (para) and C6 (ortho) positions. The methyl groups provide weaker activation via hyperconjugation and inductive effects. Steric hindrance from the C2-methyl group often disfavors substitution at the C6 position, making the C4 position a common site for electrophilic attack. However, the precise product distribution is highly dependent on the nature of the electrophile and the reaction conditions.

Caption: General mechanism of electrophilic aromatic substitution on 2,3-dimethylanisole.

Protocol 1.1: Nitration of 2,3-Dimethylanisole

Nitration introduces a versatile nitro group, which can be further reduced to an amine or used in other transformations. Careful temperature control is critical to prevent over-nitration and side reactions.

Step-by-Step Methodology:

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 10 mL) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve 2,3-dimethylanisole (10.0 g, 73.4 mmol) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

  • Reaction: Add the anisole solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Extraction: The solid product that precipitates is collected by filtration. If the product is oily, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product, primarily 4-nitro-2,3-dimethylanisole, can be purified by recrystallization from ethanol or by column chromatography.

Data Summary: Regioselectivity in SEAr of 2,3-Dimethylanisole

ReactionElectrophile/ReagentsMajor Product(s)Approximate Yield
Nitration HNO₃ / H₂SO₄4-Nitro-2,3-dimethylanisole75-85%
Bromination Br₂ / FeBr₃ in CCl₄4-Bromo-2,3-dimethylanisole80-90%
Acylation Acetyl Chloride / AlCl₃ in CS₂4-Acetyl-2,3-dimethylanisole60-70%

Strategy 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselectivity that is often complementary to SEAr.[2] This strategy leverages the coordinating ability of a heteroatom-containing functional group—the directing metalating group (DMG)—to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-proton.[3][4] In 2,3-dimethylanisole, the methoxy group serves as an effective DMG, directing lithiation exclusively to the C6 position, as the other ortho position (C2) is blocked.

Mechanistic Causality:

The reaction is initiated by the coordination of the Lewis acidic organolithium reagent (e.g., n-BuLi) to the Lewis basic oxygen atom of the methoxy group. This coordination brings the alkyl base into close proximity to the C6 proton, facilitating its abstraction in a process known as a complex-induced proximity effect (CIPE).[4] The resulting ortho-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles.

DoM_Workflow cluster_0 Directed Ortho-Metalation (DoM) Workflow Start 2,3-Dimethylanisole Coordination Coordination with n-BuLi/TMEDA Start->Coordination Lithiation Ortho-Lithiated Intermediate (at C6) Coordination->Lithiation Deprotonation Quench Electrophilic Quench (E+) Lithiation->Quench Product 6-Functionalized Product Quench->Product C-E Bond Formation

Caption: Workflow for functionalization via Directed ortho-Metalation.

Protocol 2.1: Ortho-Lithiation and Quench with an Aldehyde

This protocol describes the synthesis of a 6-(hydroxy(phenyl)methyl)-2,3-dimethylanisole derivative, a versatile alcohol intermediate.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 3.3 mL, 22.0 mmol) to an oven-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate: Add 2,3-dimethylanisole (2.72 g, 20.0 mmol) to the cooled solution.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 13.8 mL, 22.0 mmol) dropwise over 15 minutes. A color change (typically to yellow or orange) indicates the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours.

  • Electrophilic Quench: Add benzaldehyde (2.33 g, 22.0 mmol) dropwise. The color of the solution should fade.

  • Warming: Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alcohol.

Data Summary: Electrophiles for Quenching Ortho-Lithiated 2,3-Dimethylanisole

Electrophile (E+)ReagentResulting Functional Group at C6
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid (-COOH)
Aldehyde/KetoneR-CHO / R-CO-R'Secondary/Tertiary Alcohol
Alkyl HalideR-X (e.g., CH₃I)Alkyl Group (-R)
N,N-DimethylformamideDMFAldehyde (-CHO)
IodineI₂Iodide (-I)

Strategy 3: Transition Metal-Catalyzed Cross-Coupling

For the synthesis of more complex biaryl, C-N, or C-O linked derivatives, transition metal-catalyzed cross-coupling reactions are indispensable.[5] These methods typically require a pre-functionalized starting material, such as a halogenated or triflated 2,3-dimethylanisole, which can be prepared using the SEAr or DoM strategies described above.

Mechanistic Causality:

Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are among the most robust.[5] They proceed via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation (Suzuki) or Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.[6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X (Bromo-anisole) ArX->OxAdd Transmetal L-Pd(II)(Ar)(R) OxAdd->Transmetal Transmetalation Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Suzuki-Miyaura Coupling of this compound

This protocol details the synthesis of a biaryl compound, a common structure in drug discovery.

Step-by-Step Methodology:

  • Setup: To a reaction vial, add this compound (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Solvent: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10 minutes.

  • Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to obtain the biaryl product.

Conclusion

The functionalization of 2,3-dimethylanisole is a task that requires a nuanced understanding of directing group effects, steric constraints, and modern synthetic methodologies. Electrophilic aromatic substitution offers a direct route to functionalize the activated C4 position. For alternative regioselectivity, particularly at the sterically accessible C6 position, directed ortho-metalation is an exceptionally powerful and reliable strategy. Finally, for constructing complex C-C and C-N bonds, palladium-catalyzed cross-coupling reactions on pre-halogenated intermediates provide unparalleled scope and efficiency. By mastering these three core strategies, researchers can unlock the full potential of the 2,3-dimethylanisole scaffold for applications in drug discovery and beyond.

References

  • Directed (ortho) Metallation. (n.d.).
  • Lam, L. K., Pai, R. P., & Wattenberg, L. W. (1979). Synthesis and Chemical Carcinogen Inhibitory Activity of 2-tert-butyl-4-hydroxyanisole. Journal of Medicinal Chemistry, 22(5), 569–571.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Divino, C. M., Warner, D. L., & Gutierrez, A. C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(21), 4933. Available from: [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2786. Available from: [Link]

  • D'hooghe, M., & Verniest, G. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4057. Available from: [Link]

  • Ferreira, L. G., & Guedes, R. C. (2019). Drug Design and Discovery: Principles and Applications. Molecules, 24(13), 2481. Available from: [Link]

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4-Bromo-2,3-dimethylanisole as a precursor for novel organic materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: 4-Bromo-2,3-dimethylanisole as a Versatile Precursor for Advanced Organic Materials

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic use of this compound in the synthesis of novel organic materials. We will move beyond simple procedural outlines to explore the chemical rationale behind its application, focusing on its utility in creating complex biaryl systems and as a foundational monomer for next-generation polymers.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound whose structure is uniquely suited for advanced organic synthesis. The molecule incorporates three key features that define its utility:

  • A Reactive Bromine Handle: The bromine atom at the 4-position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Electron-Donating Groups: The methoxy and two methyl groups are electron-donating, which activates the aromatic ring and influences the electronic properties of the final material.

  • Steric Directing Effects: The ortho- and meta-methyl groups provide steric hindrance that can direct the regioselectivity of certain reactions and impact the conformational properties (e.g., dihedral angles) of derived biaryl compounds and polymers.

Its synthesis is straightforward, typically achieved through the regioselective bromination of 2,3-dimethylanisole using N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile, which favors ionic aromatic substitution over radical side-chain bromination.[3]

Physicochemical Properties

A summary of the key properties of this compound is provided below for reference during experimental design.

PropertyValueReference(s)
CAS Number 50638-48-7[4][5]
Molecular Formula C₉H₁₁BrO[4][5]
Molecular Weight 215.09 g/mol [5]
Boiling Point 197 °C[4]
Density 1.36 g/mL at 25 °C[4]
Refractive Index n20/D 1.566[4]
Appearance Liquid

Application Protocol I: Synthesis of Novel Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of many advanced materials, from pharmaceuticals to organic electronics.[2][6] The C-Br bond in this compound is an ideal anchor point for this transformation.

Causality Behind Experimental Choices
  • Catalyst System: A palladium(0) catalyst, typically Pd(PPh₃)₄ or one generated in situ from a Pd(II) source and phosphine ligands, is essential for the catalytic cycle. The choice of ligand can be tuned to optimize reaction rates and yields.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid partner in the transmetalation step, which is often the rate-limiting step of the cycle.[2] The choice of a milder base like a carbonate is often sufficient and prevents degradation of sensitive functional groups.

  • Solvent System: A two-phase solvent system, such as toluene and water, or a single-phase polar aprotic solvent like dioxane or DMF, is used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the aryl halide, boronic acid, and palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction with this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reactants 1. Weigh Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.1-1.5 eq) - Pd Catalyst (1-5 mol%) - Base (2.0-3.0 eq) setup 2. Combine reactants in a Schlenk flask with solvent (e.g., Toluene/H₂O) prep_reactants->setup degas 3. Degas mixture via 'freeze-pump-thaw' cycles or by bubbling with N₂/Ar setup->degas heat 4. Heat reaction mixture (e.g., 80-110 °C) under inert atmosphere degas->heat tlc 5. Monitor reaction progress by TLC or GC-MS heat->tlc quench 6. Cool to RT, add water and organic solvent (e.g., EtOAc) tlc->quench extract 7. Perform aqueous extraction. Separate organic layer quench->extract dry 8. Dry organic layer over Na₂SO₄ or MgSO₄, then filter extract->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify crude product via flash column chromatography concentrate->purify

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Application Pathway II: A Precursor to Novel Poly(phenylene oxide) (PPO) Derivatives

Poly(p-phenylene oxide) (PPO), also known as poly(p-phenylene ether) (PPE), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties.[7][8] However, native PPO suffers from poor processability. By modifying the monomer structure, these properties can be precisely tuned. This compound is an ideal starting point for creating a monomer that can lead to a modified PPO with enhanced solubility and tailored electronic characteristics, making it suitable for applications like high-frequency communications.[9][10]

Conceptual Synthetic Pathway

The proposed pathway involves converting this compound into a polymerizable phenol monomer, which can then undergo oxidative coupling to form the final polymer. This multi-step synthesis leverages standard, high-yielding organometallic and oxidation reactions.

G start This compound step1 Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate1 4-Lithio-2,3-dimethylanisole (Aryl Lithium Intermediate) step1->intermediate1 step2 Borylation 1. B(OMe)₃ 2. Acidic Workup intermediate1->step2 intermediate2 2,3-Dimethyl-4-methoxyphenylboronic Acid step2->intermediate2 step3 Oxidation (e.g., H₂O₂, NaOH) intermediate2->step3 monomer 2,3-Dimethyl-4-methoxyphenol (Target Monomer) step3->monomer step4 Oxidative Coupling Polymerization (e.g., CuCl, TMEDA, O₂) monomer->step4 polymer Poly(2,3-dimethyl-4-methoxy-p-phenylene oxide) (Novel PPO Derivative) step4->polymer

Caption: Proposed pathway to a novel PPO-type polymer.

Rationale and Expected Outcomes
  • Monomer Synthesis: The conversion of the aryl bromide to a phenol is a classic transformation. The borylation-oxidation sequence is a reliable and often high-yielding method that avoids the harsher conditions of other phenol syntheses.

  • Polymerization: The oxidative coupling of phenols is the standard industrial method for producing PPO.[9] The presence of the 2,3-dimethyl-4-methoxy-substituted phenol monomer is expected to undergo this polymerization effectively.

  • Projected Polymer Properties:

    • Enhanced Solubility: The additional methyl and methoxy substituents disrupt the planarity and packing of the polymer chains, which is anticipated to increase its solubility in common organic solvents, thereby improving processability.[10]

    • Tuned Dielectric Properties: The introduction of additional polar methoxy groups will alter the dielectric constant and loss tangent of the material, a critical parameter for materials used in high-frequency electronic applications.[9]

    • High Thermal Stability: The rigid aromatic backbone characteristic of PPO polymers is expected to be retained, ensuring high thermal stability.[11]

This conceptual framework provides a clear and scientifically sound roadmap for developing new, high-performance polymers derived from this compound, addressing key limitations of existing materials.

References

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. Retrieved from [Link]

  • Zanotti, G., et al. (2022). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. MDPI. Retrieved from [Link]

  • Jahan, N., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Retrieved from [Link]

  • Wikipedia. (n.d.). Poly(p-phenylene oxide). Retrieved from [Link]

  • LookChem. (n.d.). Cas 14804-38-7, 4-BROMO-2,6-DIMETHYLANISOLE. Retrieved from [Link]

  • Quibell, J. M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemTik. (n.d.). This compound. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Anisole derivatives - US4746747A.
  • ResearchGate. (2020). Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s.... Retrieved from [Link]

  • Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Retrieved from [Link]

  • ResearchGate. (2021). Poly(2,6-Dimethyl-1,4-Phenylene Oxide) as a Polymer-Polymer Nanocomposite.... Retrieved from [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. Retrieved from [Link]

  • Damit, E.F., et al. (2016). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Journal of Chemistry. Retrieved from [Link]

  • Physics Wallah. (n.d.). ISC Class 12 Syllabus 2025-26. Retrieved from [Link]

  • Castro, E., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. National Institutes of Health. Retrieved from [Link]

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Application Note: A Scalable and Regioselective Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-2,3-dimethylanisole, a valuable intermediate in pharmaceutical and materials science research. The featured protocol is based on the highly regioselective electrophilic bromination of 2,3-dimethylanisole using N-Bromosuccinimide (NBS) in acetonitrile. We delve into the mechanistic rationale for the choice of reagents and solvent system, offer a detailed, step-by-step protocol suitable for multigram-scale production, and address critical safety and scale-up considerations.

Introduction and Strategic Importance

This compound serves as a key building block in organic synthesis. Its specific substitution pattern—a bromine atom para to a methoxy group with two adjacent methyl groups—makes it a precursor for creating complex molecular architectures. Applications include the synthesis of novel arylsulfonamide derivatives with potential as glucocorticoid receptor agonists and the preparation of substituted biaryl ethers.[1]

The primary challenge in synthesizing this molecule lies in achieving high regioselectivity. The starting material, 2,3-dimethylanisole, possesses multiple potential sites for bromination. A robust synthesis must reliably direct the electrophile to the C4 position, avoiding side-chain bromination and the formation of other aromatic isomers. This protocol achieves this objective with high fidelity and yield, utilizing a mild and operationally simple method.

Reaction Principle and Mechanistic Insight

The synthesis proceeds via an electrophilic aromatic substitution reaction. The choice of N-Bromosuccinimide (NBS) as the bromine source and acetonitrile (CH₃CN) as the solvent is critical for the success of this transformation on a larger scale.

Reaction Scheme:

Mechanistic Rationale:

The aromatic ring of 2,3-dimethylanisole is highly activated by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. Both are ortho, para-directing substituents. The methoxy group is the most powerful activator, strongly favoring substitution at its para position (C4) and ortho position (C6). The C4 position is sterically unhindered, making it the most favorable site for electrophilic attack.

The solvent plays a pivotal role in dictating the reaction pathway.

  • In non-polar solvents like carbon tetrachloride (CCl₄) , NBS reactions often proceed via a radical mechanism, especially with a radical initiator, leading to undesirable bromination of the benzylic methyl groups.[2][3]

  • In polar aprotic solvents like acetonitrile (CH₃CN) , the reaction is channeled through an ionic pathway. Acetonitrile promotes the polarization of the N-Br bond in NBS, generating a potent electrophilic bromine species ("Br⁺" equivalent) that exclusively attacks the electron-rich aromatic ring.[2]

This solvent choice ensures exceptional regioselectivity for nuclear bromination, yielding this compound as the sole major product with high efficiency.[2]

// Styling Reactant1, Reactant2, Product1, Product2 [style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .enddot Caption: Reaction scheme for the synthesis of this compound.

Materials and Safety Data

Accurate reagent quantification and strict adherence to safety protocols are paramount for a successful scale-up.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.DensityBoiling Point (°C)
2,3-DimethylanisoleC₉H₁₂O136.192944-49-20.984 g/mL[4]195[4]
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5~2.098 g/cm³Decomposes
AcetonitrileC₂H₃N41.0575-05-80.786 g/mL82
Product:
This compoundC₉H₁₁BrO215.0950638-48-71.36 g/mL[1]197[1]
Hazard Identification and Safety Protocols

This procedure involves hazardous materials. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

SubstanceGHS Pictogram(s)Hazard Statements
2,3-Dimethylanisole GHS07 (Exclamation Mark)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
N-Bromosuccinimide GHS05 (Corrosion), GHS07H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
Acetonitrile GHS02 (Flame), GHS07H225 (Highly flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation).
This compound GHS07 (Exclamation Mark)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For NBS burns, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Detailed Experimental Protocol

This protocol is designed for a nominal 0.5 mole scale synthesis.

Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Thermometer or thermocouple probe

  • Powder funnel or solids addition funnel

  • Heating mantle with stirring control

  • Condenser

  • 1 L separatory funnel

  • Rotary evaporator with vacuum pump

  • Vacuum distillation apparatus

Reagent Quantities
ReagentMolesMolar Eq.MassVolume
2,3-Dimethylanisole0.50 mol1.068.10 g69.2 mL
N-Bromosuccinimide (NBS)0.525 mol1.0593.44 g-
Acetonitrile---~750 mL
10% (w/v) aq. Na₂SO₃---~200 mL
Diethyl Ether (or EtOAc)---~1 L
Saturated aq. NaCl (Brine)---~250 mL
Anhydrous MgSO₄ or Na₂SO₄---~30 g
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 2 L three-neck flask with the overhead stirrer, thermometer, and a stopper in a fume hood.

  • Charging Reactants: Add 2,3-dimethylanisole (68.10 g, 0.50 mol) and acetonitrile (750 mL) to the flask. Begin stirring to ensure the solution is homogeneous.

  • NBS Addition: Once the starting material is fully dissolved, begin adding N-Bromosuccinimide (93.44 g, 0.525 mol) portion-wise over 30-45 minutes using a powder funnel.

    • Expert Insight: Although the reaction is often performed at room temperature, a slight exotherm may be observed. Monitor the internal temperature. If it rises above 40 °C, slow the addition rate and/or use a water bath for cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and should be complete within 1-2 hours.[2] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 10% aqueous sodium sulfite solution (~200 mL) with stirring. This will quench any unreacted NBS and elemental bromine (indicated by the disappearance of any yellow/orange color).

  • Work-up - Solvent Removal: Transfer the quenched mixture to a large round-bottom flask and remove the acetonitrile using a rotary evaporator.

  • Work-up - Extraction: Transfer the remaining aqueous slurry to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 300 mL).

  • Work-up - Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 250 mL) and then with saturated brine solution (1 x 250 mL) to remove residual water-soluble impurities.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl for 10-15 minutes, then filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 112 °C at 5 mmHg.[6] The expected yield is typically high, often exceeding 90%.[2]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. Store the final product in a cool, dark place.

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K;

// Styling C [fillcolor="#FBBC05", fontcolor="#202124"]; J [fillcolor="#34A853", fontcolor="#FFFFFF"]; K [shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } .enddot Caption: Step-by-step experimental workflow for the synthesis.

References

  • PubChem. This compound Compound Summary. [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Goldberg, Y., & Alper, H. (1993). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 58(11), 3072–3075. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet for 4-bromo-N,N-dimethylaniline. Note: While for a different compound, this provides a template for GHS information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Selective Mono-Bromination of 2,3-Dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2,3-dimethylanisole derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this highly activated substrate. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of over-bromination, enabling you to achieve high-yield, selective synthesis of the desired mono-brominated product, 4-bromo-2,3-dimethylanisole.

Troubleshooting Guide: Diagnosing and Solving Over-Bromination

This section addresses the most critical issues encountered during the bromination of 2,3-dimethylanisole in a direct question-and-answer format.

Q1: My reaction is yielding a significant amount of 4,6-dibromo-2,3-dimethylanisole. What is causing this, and how can I achieve selective mono-bromination?

A1: This is the most common challenge and stems from the potent activating nature of the methoxy group. The methoxy (-OCH₃) and methyl (-CH₃) groups are strong activating, ortho-, para-directors, making the aromatic ring highly nucleophilic.[1] Consequently, the initial product, this compound, is also an activated ring and remains susceptible to a second electrophilic attack, leading to the di-brominated byproduct.[2]

To enforce mono-bromination selectivity, a multi-faceted approach focusing on moderating reactivity is essential:

  • Change Your Brominating Agent: The choice of reagent is the single most critical factor. Elemental bromine (Br₂) is too reactive for this substrate and will invariably lead to over-bromination.[2] The recommended reagent is N-Bromosuccinimide (NBS) . NBS is a milder and more selective source of electrophilic bromine, which is highly effective for the controlled bromination of activated aromatic rings.[3]

  • Optimize Your Solvent System: The solvent dramatically influences the reaction pathway. For this synthesis, acetonitrile (CH₃CN) is the solvent of choice when using NBS.[3] This polar aprotic medium favors the desired ionic, electrophilic substitution on the aromatic nucleus and suppresses competing radical pathways.[3] Using NBS in non-polar solvents like carbon tetrachloride (CCl₄) can lead to undesirable benzylic (side-chain) bromination.[3]

  • Strictly Control Stoichiometry: Use a precise 1:1 molar ratio of 2,3-dimethylanisole to NBS. Even a slight excess of the brominating agent can promote the formation of the di-bromo product. For enhanced control, add the NBS portion-wise over a period of time rather than all at once. This maintains a low concentration of the electrophile throughout the reaction.[2]

  • Maintain Low Reaction Temperature: Perform the reaction at room temperature or below (e.g., 0 °C). Lower temperatures decrease the overall reaction rate, providing a wider kinetic window to favor the initial mono-bromination over the subsequent di-bromination.[2] The NBS/CH₃CN system is highly efficient at room temperature, often completing within 30-60 minutes.[3]

  • Avoid Lewis Acid Catalysts: For a highly activated substrate like 2,3-dimethylanisole, a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) is unnecessary and highly detrimental.[2][4] These catalysts generate a much stronger electrophile (Br⁺), which will aggressively promote polybromination.[5][6]

Q2: My NMR analysis shows bromination on one of the methyl groups instead of the aromatic ring. Why is this happening?

A2: You are observing benzylic bromination, which is the result of a free-radical mechanism. This pathway becomes dominant under specific conditions, particularly when using NBS.

  • Cause: The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄), especially in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon exposure to light, promotes the Wohl-Ziegler reaction, a free-radical process that selectively brominates at allylic and benzylic positions.[3][7]

  • Solution: To ensure exclusive bromination on the aromatic ring (nuclear bromination), switch to a polar solvent system such as NBS in acetonitrile (CH₃CN) .[3] This environment facilitates the desired electrophilic aromatic substitution mechanism.

Q3: My reaction is very slow or fails to reach completion, but I am concerned that heating will cause over-bromination. What should I do?

A3: While caution against heating is wise, several factors could be hindering your reaction's progress.

  • Reagent Purity: Ensure you are using high-purity reagents. NBS can decompose over time, appearing yellow or brown due to the release of Br₂.[7] If your NBS is discolored, it is advisable to recrystallize it from water before use.

  • Solvent Quality: Use anhydrous acetonitrile to prevent potential side reactions or hydrolysis of NBS.

  • Reaction Monitoring: Actively monitor the reaction using Thin-Layer Chromatography (TLC). If the starting material is being consumed, albeit slowly, allow more time. The reaction with NBS in acetonitrile is typically fast at room temperature.[3] If it has stalled, a very slight increase in temperature (e.g., to 30-40 °C) can be cautiously attempted while continuing to monitor for the appearance of di-bromo byproducts by TLC.

Troubleshooting Workflow Diagram

G start Problem: Low Yield of this compound byproduct Analyze Byproducts (TLC, GC-MS, NMR) start->byproduct dibromo Major Byproduct: 4,6-Dibromo-2,3-dimethylanisole byproduct->dibromo Over-bromination benzylic Major Byproduct: Benzylic Bromination byproduct->benzylic Side-chain reaction incomplete Reaction Incomplete/ Stalled byproduct->incomplete Low conversion sol_dibromo1 1. Switch to milder reagent: NBS is preferred over Br₂. dibromo->sol_dibromo1 sol_dibromo2 2. Use 1:1 Stoichiometry. Add NBS portion-wise. dibromo->sol_dibromo2 sol_dibromo3 3. Run at lower temp (0 °C to RT). dibromo->sol_dibromo3 sol_dibromo4 4. Ensure NO Lewis Acid catalyst is present. dibromo->sol_dibromo4 sol_benzylic Switch to a polar solvent: Use Acetonitrile (CH₃CN) instead of CCl₄. Avoid radical initiators/light. benzylic->sol_benzylic sol_incomplete 1. Check reagent purity (recrystallize NBS). 2. Use anhydrous solvent. 3. Monitor over longer time. incomplete->sol_incomplete

Caption: A decision tree for troubleshooting common bromination issues.

Mechanism of Over-Bromination

Understanding the reaction pathway is key to controlling it. The methoxy group activates the para and ortho positions. After the first electrophilic substitution at the preferred para-position (C4), the ring remains highly activated, inviting a second attack at one of the available ortho-positions (C6).

G cluster_0 Step 1: Selective Mono-bromination (Desired) cluster_1 Step 2: Over-bromination (Undesired) A 2,3-Dimethylanisole (Activated Ring) B Wheland Intermediate (Resonance Stabilized) A->B + Br⁺ (from NBS) C This compound (Product, but still activated) B->C - H⁺ D Second Wheland Intermediate C->D + Br⁺ (from NBS) E 4,6-Dibromo-2,3-dimethylanisole (Over-bromination Product) D->E - H⁺

Caption: Mechanism showing desired mono-bromination and subsequent over-bromination.

Recommended Experimental Protocol

This protocol is optimized for the selective synthesis of this compound, adapted from established methodologies for the regioselective bromination of methoxybenzenes.[3]

Protocol: Synthesis of this compound using NBS in Acetonitrile

Materials:

  • 2,3-Dimethylanisole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

  • Silica gel for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 equiv) in anhydrous acetonitrile (approx. 0.2-0.5 M concentration).

  • Reagent Addition: At room temperature (20-25 °C), add N-bromosuccinimide (1.0 equiv) to the stirred solution in small portions over 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate in Hexane as eluent). Check for the consumption of the starting material and the formation of a single major product spot. The reaction is often complete within 30-60 minutes.[3]

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine.

  • Workup - Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g., Ethyl Acetate, 3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove succinimide byproduct), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

G A 1. Dissolve Substrate in CH₃CN B 2. Add NBS (1.0 equiv, portion-wise) A->B C 3. Stir at RT Monitor by TLC B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Pure Product F->G

Caption: Step-by-step experimental workflow for selective bromination.

Data Summary: Comparison of Bromination Methods
MethodBrominating AgentSolventTemp.Typical OutcomeSelectivityReference
Recommended NBS CH₃CN RT High yield of 4-bromo product Excellent for mono-bromination [3]
Not RecommendedBr₂Acetic AcidRTMixture of mono- and di-bromo productsPoor[1][2]
Not RecommendedBr₂ / FeBr₃CH₂Cl₂0 °CSignificant polybrominationVery Poor[2]
Not RecommendedNBS / InitiatorCCl₄RefluxBenzylic brominationPoor for nuclear bromination[3]
Frequently Asked Questions (FAQs)

Q1: Why is the NBS/Acetonitrile system so effective for this specific transformation? A1: This system provides a "Goldilocks" level of reactivity. NBS is a milder electrophile source than Br₂/Lewis acid, preventing runaway reactions. Acetonitrile, as a polar aprotic solvent, promotes the ionic mechanism required for electrophilic aromatic substitution while suppressing the radical mechanism that leads to side-chain bromination. This combination results in high regioselectivity and yield for the desired nuclear bromination product.[3]

Q2: How can I confirm the identity and purity of my final product? A2: Standard analytical techniques are sufficient. ¹H NMR spectroscopy is definitive for confirming the structure; you should see two distinct aromatic proton signals (doublets) and singlets for the two methyl groups and the methoxy group. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and assess purity by showing a single major peak corresponding to the mono-brominated product. High-performance liquid chromatography (HPLC) can also be used for quantitative purity analysis.[8]

Q3: What are the key safety precautions for this reaction? A3: Standard laboratory safety protocols should be followed.

  • N-Bromosuccinimide (NBS): Can be an irritant and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Acetonitrile (CH₃CN): Is flammable and toxic. All operations should be conducted within a fume hood, away from ignition sources.

  • Bromine (if used): Is highly corrosive, toxic, and volatile. It requires extreme caution and specialized handling procedures.

References
  • Vertex AI Search. (2025). What is the mechanism of the reaction between anisole and bromine? - Blog.
  • Sigma-Aldrich. (n.d.). This compound 96.
  • Brainly.com. (2025).
  • Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism)
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Pinn.ai. (n.d.).
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • BenchChem. (2025).
  • Quora. (2016).
  • Goldberg, Y., Bensimon, C., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(23), 6374–6376.
  • JoVE. (2025).
  • Sigma-Aldrich. (n.d.). 2,3-Dimethylanisole 97.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Sharma, S. K. (2015). Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system.

Sources

Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2,3-dimethylanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the bromination of 2,3-dimethylanisole.

Q1: What are the primary side products I should expect, and why do they form?

A1: The synthesis of this compound is a classic electrophilic aromatic substitution on an activated ring. The starting material, 2,3-dimethylanisole, possesses a strongly activating methoxy group (-OCH₃) and two weakly activating methyl groups (-CH₃). The interplay of these groups dictates the potential side products.

The methoxy group is the dominant directing group, enriching the ortho and para positions with electron density.[1][2] This makes the target C4 (para) position and the C6 (ortho) position the most reactive sites.

The most common side products are:

Side ProductStructureFormation Mechanism
4,6-Dibromo-2,3-dimethylanisole A second bromine adds to the ring.The first bromination at the C4 position produces a product that is still highly activated, making it susceptible to a second electrophilic attack, typically at the other activated position (C6).[3][4]
6-Bromo-2,3-dimethylanisole Bromine adds to the ortho position instead of the para position.This is a regioisomeric impurity. While the para position (C4) is sterically less hindered, some substitution can occur at the electronically activated ortho position (C6).
2-(Bromomethyl)-3-methylanisole Bromine substitutes a hydrogen on one of the methyl groups.This occurs via a free-radical mechanism, which can compete with the desired ionic electrophilic substitution, especially when using N-Bromosuccinimide (NBS) in non-polar solvents like CCl₄ under UV light or with a radical initiator.[5]

Q2: My analysis shows significant over-bromination (4,6-Dibromo-2,3-dimethylanisole). How can I suppress this?

A2: Over-bromination is the most frequent challenge and arises from the high reactivity of the anisole ring.[6] To favor mono-bromination, you must carefully control the reaction kinetics and stoichiometry.

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the 2,3-dimethylanisole. The brominating agent should be added slowly and portion-wise or via a syringe pump to maintain its low concentration in the reaction mixture, preventing the product from competing with the starting material.

  • Lower Reaction Temperature: Conducting the reaction at 0 °C or below is critical. Lower temperatures decrease the overall reaction rate, but they have a more pronounced effect on the second bromination (which has a higher activation energy) than the first, thus enhancing selectivity.

  • Select a Milder Brominating Agent: Elemental bromine (Br₂) is highly reactive and prone to causing over-bromination. N-Bromosuccinimide (NBS) is the reagent of choice for a more controlled and selective reaction.[3][7][8]

  • Solvent Choice: Polar solvents can be advantageous. Acetonitrile (CH₃CN), in particular, has been shown to promote a highly efficient and regioselective ionic bromination with NBS at room temperature, often completing in under an hour.[3]

Q3: I'm getting a mixture of 4-bromo and 6-bromo isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity for the desired para (4-bromo) isomer is crucial for purity and yield.

  • Leverage Steric Hindrance: The methyl group at the C2 position provides steric hindrance that disfavors electrophilic attack at the adjacent C6 position. The C4 position is sterically much more accessible.

  • Optimal Reagent System: The combination of N-Bromosuccinimide (NBS) in acetonitrile (CH₃CN) is exceptionally effective for this transformation. This system has been reported to give this compound exclusively, with no detection of the 6-bromo isomer.[3][9] This is due to the polar solvent favoring the ionic pathway where steric factors play a more significant role.

  • Temperature Control: As with suppressing over-bromination, lower temperatures favor the thermodynamically more stable para product.

Q4: My product is contaminated with a side-chain brominated impurity. What causes this and how is it prevented?

A4: Side-chain bromination indicates that a free-radical pathway is competing with your desired ionic reaction.

  • Cause: This pathway is favored when using NBS in non-polar solvents, particularly carbon tetrachloride (CCl₄), often in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon exposure to heat or UV light.[5]

  • Prevention: The solution is to create conditions that strongly favor the ionic electrophilic substitution mechanism.

    • Use a Polar Solvent: Switch from CCl₄ to a polar solvent like acetonitrile.[3]

    • Exclude Radical Initiators: Ensure no radical initiators are present in your reagents or introduced accidentally.

    • Run in the Dark: Protect the reaction from light to prevent photochemical initiation of radical reactions.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues based on the analysis of your crude reaction mixture.

TroubleshootingWorkflow start Analyze Crude Product (TLC, GC-MS, NMR) problem1 Problem: Over-bromination (Dibromo product detected) start->problem1 problem2 Problem: Poor Regioselectivity (Isomeric impurity, e.g., 6-bromo) start->problem2 problem3 Problem: Side-Chain Bromination (Benzylic bromide detected) start->problem3 problem4 Problem: Incomplete Reaction (High % of Starting Material) start->problem4 solution1a Solution: 1. Use strict 1:1 stoichiometry. 2. Add brominating agent slowly. problem1->solution1a solution1b Solution: Lower reaction temp (e.g., 0 °C). problem1->solution1b solution1c Solution: Switch from Br₂ to milder NBS. problem1->solution1c solution2a Solution: Use high-selectivity NBS/Acetonitrile system. problem2->solution2a solution2b Solution: Ensure low reaction temperature. problem2->solution2b solution3a Solution: Switch from non-polar (CCl₄) to polar solvent (Acetonitrile). problem3->solution3a solution3b Solution: Run reaction in the dark, exclude radical initiators. problem3->solution3b solution4a Solution: Check purity/activity of NBS. Extend reaction time. problem4->solution4a success Pure this compound solution1c->success solution2a->success solution3a->success solution4a->success

Caption: Troubleshooting flowchart for the synthesis of this compound.

Reaction Pathways Overview

The following diagram illustrates the desired reaction pathway versus the formation of common side products.

ReactionPathways cluster_main Desired Ionic Pathway cluster_side Side Reactions SM 2,3-Dimethylanisole Product This compound (Desired Product) SM->Product + NBS (or Br₂) Polar Solvent (CH₃CN) Low Temperature Isomer 6-Bromo-2,3-dimethylanisole (Isomer) SM->Isomer Non-optimal conditions (e.g., high temp) Radical Side-Chain Bromide (Radical Product) SM->Radical + NBS Non-polar solvent (CCl₄) + Light/Heat Dibromo 4,6-Dibromo-2,3-dimethylanisole (Over-bromination) Product->Dibromo + NBS (Excess) High Temperature

Caption: Desired vs. side reaction pathways in the bromination of 2,3-dimethylanisole.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis using NBS/Acetonitrile

This protocol is optimized to maximize the yield of the 4-bromo isomer while minimizing side products.[3][4]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylanisole (1.0 equiv). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Causality: Slow addition prevents a buildup of the electrophile, reducing the chance of over-bromination.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor its progress by Thin Layer Chromatography (TLC) every 15-30 minutes, using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

  • Workup & Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine/NBS.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x). Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent: Prepare a silica gel column using a slurry packing method with your starting eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A typical starting point is 100% hexanes, gradually increasing the proportion of ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).

    • Elution Order (Expected):

      • Starting Material (2,3-dimethylanisole) - least polar

      • Desired Product (this compound)

      • Isomeric Impurity (6-Bromo-) - similar polarity to product

      • Dibromo Product (4,6-Dibromo-) - most polar

  • Analysis: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Goldberg, Y., Bensimon, C., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(23), 6374–6376. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

  • Carreño, M. C., Ruano, J. L. G., Sanz, G., Toledo, M. A., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • Goldberg, Y., Bensimon, C., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Allen. (n.d.). Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. Allen. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 10, 2026, from [Link]

  • Quora. (2017, March 22). Anisole is less reactive in electophillic substitution reaction than phenol? Quora. Retrieved January 10, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Eureka. Retrieved January 10, 2026, from [Link]

  • Reddit. (2024, February 13). Bromination Help. r/Chempros. Retrieved January 10, 2026, from [Link]

  • Chegg. (2017, August 6). Question: Anisole is activated towards electrophilic aromatic substitution, and directs incoming substituents to the ortho... Chegg. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2,3-dimethylanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2,3-dimethylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this compound using column chromatography. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Compound Profile: this compound

Before commencing any purification, it is crucial to understand the physicochemical properties of the target compound. This knowledge informs decisions on solvent selection, stationary phase choice, and handling procedures.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Appearance Colorless to light orange/yellow liquid[2]
Boiling Point 197 °C
Density 1.36 g/mL at 25 °C
Solubility Low water solubility[3]
IUPAC Name 1-bromo-4-methoxy-2,3-dimethylbenzene[1]

Safety & Handling: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Q1: My compound is not eluting from the column, or is moving extremely slowly.

Root Cause Analysis: This classic issue stems from a polarity mismatch. Your eluent (mobile phase) is too non-polar to effectively compete with the silica gel (stationary phase) for your compound. Silica gel is highly polar, and if your compound has some polarity, it will remain strongly adsorbed to the stationary phase if the solvent is not polar enough to move it.

Step-by-Step Solution:

  • Confirm Solvent Identity: Double-check that you have prepared the eluent with the correct solvents and ratios. It's a common mistake to confuse hexane with heptane or to miscalculate percentages.[6]

  • Gradual Polarity Increase: Do not make drastic changes to the solvent system. Incrementally increase the polarity of your eluent. For a typical hexane/ethyl acetate system, increase the ethyl acetate percentage by 5-10%. For example, if you started with 95:5 hexane:ethyl acetate, move to 90:10.

  • Monitor with TLC: Collect a few fractions after each polarity change and analyze them by Thin Layer Chromatography (TLC) to see if the compound has started to move.

  • Avoid "Solvent Shock": A sudden, large increase in solvent polarity can cause the silica gel bed to crack due to heat generated from solvent adsorption, which ruins the separation.[7]

Q2: My compound eluted immediately in the first few fractions (with the solvent front).

Root Cause Analysis: This is the opposite problem of Q1. The eluent is too polar for your compound. This compound, being a substituted benzene ring, is relatively non-polar. A highly polar eluent will carry it through the column with little to no interaction with the silica gel, resulting in no separation from other non-polar impurities.

Step-by-Step Solution:

  • Start with a Less Polar Eluent: Your initial TLC analysis should have indicated this. The ideal starting solvent system should give your target compound an Rf value of approximately 0.25-0.35.[8] If your Rf was 0.8 or higher, the solvent is too polar.

  • Repack or Re-equilibrate: If you have already loaded the compound, the purification is likely failed. You will need to concentrate the collected fractions and re-run the column with a less polar solvent system, such as a higher percentage of hexane or petroleum ether.[9]

Q3: I see poor separation between my product and an impurity. The spots are overlapping on the TLC and the fractions are mixed.

Root Cause Analysis: This can be caused by several factors: overloading the column, a poorly packed column, using an inappropriate solvent system, or the impurity having a very similar polarity to your product.

Logical Troubleshooting Workflow:

PoorSeparation Start Poor Separation Observed Check_Loading Was the sample band narrow (less than 5% of column height)? Start->Check_Loading Check_Packing Are there cracks or channels in the silica bed? Check_Loading->Check_Packing Yes Overload Issue: Column Overloading. Solution: Use less crude material or a larger column (more silica). Check_Loading->Overload No Check_Solvent Does TLC show baseline separation (ΔRf > 0.2)? Check_Packing->Check_Solvent No Repack Issue: Poor Packing. Solution: Repack the column carefully, ensuring a level and uniform bed. Check_Packing->Repack Yes Optimize_Solvent Issue: Suboptimal Solvent System. Solution: Re-screen solvents using TLC. Try different solvent mixtures (e.g., Dichloromethane/Hexane). Check_Solvent->Optimize_Solvent No Success Separation Successful Check_Solvent->Success Yes, but still fails

Caption: Troubleshooting workflow for poor separation.

Q4: The compound band is streaking or "tailing" down the column.

Root Cause Analysis: Tailing is often caused by the sample being poorly soluble in the eluent or by secondary interactions with the silica gel. It can also occur if the sample was loaded in too much or too polar a solvent.[10]

Step-by-Step Solution:

  • Loading Solvent: Ensure you load the crude product dissolved in the minimum amount of solvent.[11][12] Ideally, use the initial, non-polar eluent for dissolution. If a more polar solvent like dichloromethane is needed for solubility, use the absolute smallest volume possible, or consider the "dry loading" method.[12][13]

  • Dry Loading Protocol:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.[13]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[13][14] This ensures the compound is introduced in a concentrated band without excess solvent.

Q5: How do I find my colorless compound in the collected fractions?

Root Cause Analysis: this compound is a colorless liquid, making it impossible to track visually.[2][15] Therefore, analytical techniques are required to identify which fractions contain the purified product.

Step-by-Step Solution:

  • Systematic TLC Analysis: The most common method is to analyze the collected fractions using TLC.[16]

    • Label your test tubes or vials sequentially before you begin collecting.[16]

    • Spot a small amount from every second or third fraction onto a TLC plate. You can often fit 10-15 spots on a single plate.

    • Develop the TLC plate in the same solvent system used for the column (or slightly more polar to get the spots to move higher).

    • Visualize the plate. Since this compound is an aromatic compound, it should be visible under a short-wave (254 nm) UV lamp.[17][18] The spots will appear as dark purple or blue circles on the fluorescent green background of the TLC plate.

  • Combine and Concentrate: Once you have identified the pure fractions (those containing only a single spot at the correct Rf value), combine them in a larger flask. Remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q: How do I select the right solvent system to begin with?

A: The process always starts with TLC. The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35.[8] This range provides the optimal balance for good separation on a column.[8][19]

  • Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front).[20][21][22]

  • Common Solvent Systems: For a compound of intermediate polarity like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[9] Start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the ethyl acetate percentage in subsequent TLC trials until the desired Rf is achieved.[7][23]

Q: How much silica gel should I use?

A: A general rule of thumb for a reasonably well-separated mixture is to use a mass ratio of silica gel to crude compound of about 20:1 to 50:1.[24] For example, if you are purifying 1 gram of crude material, you would use 20 to 50 grams of silica gel. For very difficult separations, this ratio might be increased to 100:1 or more.

Q: What is the difference between wet and dry column packing?

A: Both methods aim to create a uniform, bubble-free stationary phase.

  • Wet Packing (Slurry Method): The silica gel is mixed with the initial eluent to form a slurry, which is then poured into the column.[11][25] This method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the packing, which leads to better separation.[11]

  • Dry Packing: The dry silica powder is poured directly into the column, and then the solvent is passed through to saturate it.[11] This can be faster but carries a higher risk of creating an unevenly packed column.

Q: What are the most critical safety precautions for this procedure?

A:

  • Ventilation: Always perform column chromatography in a certified chemical fume hood to avoid inhaling solvent vapors and silica dust.[26] Silica dust is a respiratory hazard.[24]

  • PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Pressure: If using flash chromatography (applying pressure), ensure your glass column has no cracks and use a pressure relief adapter.[27] Never apply excessive pressure.

  • Waste Disposal: Dispose of used silica gel and solvents in designated hazardous waste containers according to your institution's guidelines.[26][27] Do not pour solvents down the drain.[26]

Experimental Protocol: Purification of this compound

This protocol outlines the complete workflow from initial analysis to final product isolation.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis: Determine optimal solvent system (Target Rf ≈ 0.3) Prepare_Column 2. Column Preparation: Select column size, plug with cotton, add sand layer. TLC->Prepare_Column Pack_Column 3. Column Packing: Prepare silica slurry in initial eluent. Pour and pack uniformly. Prepare_Column->Pack_Column Load_Sample 4. Sample Loading: Use dry loading or minimal solvent (wet loading). Pack_Column->Load_Sample Elute 5. Elution: Run column with solvent. Gradually increase polarity if needed. Load_Sample->Elute Collect 6. Fraction Collection: Collect fractions systematically in labeled tubes. Elute->Collect Analyze_Fractions 7. Fraction Analysis: Spot fractions on TLC plate. Visualize with UV light. Collect->Analyze_Fractions Combine 8. Combine Pure Fractions: Identify and pool fractions containing only the target compound. Analyze_Fractions->Combine Concentrate 9. Solvent Removal: Use rotary evaporator to obtain pure, solvent-free product. Combine->Concentrate Final_Product Final Purified Product Concentrate->Final_Product

Caption: Step-by-step experimental workflow.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Pharmastuff4u. (2026, January 3).
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • University of Toronto, Department of Chemistry. (2020, July). WORKING WITH SILICA.
  • Chemistry For Everyone. (2025, September 8).
  • Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
  • MIT Digital Lab Techniques Manual. (n.d.).
  • Study.com. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound 96.
  • PubMed. (2024, January 11).
  • University of Wisconsin-Madison, College of Engineering Safety. (n.d.).
  • Bitesize Bio. (2016, August).
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
  • YouTube. (2022, March 8). Colorless Column.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • ChemistryViews. (2012, August 7).
  • Thermo Fisher Scientific. (2025, September 5).
  • Fisher Scientific. (2025, December 24).
  • CymitQuimica. (2024, December 19).
  • Chemistry For Everyone. (2025, January 16).
  • ResearchGate. (2015, June 18).
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Chemistry LibreTexts. (2025, August 21). 5.
  • The Royal Society of Chemistry. (n.d.).
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • CymitQuimica. (n.d.). 4-Bromo-2,6-dimethylanisole.

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Technical Support Center: Purification Strategies for Reactions Involving 2,3-Dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2,3-dimethylanisole from your desired product. This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental workups.

Frequently Asked Questions (FAQs)

Q1: I've completed my reaction with 2,3-dimethylanisole as a starting material. How do I know which purification method is best for my product?

A1: The optimal purification strategy depends on the physicochemical properties of your product relative to the unreacted 2,3-dimethylanisole. The first step is to characterize your product. Is it a solid or a liquid at room temperature? What is its boiling point and polarity? Answering these questions will guide you to the most effective separation technique.

To assist in this decision-making process, we have provided a workflow diagram below.

purification_decision_tree start Crude Product Mixture (Product + Unreacted 2,3-Dimethylanisole) product_state Is the product a solid or a high-boiling liquid? start->product_state solid Product is a Solid product_state->solid Solid liquid Product is a Liquid product_state->liquid Liquid polarity_diff Sufficient Polarity Difference? solid->polarity_diff bp_diff Significant Boiling Point Difference (>30-40 °C)? liquid->bp_diff distillation Fractional Distillation bp_diff->distillation Yes chromatography_liquid Flash Column Chromatography bp_diff->chromatography_liquid No recrystallization Recrystallization polarity_diff->recrystallization Yes chromatography_solid Flash Column Chromatography polarity_diff->chromatography_solid No trituration Trituration/Solvent Wash chromatography_solid->trituration If still impure

Caption: Decision tree for selecting a purification method.

Scenario-Based Troubleshooting Guides

This section will address two common reaction scenarios where 2,3-dimethylanisole is used as a starting material.

Scenario 1: Grignard Reaction to Synthesize (2,3-Dimethylphenyl)methanol

In this reaction, a Grignard reagent is prepared from a derivative of 2,3-dimethylanisole (e.g., a brominated analog) and then reacted with an electrophile (e.g., formaldehyde) to produce (2,3-dimethylphenyl)methanol. The primary impurity to be removed is the unreacted 2,3-dimethylanisole.

Physicochemical Properties Comparison:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
2,3-Dimethylanisole136.1919529Not miscible[1]
(2,3-Dimethylphenyl)methanol136.19[2]131 at 13 mmHg220 (decomposes)Insoluble

Q2: My product, (2,3-dimethylphenyl)methanol, has a similar molecular weight to the starting material. Can I still use distillation?

A2: While the molecular weights are identical, the boiling points are expected to be different due to the presence of the hydroxyl group in the product, which allows for hydrogen bonding. This leads to a higher boiling point for (2,3-dimethylphenyl)methanol compared to 2,3-dimethylanisole under the same pressure. Therefore, vacuum distillation is a viable and often preferred method for separation on a larger scale.

Protocol: Vacuum Distillation of (2,3-Dimethylphenyl)methanol

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are well-sealed with vacuum grease.

  • Drying : It is critical to ensure your crude product is free of water. If necessary, dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether), dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

  • Distillation : Place the dried crude product in the distillation flask with a magnetic stir bar.

  • Vacuum Application : Slowly and carefully apply vacuum to the system.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection :

    • The unreacted 2,3-dimethylanisole will distill first as the lower-boiling point fraction.

    • Once the temperature stabilizes or begins to rise, change the receiving flask to collect the purified (2,3-dimethylphenyl)methanol.

Q3: Distillation is not providing a clean separation. What other options do I have?

A3: If distillation is not effective, or if you are working on a smaller scale, flash column chromatography is an excellent alternative. The polarity difference between the slightly polar ether (2,3-dimethylanisole) and the more polar alcohol (2,3-dimethylphenyl)methanol allows for efficient separation on a silica gel stationary phase.

Protocol: Flash Column Chromatography

  • TLC Analysis : First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A solvent system that gives a good separation of spots with the product having an Rf value of ~0.3 is ideal.

  • Column Packing : Pack a chromatography column with silica gel using your chosen eluent.

  • Sample Loading : Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. For better separation, you can pre-adsorb the sample onto a small amount of silica gel.

  • Elution : Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection : Collect fractions and monitor their composition by TLC.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

flash_chromatography_workflow start Crude Product tlc TLC Analysis (e.g., Hexanes:EtOAc) start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample packing->loading elution Elute with Solvent System loading->elution collection Collect Fractions elution->collection monitoring Monitor by TLC collection->monitoring monitoring->elution Continue Elution combine Combine Pure Fractions monitoring->combine evaporation Rotary Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Workflow for flash column chromatography.

Scenario 2: Friedel-Crafts Acylation to Synthesize 4-Acetyl-2,3-dimethylanisole

In this electrophilic aromatic substitution reaction, 2,3-dimethylanisole is acylated, typically with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-acetyl-2,3-dimethylanisole.

Physicochemical Properties Comparison:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility in Water
2,3-Dimethylanisole136.1919529Not miscible[1]
4-Acetyl-2,3-dimethylanisole178.23~140-142 at 10 mmHg~45-47Insoluble

(Note: Properties for 4-acetyl-2,3-dimethylanisole are estimated based on similar structures and may vary.)

Q4: The product of my Friedel-Crafts acylation is a solid. How can I best remove the unreacted 2,3-dimethylanisole?

A4: Since your product is a solid and the unreacted starting material is a liquid at room temperature (or has a low melting point), recrystallization is often the most effective and straightforward purification method. The key is to find a solvent in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the unreacted 2,3-dimethylanisole remains soluble at all temperatures.

Protocol: Recrystallization

  • Solvent Selection : Test various solvents to find a suitable one. Common choices for recrystallizing moderately polar organic compounds include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate.

  • Dissolution : In a fume hood, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the crystals under vacuum to remove any residual solvent.

Q5: My recrystallization is not working well, or my product is an oil. What should I do?

A5: If recrystallization is problematic, flash column chromatography is again a reliable alternative. The ketone functional group in 4-acetyl-2,3-dimethylanisole makes it significantly more polar than the starting material, allowing for a clean separation on silica gel.

The protocol for flash column chromatography would be similar to the one described in A3. You would start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a solvent like ethyl acetate. The less polar 2,3-dimethylanisole will elute first, followed by the more polar product.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Co-elution in Chromatography Inappropriate solvent system.Re-optimize your eluent using TLC. Try a less polar solvent system to increase separation.
"Oiling Out" during Recrystallization The boiling point of the solvent is higher than the melting point of your product. Impurities are depressing the melting point.Use a lower-boiling point solvent. Try a different solvent system. Perform a preliminary purification (e.g., a quick filtration through a small plug of silica) before recrystallization.
Low Recovery from Recrystallization Too much solvent was used. The product is too soluble in the chosen solvent even at low temperatures.Concentrate the filtrate by evaporating some of the solvent and try to crystallize again. Choose a solvent in which your product is less soluble.
Incomplete Separation by Distillation Boiling points of the product and impurity are too close.Use a fractionating column to increase the efficiency of the distillation. Consider switching to vacuum distillation to lower the boiling points and potentially increase the difference between them.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (2,3-Dimethylphenyl)methanol.
  • BenchChem. (2025). Technical Support Center: Purification of Crude (2,3-Dimethylphenyl)methanol.
  • BenchChem. (2025). Application Notes & Protocols: High-Yield Synthesis of (2,3-Dimethylphenyl)methanol Derivatives for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10687, 2,3-Dimethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96208, (2,3-Dimethylphenyl)methanol. Retrieved from [Link]

  • BenchChem. (2025). (2,3-Dimethylphenyl)methanol chemical properties and reactivity profile.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96208, (2,3-dimethylphenyl)methanol. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of (2,3-Dimethylphenyl)methanol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76269, 2,3-Dimethylanisole. Retrieved from [Link]

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Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered substrate, 4-Bromo-2,3-dimethylanisole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction yields and purity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, its efficiency can be significantly hampered by substrates with substantial steric bulk, such as this compound. The two ortho methyl groups, in addition to the methoxy group, create a sterically demanding environment around the reaction center, which can impede the key steps of the catalytic cycle.[3][4][5] This guide will provide the necessary insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in low to no yield?

A1: The primary reason for low yield is the steric hindrance posed by the two methyl groups ortho to the bromine atom. This steric bulk can hinder the oxidative addition of the palladium catalyst to the aryl bromide, a critical step in the catalytic cycle.[6][7] Additionally, the electron-donating nature of the methoxy and methyl groups can decrease the reactivity of the aryl bromide.[6] Overcoming this requires a carefully selected catalyst system, typically involving bulky and electron-rich phosphine ligands, and optimized reaction conditions.[8][9]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. What can I do to minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[6][10] To mitigate this, it is crucial to thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.[11] Employing several freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent for an extended period are effective degassing methods.[12] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[12]

Q3: What is the best palladium catalyst and ligand combination for this sterically hindered coupling?

A3: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid partner. However, for sterically hindered aryl bromides, catalyst systems featuring bulky and electron-rich phosphine ligands are generally the most effective.[8][9][13] Ligands like SPhos, XPhos, and RuPhos have demonstrated excellent performance in such challenging couplings.[3][9][10] Pre-formed catalysts, such as XPhos Pd G3 or G4, are also excellent candidates.[10]

Q4: Should I use a boronic acid or a boronate ester for this reaction?

A4: While boronic acids are generally more reactive, their stability can be a concern, leading to side reactions like protodeboronation.[14][15] For sterically hindered couplings where reaction times may be longer and conditions more forcing, using a more stable boronate ester, such as a pinacol or MIDA ester, is often advantageous.[8][14][15] Boronate esters can provide a slow, sustained release of the active boronic acid, which can lead to cleaner reaction profiles and improved yields.[16][17][18]

Troubleshooting Guide

Issue 1: Low to No Product Yield

This is the most common issue when working with sterically hindered substrates like this compound.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or may have decomposed.

    • Solution: Ensure the reaction is meticulously degassed and maintained under an inert atmosphere (argon or nitrogen).[11] Using a fresh catalyst or a pre-catalyst that readily generates Pd(0) is recommended. For challenging substrates, consider highly active catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][8][13]

  • Poor Reactivity of the Aryl Bromide: The steric hindrance from the two ortho-methyl groups and the electron-donating methoxy group can significantly slow down the oxidative addition step.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier.[8] A screening of different solvents and bases should also be performed to find the optimal conditions for your specific coupling partners.[19][20][21]

  • Protodeboronation of the Boronic Acid: The boronic acid can decompose before the desired coupling takes place, a side reaction often facilitated by aqueous bases.[7][10]

    • Solution: To minimize this, consider using more stable boronate esters (e.g., pinacol esters).[8][15] Running the reaction under anhydrous conditions with a non-aqueous base like potassium tert-butoxide (KOtBu) can also be beneficial.[11]

Issue 2: Formation of Side Products

The presence of significant side products can drastically reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This involves the coupling of two boronic acid molecules.

    • Cause: Often promoted by the presence of oxygen.[6][10]

    • Mitigation: Rigorous degassing of all reagents and solvents is critical.[11] Maintaining a strict inert atmosphere throughout the reaction is essential.[12] Slow addition of the boronic acid can also help to minimize its concentration and thus reduce the rate of homocoupling.[10]

  • Dehalogenation: The bromine atom on the this compound is replaced by a hydrogen atom.

    • Cause: This can occur in the presence of a hydride source, which can sometimes originate from the solvent or the base.[10]

    • Mitigation: Ensure that all solvents are of high purity. A careful selection of the base and other reaction components is also important. Screening different ligands and bases can help to identify conditions that minimize this side reaction.[11]

Visualizing the Process: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low Yield with this compound catalyst 1. Catalyst System Check start->catalyst conditions 2. Reaction Conditions Optimization start->conditions reagents 3. Reagent Quality & Stoichiometry start->reagents catalyst_action Action: - Switch to a more active catalyst  (e.g., with bulky, electron-rich ligand like SPhos or XPhos). - Ensure rigorous degassing. catalyst->catalyst_action conditions_action Action: - Increase temperature. - Screen different bases (e.g., K3PO4, Cs2CO3). - Vary the solvent system (e.g., dioxane/water, toluene). conditions->conditions_action reagents_action Action: - Use fresh, high-purity boronic acid or a stable boronate ester. - Ensure the base is dry and finely powdered. - Use anhydrous, high-purity solvents. reagents->reagents_action

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental Protocols

General Protocol for Optimizing the Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization. Screening of different parameters is highly recommended.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or Arylboronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base. [12]2. Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. [11]3. Under a positive flow of the inert gas, add the palladium precursor and the ligand. [12]If using a pre-formed catalyst, add it at this stage.

  • Add the degassed solvent via syringe. The final concentration should be approximately 0.1 M with respect to the this compound.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). [7]6. Stir the reaction vigorously and monitor its progress by TLC or LC-MS. [8][10]7. Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [8]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [8]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of sterically hindered aryl bromides. Actual yields will vary depending on the specific coupling partners.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100Poor
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene110Good
XPhos Pd G3 (2)-K₃PO₄ (2)THF80Excellent
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane100Good

Data is representative of typical outcomes for sterically hindered substrates and is compiled from literature sources. [3][4][9][22]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
  • Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082–1146.
  • Park, J. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3877–3886.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 268-272.
  • Wang, D., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • Chen, W., et al. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Chemistry – An Asian Journal, 12(18), 2375-2380.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters in Suzuki-Miyaura Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Benchchem. (n.d.). Boronic Acids vs. Boronic Esters: A Comparative Guide for Synthetic Chemistry.
  • Borates Today. (2021, December 17). Boron Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
  • Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry – A European Journal, 12(29), 7672-7679.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction. r/Chempros.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,6-difluoroaniline.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Benchchem. (n.d.). Ligand selection for difficult Suzuki couplings involving substituted phenylboronic acids.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Marion, N., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
  • Benchchem. (n.d.). effect of base and solvent on Suzuki coupling with bromoquinolines.
  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • PubMed. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Bromopyrroles.
  • Asghar, M. N., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.

Sources

Technical Support Center: Troubleshooting the Heck Reaction with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Heck reaction, particularly when using electron-rich aryl bromides. As experienced practitioners in the field, we understand that while the Heck reaction is a powerful tool for C-C bond formation, its success with electron-donating substrates can be elusive.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these common issues and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with an electron-rich aryl bromide showing low to no conversion?

A1: This is a common issue stemming from the inherent electronics of the substrate. Electron-rich aryl bromides undergo oxidative addition to the Pd(0) catalyst at a significantly slower rate compared to their electron-deficient counterparts.[1] This initial step is often the rate-determining step of the catalytic cycle.[2] The electron-donating groups on the aromatic ring increase the electron density of the C-Br bond, making it less susceptible to cleavage by the nucleophilic Pd(0) center.

To overcome this, several strategies can be employed:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the reactivity of the palladium catalyst.[1][3] These ligands increase the electron density on the palladium center, promoting oxidative addition.

  • Higher Temperatures: Increasing the reaction temperature is often necessary to facilitate the oxidative addition of less reactive aryl bromides.[1][4] However, this must be balanced with catalyst stability.

  • Catalyst Precursor: The choice of palladium precursor can be critical. While Pd(OAc)₂ is common, sometimes pre-formed Pd(0) sources like Pd₂(dba)₃ can be more effective.

Q2: I'm observing significant amounts of homocoupling of my aryl bromide. What causes this and how can I prevent it?

A2: Homocoupling, the formation of a biaryl product (Ar-Ar), is a frequent side reaction, especially at the higher temperatures often required for electron-rich aryl bromides. This side reaction can occur through several pathways, including the reaction of two arylpalladium(II) intermediates or the reaction of an arylpalladium(II) species with another molecule of aryl bromide.

Troubleshooting Homocoupling:

  • Optimize Ligand-to-Palladium Ratio: An inappropriate ligand-to-palladium ratio can lead to catalyst species that favor homocoupling. A general starting point is a 1:1 to 2:1 ratio of monodentate phosphine ligand to palladium.

  • Choice of Base: The nature and strength of the base can influence the rate of competing reactions. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) are often preferred over stronger organic amine bases (e.g., Et₃N) which can sometimes promote side reactions.

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor the bimolecular homocoupling pathway relative to the desired intramolecular Heck reaction.

Q3: My reaction is producing a mixture of regioisomers (α- and β-substitution). How can I improve the regioselectivity?

A3: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the substituted or unsubstituted carbon of the alkene) is influenced by a complex interplay of steric and electronic factors. With electron-rich olefins, achieving high regioselectivity can be challenging.

Strategies to Control Regioselectivity:

  • Ligand Control: The steric bulk of the phosphine ligand can play a crucial role. Bulkier ligands tend to favor the formation of the linear (β-substituted) product by directing the aryl group to the less sterically hindered carbon of the alkene.

  • Cationic Pathway: Promoting the "cationic pathway" of the Heck mechanism can favor the formation of the branched (α-substituted) product, particularly with electron-rich olefins. This can be achieved by using aryl triflates instead of halides or by adding silver salts to abstract the halide ligand from the arylpalladium(II) intermediate.[5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. More polar solvents can stabilize charged intermediates, potentially favoring the cationic pathway.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Low Yield and Catalyst Deactivation

Low yields in Heck reactions with electron-rich aryl bromides are often linked to slow oxidative addition and subsequent catalyst deactivation at the required high temperatures.[1]

The Problem: The palladium catalyst, particularly when ligated with traditional phosphines like PPh₃, can decompose at temperatures above 100-120 °C.[1][4] This decomposition can involve P-C bond cleavage, leading to the formation of inactive palladium black.[1]

The Solution: A Multi-faceted Approach

  • Ligand Selection is Key: The choice of ligand is paramount for stabilizing the catalyst and promoting the reaction at lower temperatures.

    • Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines have proven highly effective.[3] Their large cone angles provide steric bulk that stabilizes the catalytically active monoligated palladium species, while their electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable complexes with palladium, making them excellent ligands for challenging Heck couplings.[1][6] They often allow for reactions to be run at lower catalyst loadings and can be more thermally robust than many phosphine ligands.

  • Optimizing Reaction Conditions:

ParameterRecommendation for Electron-Rich Aryl BromidesRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often effective and cost-efficient. Pd₂(dba)₃ is a direct source of Pd(0).[5]
Ligand P(t-Bu)₃, XPhos, SPhos, NHC ligandsBulky, electron-rich ligands accelerate oxidative addition and stabilize the catalyst.[1][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic bases are often effective and can minimize side reactions.
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically required to reach necessary temperatures.
Temperature 80-140 °C (start with a lower temperature and increase if necessary)Higher temperatures are often needed for C-Br bond activation but increase the risk of catalyst decomposition.[1][4]

Experimental Protocol: General Procedure for a Heck Reaction with an Electron-Rich Aryl Bromide

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), alkene (1.2-1.5 equiv), base (2.0 equiv), palladium precursor (1-5 mol%), and ligand (1-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Suppressing Reductive Heck Side Products

The formation of a reduced arene (Ar-H) instead of the desired Heck product is a known side reaction, often referred to as a "reductive Heck" pathway.[1] This becomes more prevalent when the desired C-C bond formation is slow.

The Problem: The arylpalladium(II) intermediate can be intercepted by a hydride source in the reaction mixture before it can undergo migratory insertion with the alkene. Common hydride sources include the solvent (e.g., DMF can decompose to generate formate), the base, or additives.

The Solution: Careful Selection of Reagents and Conditions

  • Choice of Base and Solvent:

    • Avoid bases that can readily provide a hydride, if possible.

    • Ensure the use of high-purity, anhydrous solvents to minimize potential hydride sources from impurities.

  • Promoting the Desired Pathway:

    • Increase Alkene Concentration: A higher concentration of the alkene can favor the productive migratory insertion step over the competing reduction pathway.

    • Optimize Temperature: While higher temperatures are needed for oxidative addition, excessively high temperatures can promote solvent decomposition and other side reactions. Finding the optimal temperature is crucial.

Visualizing the Competing Pathways:

Heck_vs_Reduction ArPdL2Br Ar-Pd(II)-L2-Br Heck_Product Heck Product ArPdL2Br->Heck_Product  + Alkene (Migratory Insertion, β-Hydride Elimination) Reduced_Arene Reduced Arene (Ar-H) ArPdL2Br->Reduced_Arene  + [H]- (Reductive Elimination) Alkene Alkene Hydride [H]-

Caption: Competing pathways for the Ar-Pd(II) intermediate.

The Heck Catalytic Cycle: A Closer Look

Understanding the mechanism is fundamental to troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[7]

Heck_Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)L₂-Br Pd0->PdII_oxidative Oxidative Addition (Ar-Br) PdII_alkene [Ar-Pd(II)L₂(Alkene)]+ Br- PdII_oxidative->PdII_alkene Alkene Coordination PdII_insertion R-CH₂-CH(Ar)-Pd(II)L₂-Br PdII_alkene->PdII_insertion Migratory Insertion HPdII H-Pd(II)L₂-Br PdII_insertion->HPdII β-Hydride Elimination Product Product (Ar-CH=CH-R) PdII_insertion->Product HPdII->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Mechanistic Steps and Troubleshooting Implications:

  • Oxidative Addition: As discussed, this is often the slow step for electron-rich aryl bromides. The focus here is on using more reactive catalysts (electron-rich ligands) and optimizing conditions (temperature).

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex, followed by insertion of the alkene into the Pd-Ar bond. The regiochemistry is determined at this stage.

  • β-Hydride Elimination: This step forms the C=C double bond in the product and generates a hydridopalladium(II) species.[7][8] For the reaction to be productive, this step must be irreversible.

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the hydridopalladium(II) species, completing the cycle.[5][7] If this step is inefficient, the catalyst can be trapped in an inactive state.

By systematically addressing each of these potential failure points, researchers can significantly improve the success rate of Heck reactions with challenging electron-rich aryl bromides.

References

  • Heck reaction. In Wikipedia. Retrieved from [Link]

  • Highly Selective β-Hydride Elimination in Pd-Catalyzed Decarboxylative Heck-Type Reaction. Organic Letters. Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Royal Society of Chemistry. Retrieved from [Link]

  • The Mechanism of the Palladium Hydride b-Elimination Step in the Heck Reaction. Springer Link. Retrieved from [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Retrieved from [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]

  • More stable product by Heck reaction: Beta-hydride elimination. YouTube. Retrieved from [Link]

  • Heck Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Science.gov. Retrieved from [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health. Retrieved from [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. Retrieved from [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved from [Link]

  • Tailor-Made POLITAG-Pd0 Catalyst for the Low-Loading Mizoroki–Heck Reaction in γ-Valerolactone as a Safe Reaction Medium. ACS Publications. Retrieved from [Link]

  • Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society. Retrieved from [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. Retrieved from [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]

  • 21.01.1: Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. National Institutes of Health. Retrieved from [Link]

  • Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. Retrieved from [Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for overcoming the challenges associated with the cross-coupling of sterically hindered aryl bromides. The content is structured to address specific issues you may encounter during your experiments, offering both troubleshooting guidance and answers to frequently asked questions.

Introduction: The Challenge of Steric Hindrance

Steric hindrance in cross-coupling reactions, particularly with ortho-substituted aryl bromides, presents a significant synthetic hurdle. Bulky substituents near the reaction center can impede key steps in the catalytic cycle—namely oxidative addition, transmetalation, and reductive elimination—leading to low yields, slow reaction rates, or complete reaction failure.[1][2] This guide is designed to help you navigate these challenges by making informed decisions about catalyst systems and reaction parameters.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of sterically hindered aryl bromides in a practical question-and-answer format.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction with a sterically hindered aryl bromide is resulting in a low yield or no product at all. What are the primary factors to investigate?

Answer: This is the most common issue when dealing with sterically demanding substrates. The increased steric bulk around the reacting centers slows down the critical steps of the catalytic cycle.[1] A systematic approach to troubleshooting should focus on the catalyst system (palladium source and ligand), base, and reaction conditions.

Recommended Actions:

  • Evaluate the Catalyst System: This is the most critical factor for success. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2]

    • Ligand Selection: The key is to employ bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl bromide and accelerate the final reductive elimination step.[1][2][3]

      • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[2][4] For extremely hindered substrates, specialized ligands like AntPhos or BI-DIME may offer superior performance.[4][5] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk.[2][6]

    • Palladium Source: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species.[7] For better reproducibility and higher activity, consider using modern palladium precatalysts (e.g., XPhos Pd G3/G4). These readily generate the active catalytic species under the reaction conditions.[1]

  • Re-evaluate the Base and Solvent: The choice of base is crucial and is often interdependent with the solvent.

    • Bases: A weak base may be insufficient to facilitate the transmetalation step, especially in Suzuki couplings.[1] Stronger, non-nucleophilic bases are often required.

      • Recommended Bases: Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a reliable choice for Suzuki reactions.[1][8] Cesium carbonate (Cs₂CO₃) is another effective option.[1][2] For Buchwald-Hartwig aminations, a strong non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

    • Solvents: Anhydrous, degassed solvents are essential to prevent catalyst decomposition and side reactions.[1]

      • Recommended Solvents: Aprotic polar solvents like 1,4-dioxane and toluene are commonly used and generally effective.[8]

  • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier associated with hindered substrates.[2] Temperatures in the range of 100-140 °C are not uncommon for these challenging couplings.[1]

Issue 2: Significant Side Reactions Observed

Question: I'm observing significant amounts of side products, such as homocoupling of my coupling partner or debromination of my starting material. How can I minimize these?

Answer: Side reactions are often indicative of suboptimal reaction conditions or catalyst instability.

Troubleshooting Steps:

  • Homocoupling: This side reaction, particularly the Glaser-Hay coupling in Sonogashira reactions or the homocoupling of boronic acids in Suzuki reactions, is often caused by the presence of oxygen.[8][9]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents must be thoroughly degassed prior to use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.[8] For Sonogashira couplings, copper-free conditions can also minimize alkyne homocoupling.[9]

  • Debromination (Hydrodehalogenation): This involves the replacement of the bromine atom with a hydrogen atom.

    • Solution: This can be promoted by certain bases or impurities. The choice of ligand is also critical. Bulky, electron-rich phosphine ligands can help to favor the desired cross-coupling pathway over reductive dehalogenation.[7] In some cases, switching to a milder base, if the reaction still proceeds, can reduce this side reaction.

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source.

    • Solution: Ensure anhydrous conditions and use a finely powdered, dry base.[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids can significantly improve reaction outcomes by resisting protodeboronation.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a monodentate and a bidentate ligand for a sterically hindered coupling?

A1: For sterically hindered substrates, bulky monodentate ligands like the Buchwald-type biarylphosphines (XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are generally the first choice.[3][10] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step.[3] Bidentate ligands, such as Xantphos or dppf, can be effective, particularly in preventing catalyst decomposition in some systems, but may be less reactive for the most challenging ortho-disubstituted substrates due to the formation of a more stable, less reactive catalyst complex.[11][12]

Q2: What is a palladium precatalyst, and why is it preferred for difficult couplings?

A2: Palladium precatalysts are stable, well-defined Pd(II) complexes that are readily activated to the catalytically active Pd(0) species under the reaction conditions.[6] They offer several advantages over generating the catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand:

  • Stoichiometry: They provide a precise 1:1 or 1:2 palladium-to-ligand ratio, which is crucial as excess ligand can sometimes inhibit the reaction.[6]

  • Stability: They are often air- and moisture-stable, making them easier to handle and weigh accurately.[2]

  • Reproducibility: They lead to more consistent and reproducible results by avoiding the variability of in situ catalyst formation.[1]

Q3: Can I use nickel catalysts for these types of reactions?

A3: Yes, nickel catalysts are a viable alternative to palladium and can be more reactive, especially for cross-coupling with aryl chlorides.[11][13] However, nickel-based systems can be more sensitive to functional groups and reaction conditions. For sterically hindered aryl bromides, palladium catalysis is generally more established and offers a wider range of commercially available, well-behaved catalyst systems.

Q4: My reaction starts but then stalls. What should I try?

A4: A stalled reaction often points to catalyst deactivation or insufficient reactivity.

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help drive the reaction to completion.[8]

  • Use a More Robust Precatalyst: As mentioned, modern precatalysts are designed for greater stability and longevity.[8]

  • Check Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity.

Part 3: Data and Protocols

Table 1: Ligand Selection Guide for Hindered Aryl Bromides
Ligand TypeExample LigandsTarget CouplingKey Advantages
Biaryl Phosphines XPhos, SPhos, RuPhosSuzuki, Buchwald-HartwigHigh reactivity, commercially available, well-documented success with hindered substrates.[1][2]
Dialkylbiaryl Phosphines BrettPhos, JackiePhosBuchwald-HartwigExcellent for C-N bond formation, particularly with challenging amine coupling partners.
Specialized Bulky Ligands AntPhos, BI-DIMESuzukiDesigned for extremely hindered tetra-ortho-substituted biaryl synthesis.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, SonogashiraStrong σ-donors, form very stable Pd complexes, effective for challenging substrates.[6][14]
Bidentate Phosphines Xantphos, dppfBuchwald-Hartwig (Amides)Can provide catalyst stability; Xantphos is particularly useful for coupling amides.[12]
Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield with Sterically Hindered Ar-Br catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions start->conditions ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, IPr) catalyst->ligand Ineffective Ligand? base Use Stronger, Finely-Ground Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) conditions->base Weak Base? side_reactions 3. Check for Side Reactions success Reaction Successful side_reactions->success Minimal Side Products precatalyst Use Modern Precatalyst (e.g., G3/G4 Buchwald) ligand->precatalyst Poor Catalyst Activation? loading Increase Catalyst Loading (e.g., to 3-5 mol%) precatalyst->loading Catalyst Deactivation? loading->conditions solvent Ensure Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) base->solvent Suboptimal Solvent? temp Increase Reaction Temperature (e.g., 100-140 °C) solvent->temp Low Temperature? temp->side_reactions

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: The Catalytic Cycle and Impact of Steric Hindrance

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA Oxidative Addition (Slowed by Sterics) TM Transmetalation Complex OA->TM Transmetalation (Slowed by Sterics) RE Reductive Elimination Complex TM->RE RE->Pd0 Reductive Elimination (Slowed by Sterics) Product Ar-R (Product) RE->Product ArBr Hindered Ar-Br ArBr->OA NuM R-M (Nucleophile) NuM->TM Base Base Base->TM

Caption: Catalytic cycle highlighting steps impacted by steric hindrance.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by flash column chromatography.[1][8]

References

  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • Technical Support Center: Suzuki Coupling of Sterically Hindered Bromopyridines. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. Benchchem.
  • Sonogashira Coupling. Royal Society of Chemistry.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Reddit.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.

Sources

Technical Support Center: Formation and Stabilization of Grignard Reagents from 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, chemists, and drug development professionals who are working with sterically hindered and electronically rich aryl halides. The formation of a stable and reactive Grignard reagent from a substrate like 4-Bromo-2,3-dimethylanisole presents unique challenges due to a combination of steric hindrance and the electronic influence of its substituents. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2,3-dimethyl-4-methoxyphenylmagnesium bromide.

Q1: My Grignard reaction won't initiate. What are the most common reasons for failure?

A1: Initiation failure is the most frequent hurdle. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1][2] For a sterically hindered substrate like this compound, where the ortho-methyl group impedes access to the carbon-bromine bond, a pristine magnesium surface is critical.[3]

  • Insufficient Drying: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[4] Ensure all glassware is rigorously flame-dried or oven-dried (>120°C for at least 4 hours) and assembled hot under a stream of dry inert gas (Nitrogen or Argon).[5] Solvents and the aryl halide must be anhydrous.

  • Poor Quality Magnesium: Old or visibly dull magnesium turnings will have a thick, unreactive oxide layer. Use fresh, shiny magnesium turnings for best results.

  • Activation Failure: Passive magnesium often requires chemical or physical activation to expose a fresh metal surface.[1]

Q2: The reaction started, but the mixture quickly turned dark brown or black. Is this normal?

A2: While the formation of a Grignard reagent typically results in a cloudy, grayish, or brownish solution, a rapid shift to a very dark or black color often indicates decomposition or significant side reactions.[5][6] This is commonly caused by:

  • Localized Overheating: The reaction is highly exothermic.[7] If the this compound is added too quickly, the temperature can spike, promoting side reactions.[5]

  • Wurtz-type Homocoupling: The electron-donating methoxy and methyl groups make the aryl system electron-rich, which can promote the coupling of the Grignard reagent with unreacted aryl bromide to form a biphenyl derivative (4,4'-dimethoxy-2,2',3,3'-tetramethylbiphenyl).[8][9] This side reaction is often exacerbated by high temperatures.

  • Impurities: Impurities in the reagents or solvent can catalyze decomposition pathways.[6]

Q3: Which solvent is superior for this reaction: Diethyl Ether or THF?

A3: For the preparation of aryl Grignard reagents, Tetrahydrofuran (THF) is decidedly the preferred solvent.[1][5] Aryl halides are less reactive than their alkyl counterparts, and THF's higher boiling point and superior ability to solvate and stabilize the magnesium center facilitate the reaction.[1] While diethyl ether can be used, reactions are often more sluggish and may give lower yields.

Q4: My final yield is consistently low, even after successful initiation. What side reactions are consuming my reagent?

A4: Low yields are typically a result of the Grignard reagent being consumed by pathways other than the desired reaction. Key culprits include:

  • Reaction with Moisture/Air: As mentioned, exposure to water or oxygen during the reaction or before its use will rapidly destroy the reagent.[2]

  • Homocoupling: As discussed in A2, the Wurtz-type coupling is a major side reaction that directly consumes both the starting material and the formed Grignard reagent.

  • The Schlenk Equilibrium: Grignard reagents exist in a dynamic equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2][10] While not a direct cause of instability, the different species in solution can have varying reactivities, and solvent choice (THF is preferred) helps to manage this equilibrium favorably.[2]

In-Depth Troubleshooting and Optimization Guides

Guide 1: A Systematic Approach to Overcoming Initiation Failure

Initiation is an autocatalytic process; once a small amount of reagent forms, it helps to clean the magnesium surface and accelerate the reaction. The key is to achieve that initial turnover.

dot

Caption: Troubleshooting workflow for Grignard reaction initiation.

Chemical Activation Explained:

  • Iodine (I₂): Iodine reacts with the magnesium surface, chemically etching away the oxide layer to expose fresh metal. The disappearance of the characteristic purple or brown iodine color is a visual indicator of successful activation.[5]

  • 1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and magnesium bromide (MgBr₂). The formation of gas bubbles is a clear sign of activation, and this process also etches the surface.[2]

Guide 2: Enhancing Reagent Stability by Minimizing Side Reactions

The electronic properties of this compound—specifically the electron-donating methoxy group—make the resulting Grignard reagent highly nucleophilic but also potentially less stable.[9] Controlling the reaction conditions is paramount.

dot

Caption: Key factors influencing Grignard formation from the target substrate.

Key Control Parameters:

  • Temperature: Maintain the reaction at a gentle reflux. While some initial heating may be needed for initiation, the exothermic nature of the reaction often sustains the reflux during addition.[5] Use an ice-water bath to moderate the reaction if it becomes too vigorous.

  • Addition Rate: Slow, dropwise addition of the aryl bromide solution is critical. This maintains a low instantaneous concentration of the halide, minimizing the rate of Wurtz coupling relative to Grignard formation.

  • Concentration: Operating at moderate concentrations (0.5 - 1.5 M) is often optimal. High concentrations can lead to uncontrolled exotherms and precipitation issues.[5]

Quantitative Data and Recommended Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Molar Ratio (Aryl Bromide:Mg) 1 : 1.2 - 1.5A slight excess of magnesium ensures complete consumption of the more valuable aryl halide.[5]
Solvent Anhydrous Tetrahydrofuran (THF)THF is essential for aryl bromides, as it solvates and stabilizes the Grignard reagent more effectively than diethyl ether.[1][5]
Concentration 0.5 - 1.5 MBalances reaction rate against heat dissipation and solubility. Higher concentrations can be difficult to control.[5]
Initiation Temperature Room Temp to ~40°CGentle warming may be required. Be prepared to cool immediately once the reaction initiates.
Reaction Temperature Gentle Reflux (~66°C for THF)The reaction is exothermic and should maintain its own reflux during addition. Do not overheat.[5]
Addition Time 30 - 90 minutesSlow addition is crucial to control the exotherm and minimize the formation of homocoupling byproducts.
Protocol 1: Optimized Preparation of 2,3-dimethyl-4-methoxyphenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal) or 1,2-Dibromoethane

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Add magnesium turnings (1.2 - 1.5 equivalents) to the cooled flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed reacting with the magnesium surface; the color should fade.[5] Allow to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to achieve the desired final concentration (e.g., 1.0 M).

  • Initiation: Add a small portion (~10%) of the aryl bromide solution to the activated magnesium turnings. Stir the mixture. Initiation is marked by gentle bubbling from the magnesium surface, a noticeable exotherm, and the development of a cloudy/gray appearance.

  • Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, controlled reflux. Use a water bath to manage the temperature as needed.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure maximum conversion.

  • Storage and Use: Cool the resulting dark gray/brown solution to room temperature. The Grignard reagent is now ready for use. For best results, use it immediately or determine its exact concentration via titration if it needs to be stored.

Protocol 2: Titration to Determine Grignard Reagent Concentration

It is highly recommended to titrate a sample of your reagent before use in a subsequent reaction to know its true molarity.

Procedure:

  • Accurately weigh ~100 mg of I₂ into a dry flask under inert gas and dissolve in anhydrous THF.

  • Carefully take a 1.00 mL aliquot of your Grignard solution and slowly add it dropwise to the stirring iodine solution until the yellow/brown color just disappears.

  • Record the volume of Grignard reagent added.

  • The molarity is calculated based on the 1:1 stoichiometry between the Grignard reagent and I₂.

Mechanistic Considerations: The Schlenk Equilibrium

It is a common misconception that a Grignard solution contains only the "RMgX" species. In reality, it exists in a solvent-dependent equilibrium, known as the Schlenk Equilibrium.[1][2][10]

2 RMgX ⇌ R₂Mg + MgX₂

In THF, this equilibrium tends to favor the RMgX species. The THF molecules coordinate strongly to the magnesium center, stabilizing the monomeric form and preventing the formation of halide-bridged dimers, which are more common in diethyl ether.[10] This stabilization is a key reason for THF's superior performance with challenging substrates.

dot

Caption: The Schlenk Equilibrium in a Grignard solution.

By understanding the factors that challenge the formation of this specific Grignard reagent and by implementing rigorous experimental technique, researchers can achieve consistent and high-yielding results.

References

  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction with 4-Bromoanisole.
  • Benchchem. (n.d.). A Comparative Analysis of Ethoxymethoxymagnesium and Traditional Grignard Reagents in Organic Synthesis.
  • ResearchGate. (n.d.). Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst.
  • National Institutes of Health (NIH). (n.d.). Fe-Catalyzed Dicarbofunctionalization of Electron-Rich Alkenes with Grignard Reagents and (Fluoro)Alkyl Halides.
  • National Institutes of Health (NIH). (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation.
  • Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Wikipedia. (n.d.). Grignard reagent.
  • YouTube. (2014). How to Create a Grignard Reagent ("Preparation").
  • ACS Publications. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • National Institutes of Health (NIH). (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
  • Organic Syntheses. (n.d.). Procedure for Allylmagnesium bromide.
  • YouTube. (2018). Preparation of Grignard Reactions.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • Organic Chemistry Portal. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Sciencemadness Discussion Board. (2016). Grignard successes and failures.
  • Google Patents. (n.d.). Process of preparing grignard reagent.
  • ACS Publications. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates.
  • SpringerLink. (n.d.). ortho-C‒O arylation of aromatic amides with Grignard reagents through Meyers reaction.
  • Google Patents. (n.d.). Impact of trace elements in the grignard reaction.
  • Google Patents. (n.d.). Method for the production of Grignard compounds.
  • ResearchGate. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones.
  • ACS Publications. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
  • Royal Society of Chemistry. (n.d.). ortho-C–O arylation of aromatic amides with Grignard reagents through the Meyers reaction.
  • Organic Chemistry Portal. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones.
  • ACS Publications. (n.d.). The Grignard Reagents.

Sources

Troubleshooting low conversion in the synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2,3-dimethylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Synthesis Overview: Electrophilic Bromination of 2,3-Dimethylanisole

The preparation of this compound is most commonly and efficiently achieved through the electrophilic aromatic substitution of the starting material, 2,3-dimethylanisole.[1] The methoxy (-OCH₃) and the two methyl (-CH₃) groups on the benzene ring are electron-donating, making the ring highly activated and susceptible to electrophilic attack. The methoxy group is a strong ortho, para-director. Due to steric hindrance from the adjacent methyl group at position 2, the electrophile (Br⁺) preferentially attacks the less hindered para position (position 4).

A highly effective and regioselective method for this transformation utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (CH₃CN).[2][3] This system provides a mild and controlled source of electrophilic bromine, minimizing common side reactions.

Mechanism of Bromination with NBS in Acetonitrile

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The polar solvent, acetonitrile, facilitates the polarization of the N-Br bond in NBS, generating a potent electrophile (Br⁺). The electron-rich aromatic ring of 2,3-dimethylanisole then attacks the electrophilic bromine.

Diagram: Mechanism of Electrophilic Aromatic Substitution

Troubleshooting_Workflow start Low Conversion of This compound check_sm TLC Analysis: Significant Starting Material (SM) Remaining? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_purity Crude NMR/GC-MS: Multiple Products Observed? purity_yes Yes check_purity->purity_yes Yes check_reagents Check NBS Quality (Color, Age) sm_yes->check_reagents reagent_bad Degraded check_reagents->reagent_bad reagent_ok Looks Good check_reagents->reagent_ok solve_reagent Solution: Use fresh or recrystallized NBS reagent_bad->solve_reagent check_conditions Review Reaction Conditions (Solvent, Temp, Time) reagent_ok->check_conditions conditions_bad Non-polar solvent or insufficient time/temp? check_conditions->conditions_bad solve_conditions Solution: Use MeCN solvent. Increase time or gently heat. Monitor with TLC. conditions_bad->solve_conditions Yes sm_no->check_purity check_overbrom Dibrominated species present? purity_yes->check_overbrom overbrom_yes Yes check_overbrom->overbrom_yes overbrom_no No check_overbrom->overbrom_no solve_overbrom Solution: Use strict 1:1 stoichiometry. Add NBS portion-wise. overbrom_yes->solve_overbrom check_isomers Isomers or side-chain bromination products? overbrom_no->check_isomers isomers_yes Yes check_isomers->isomers_yes solve_isomers Solution: Use NBS/MeCN system. Lower reaction temperature (0 °C). isomers_yes->solve_isomers

Sources

Technical Support Center: Solvent Effects on the Bromination of 2,3-Dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the bromination of 2,3-dimethylanisole. Here, we delve into the critical role of the solvent in directing reaction outcomes, offering practical, field-tested advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the why behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the bromination of 2,3-dimethylanisole?

A1: Solvent selection is paramount because it directly influences the reaction's regioselectivity, rate, and the formation of by-products. 2,3-Dimethylanisole has several potential sites for electrophilic attack. The solvent can stabilize or destabilize the reaction intermediates and transition states, thereby favoring one reaction pathway over another.[1]

  • Polarity and Protic vs. Aprotic Nature: Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution (EAS), which can increase the reaction rate.[1] However, the specific interactions between the solvent, the brominating agent, and the substrate determine the product distribution.

  • Regioselectivity: The primary challenge in brominating 2,3-dimethylanisole is achieving high regioselectivity. The methoxy group is a strong activating, ortho, para-director, while the two methyl groups are weaker activating ortho, para-directors. This leads to potential substitution at the C4, C5, and C6 positions. The solvent can influence which of these positions is most reactive.

Q2: I am observing a mixture of monobrominated isomers. How can I improve the regioselectivity to favor 4-bromo-2,3-dimethylanisole?

A2: Achieving high regioselectivity for the C4 position is a common objective. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (CH₃CN) is a highly effective method.[2]

  • Mechanism of Action: In acetonitrile, NBS acts as a source of an electrophilic bromine species. The polar nature of the solvent facilitates the ionization of the N-Br bond and stabilizes the intermediates leading to aromatic substitution.[2] Research has shown that the NBS/CH₃CN system can provide the desired this compound in high yield (94%) with excellent regioselectivity at room temperature.[2]

  • Why this works: The combination of the moderately reactive electrophile (from NBS) and the stabilizing effect of the polar aprotic solvent favors substitution at the sterically accessible and electronically enriched C4 position. The methoxy group strongly directs para, and this position is not sterically hindered.

Q3: My reaction is producing significant amounts of benzylic bromination by-products. What is causing this and how can I prevent it?

A3: The formation of benzylic bromination products, where a hydrogen on one of the methyl groups is replaced by bromine, is indicative of a radical reaction pathway. This is a common side reaction when using NBS, particularly in nonpolar solvents like carbon tetrachloride (CCl₄) and with the presence of radical initiators (like light or peroxides).[3]

  • To favor aromatic substitution over benzylic bromination:

    • Switch to a polar aprotic solvent: As mentioned, using acetonitrile (CH₃CN) instead of CCl₄ promotes the ionic, electrophilic aromatic substitution pathway and suppresses the radical pathway.[2]

    • Exclude radical initiators: Ensure your reaction is run in the dark and that your solvent and reagents are free from peroxides.

    • Temperature control: While radical reactions are often initiated by heat or light, electrophilic aromatic substitutions can often be run at room temperature or below, which can help minimize side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Product 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low or reaction time is too short. 3. Deactivation of the catalyst (if used).1. For activated rings like 2,3-dimethylanisole, a strong Lewis acid is often unnecessary and can cause side reactions.[4][5] Consider a milder brominating agent like NBS. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gentle heating may be required, but be cautious of side reactions.[6] 3. Ensure anhydrous conditions if using a moisture-sensitive catalyst.
Poor Regioselectivity (Mixture of Isomers) 1. Use of a non-polar solvent that does not sufficiently direct the reaction. 2. Reaction temperature is too high, leading to less selective reactions. 3. The brominating agent is too reactive, leading to attack at multiple sites.1. Change to a polar aprotic solvent like acetonitrile to improve regioselectivity for the C4 position.[2] 2. Run the reaction at a lower temperature to enhance selectivity.[4] 3. Use NBS instead of Br₂ with a strong Lewis acid for a more controlled reaction.[6]
Over-bromination (Di- or Tri-brominated Products) 1. The substrate is highly activated. 2. Excess brominating agent was used. 3. The reaction was allowed to proceed for too long.1. Use a milder brominating agent like NBS.[6] 2. Carefully control the stoichiometry, using 1.0 equivalent of the brominating agent for monobromination. 3. Monitor the reaction closely using TLC or GC and quench the reaction once the starting material is consumed.[6]
Formation of Benzylic Bromination By-products 1. The reaction is proceeding through a radical pathway. 2. Use of a non-polar solvent like CCl₄. 3. Presence of radical initiators (light, peroxides).1. Switch to a polar aprotic solvent like acetonitrile to favor the ionic pathway.[2] 2. Avoid non-polar solvents if aromatic substitution is the desired outcome.[3] 3. Conduct the reaction in the dark and ensure the purity of your reagents.

Experimental Protocols

Protocol 1: Highly Regioselective Monobromination using NBS in Acetonitrile

This protocol is optimized for the synthesis of this compound.

Materials:

  • 2,3-Dimethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Standard workup reagents (water, sodium thiosulfate solution, organic solvent for extraction, brine, anhydrous magnesium or sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve 2,3-dimethylanisole (1.0 eq) in anhydrous acetonitrile.

  • Add N-bromosuccinimide (1.0 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[2]

  • Upon completion, quench the reaction by adding water.

  • Wash the mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Impact of Solvent

The choice of solvent can fundamentally alter the reaction pathway. Below is a conceptual workflow illustrating how solvent choice directs the outcome of the bromination of 2,3-dimethylanisole with NBS.

G cluster_start Starting Materials cluster_solvent Solvent Choice cluster_pathway Dominant Reaction Pathway cluster_product Major Product 2,3-Dimethylanisole + NBS 2,3-Dimethylanisole + NBS Solvent_Polar Polar Aprotic (e.g., Acetonitrile) 2,3-Dimethylanisole + NBS->Solvent_Polar Solvent_Nonpolar Nonpolar (e.g., CCl4) 2,3-Dimethylanisole + NBS->Solvent_Nonpolar Pathway_Ionic Ionic Pathway (Electrophilic Aromatic Substitution) Solvent_Polar->Pathway_Ionic Pathway_Radical Radical Pathway (Benzylic Bromination) Solvent_Nonpolar->Pathway_Radical Product_Aromatic This compound (Desired Product) Pathway_Ionic->Product_Aromatic Product_Benzylic Benzylic Bromination By-product (Undesired) Pathway_Radical->Product_Benzylic

Caption: Solvent-Directed Reaction Pathways

This diagram illustrates how a polar aprotic solvent like acetonitrile favors an ionic pathway leading to the desired aromatic substitution product, while a nonpolar solvent like carbon tetrachloride can promote a radical pathway, resulting in undesired benzylic bromination.

References

  • Vertex AI Search. (2017).
  • Solubility of Things. (n.d.).
  • Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism)
  • pinn.ai. (n.d.).
  • Quora. (2016).
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  • Royal Society of Chemistry. (2023).
  • ResearchGate. (n.d.).
  • Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis... | Study Prep.
  • BenchChem. (2025).
  • Filo. (2025). Why Alkylation of anisole required lewis acid such as rxn of a...
  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Bromination selectivity of bromobenzene in polar solvents containing ionic liquid.
  • Lauher, J. (2020).
  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Sigma-Aldrich. (n.d.). 2,3-Dimethylanisole 97.
  • Chemia. (2022).
  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Reddit. (2024).
  • Royal Society of Chemistry. (n.d.). Benzylic bromination of 4-bromo-3,5-dimethylanisole using N-Bromosuccinimide.
  • Wikipedia. (n.d.).
  • Chad's Prep. (2018). 18.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry Steps. (n.d.).
  • Zhang, Y., & Handy, S. T. (2008). A Solvent-Induced Reversal of Regioselectivity in the Suzuki Coupling of Pyrrole Esters. The Open Organic Chemistry Journal.
  • American Chemical Society. (n.d.). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry.
  • Organic Chemistry. (2025).
  • Chemistry LibreTexts. (2015). 3.
  • NIH. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones.
  • Pearson+. (n.d.).

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Technical Support Center: Temperature Control in the Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Bromo-2,3-dimethylanisole. This guide is structured to provide drug development professionals, researchers, and scientists with targeted, field-proven insights into mastering the temperature-critical aspects of this reaction. We move beyond simple protocols to explain the causal relationships between thermal conditions and reaction outcomes, ensuring you can troubleshoot effectively and optimize your synthesis for yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My yield of this compound is significantly lower than expected, or the reaction has stalled.

  • Potential Cause 1: Sub-optimal Reaction Temperature. The activation energy for the electrophilic aromatic substitution (EAS) is not being met, leading to a slow or stalled reaction. While high temperatures are problematic, excessively low temperatures can hinder the reaction rate, especially with milder brominating agents.

  • Solution 1:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 2,3-dimethylanisole starting material.

    • Gradual Temperature Increase: If the reaction is clean but slow, consider raising the temperature in small increments (e.g., 5-10 °C) and continue monitoring.

    • Reagent Choice: For low-temperature reactions, a more potent electrophile might be needed. However, the most common issue in this synthesis is excessive reactivity, not a lack thereof. The use of N-Bromosuccinimide (NBS) in acetonitrile is reported to proceed efficiently at room temperature, mitigating the need for cooling while providing high yield.[1]

  • Potential Cause 2: Reagent Degradation. The brominating agent (e.g., NBS, Bromine) may have degraded due to improper storage, exposure to moisture, or age.

  • Solution 2:

    • Use a fresh bottle of the brominating agent. NBS should be a white crystalline solid. Liquid bromine should be a deep reddish-brown.

    • If using NBS, consider recrystallizing it from water or acetic acid if its purity is in doubt.

Question 2: My final product is contaminated with a significant amount of di-bromo (e.g., 4,6-dibromo-2,3-dimethylanisole) or other poly-brominated species.

  • Potential Cause: Excessive Reaction Temperature. This is the most common cause of over-bromination. The product, this compound, still possesses an activated aromatic ring and can undergo a second electrophilic substitution if conditions are too harsh. Higher temperatures increase the reaction rate indiscriminately, leading to the formation of the kinetic and thermodynamic di-substituted products.[2]

  • Solution:

    • Implement Strict Temperature Control: For highly reactive agents like molecular bromine (Br₂), conduct the reaction at sub-ambient temperatures (e.g., 0 °C to 5 °C) using an ice bath.

    • Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Switch to a Milder Reagent: The use of N-Bromosuccinimide (NBS) is strongly recommended. A study in the Journal of Organic Chemistry demonstrated that using NBS in acetonitrile gives an exclusive, 94% yield of the desired mono-brominated product at room temperature in just 30 minutes.[1] This system avoids the need for aggressive cooling and minimizes over-bromination.

Question 3: My NMR analysis indicates bromination has occurred on one of the methyl groups (benzylic bromination) instead of the aromatic ring.

  • Potential Cause: Incorrect Solvent and/or Radical Initiation. This side reaction is characteristic of a radical-based mechanism rather than the desired ionic electrophilic aromatic substitution.

  • Solution:

    • Solvent Selection: Avoid non-polar solvents like carbon tetrachloride (CCl₄) when using NBS, as they are known to promote radical pathways, especially in the presence of heat or light.[1]

    • Promote the Ionic Pathway: Use a polar solvent such as acetonitrile. Acetonitrile effectively promotes the ionic mechanism required for ring bromination and has been shown to suppress benzylic bromination in this specific reaction.[1]

    • Exclude Radical Initiators: Ensure the reaction is run in the absence of UV light (e.g., by covering the flask with aluminum foil) and that no radical initiators (like AIBN or benzoyl peroxide) are present.

Question 4: The reaction mixture has turned into a dark, intractable tar.

  • Potential Cause: Decomposition due to Excessive Heat. High localized or bulk temperatures can cause the highly activated starting material or the product to decompose or polymerize.

  • Solution:

    • Maintain Low Temperatures: Especially during the initial addition of a highly reactive brominating agent like Br₂, ensure the temperature does not spike. Pre-cooling the reaction vessel before adding the anisole substrate is critical.

    • Ensure Purity of Starting Materials: Impurities in the 2,3-dimethylanisole can sometimes act as catalysts for decomposition at elevated temperatures.

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat generated during the exothermic bromination process and avoid localized "hot spots."

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature is highly dependent on the chosen brominating agent and solvent system.

Brominating AgentSolventOptimal TemperatureExpected Outcome
N-Bromosuccinimide (NBS) Acetonitrile (CH₃CN)Room Temperature (approx. 20-25 °C)High yield (94%) and excellent regioselectivity for the 4-bromo product.[1]
Molecular Bromine (Br₂) *Acetic Acid or Dichloromethane0 °C to 10 °CModerate to good yield, but high risk of over-bromination if temperature is not strictly controlled.[3]

Note: Due to its high reactivity, Br₂ requires more stringent control and is more prone to side reactions with this activated substrate.

Q2: Why is temperature control so critical for this specific bromination reaction?

The aromatic ring of 2,3-dimethylanisole is highly activated towards electrophilic aromatic substitution. This is due to the combined electron-donating effects of the powerful methoxy group and the two alkyl (methyl) groups.[4][5][6][7] This high reactivity makes the reaction rapid and exothermic. Without proper temperature control, the reaction rate becomes too fast to control, leading directly to the side reactions detailed in the troubleshooting guide, particularly over-bromination.[2]

Q3: How does my choice of brominating agent affect the required temperature protocol?

The reactivity of the electrophile is a key variable.

  • N-Bromosuccinimide (NBS): NBS is a milder source of electrophilic bromine. In a polar solvent like acetonitrile, it generates the bromonium ion (Br⁺) in a controlled manner, allowing the reaction to proceed smoothly at room temperature without significant side product formation.[1]

  • Molecular Bromine (Br₂): Br₂ is a much more aggressive brominating agent. Even without a Lewis acid catalyst, it reacts very rapidly with the activated anisole ring.[8][9] The reaction is highly exothermic, and low temperatures are required to moderate the rate and prevent the formation of impurities.

Q4: Can I use a Lewis acid catalyst like FeBr₃?

For a highly activated substrate like 2,3-dimethylanisole, a Lewis acid catalyst is generally not necessary and not recommended .[5][10] The ring is sufficiently electron-rich to react with brominating agents directly. Adding a strong Lewis acid would further increase the electrophilicity of the bromine, drastically accelerating the reaction and almost certainly leading to uncontrollable poly-bromination and potential decomposition.

Experimental Workflow & Diagrams

Recommended Protocol: Regioselective Synthesis via NBS

This protocol is based on the highly successful method reported by Carreno, et al.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add N-Bromosuccinimide (1.0 - 1.1 eq) in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

  • Work-up:

    • Remove the acetonitrile under reduced pressure (rotoevaporation).

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though this procedure is reported to yield a very clean product.[1]

Diagrams

Reaction_Pathway Start 2,3-Dimethylanisole Product This compound Start->Product Electrophilic Aromatic Substitution Reagents + NBS + Acetonitrile @ Room Temp

Caption: Core reaction pathway for the synthesis.

Troubleshooting_Workflow start Problem Observed low_yield Low Yield / Stalled Reaction start->low_yield over_bromination Di-brominated Impurity start->over_bromination benzylic Benzylic Bromination start->benzylic cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low cause_temp_high Cause: Temp Too High? over_bromination->cause_temp_high cause_solvent Cause: Non-polar Solvent (e.g., CCl4)? benzylic->cause_solvent solution_increase_temp Solution: Increase Temp Gradually Monitor by TLC cause_temp_low->solution_increase_temp Yes solution_decrease_temp Solution: Use Ice Bath (0-5 °C) Add Bromine Slowly cause_temp_high->solution_decrease_temp Yes solution_switch_solvent Solution: Switch to Acetonitrile (CH3CN) Protect from Light cause_solvent->solution_switch_solvent Yes

Caption: Troubleshooting logic for common synthesis issues.

Side_Reactions cluster_0 Reaction Pathways Start 2,3-Dimethylanisole + Brominating Agent Desired Desired Product: This compound Start->Desired Controlled Temp (e.g., RT with NBS) Over Side Product: 4,6-Dibromo-2,3-dimethylanisole Start->Over High Temp Benzylic Side Product: Benzylic Bromination Start->Benzylic Radical Conditions (e.g., NBS in CCl4 + light)

Caption: Influence of temperature on reaction selectivity.

References

  • Quora. (2016). How is the bromination mechanism of anisole carried out?[Link]

  • EC-UNDP. (n.d.). Bromination of Anisole: A Detailed Exploration. [Link]

  • Pinn.ai. (n.d.). Bromination Of Anisole. [Link]

  • Tabaq.com. (n.d.). Bromination Of Anisole. [Link]

  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Homework.Study.com. (n.d.). Why is it important to maintain a constant temperature in an electrophilic aromatic substitution reactions?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Journal of Chemical Education. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions. [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). [Link]

  • The Journal of Organic Chemistry. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. [Link]

  • Reddit. (2016). r/chemistry: Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]

  • Reddit. (2024). r/Chempros: Bromination Help. [Link]

  • ResearchGate. (2020). Continuous, Homogeneous and Rapid Synthesis of 4-Bromo-3-methylanisole in a Modular Microreaction System. [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-dimethylanisole. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for the synthesis of 4-Bromo-2,3-dimethylanisole. This document provides a comprehensive, experience-driven resource designed to navigate the critical work-up and purification stages of this procedure. The synthesis, typically achieved by the electrophilic bromination of 2,3-dimethylanisole, is generally straightforward; however, the success of the experiment hinges on a meticulous work-up to isolate a pure product.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab.

Physicochemical Data of Key Compounds

A thorough understanding of the physical properties of your starting material and product is fundamental to designing an effective work-up and purification strategy. This table summarizes key data points.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2,3-Dimethylanisole (Starting Material)136.191950.9841.520
This compound (Product)215.09197 (lit.), 112 / 5mmHg1.3601.566

Data sourced from Sigma-Aldrich and Matrix Scientific.[2][3][4]

Standard Work-up & Purification Protocol

The following protocol outlines a robust procedure for the work-up and purification of this compound following its synthesis, for instance, via bromination with N-Bromosuccinimide (NBS) in acetonitrile.[1][3]

Step-by-Step Methodology:

  • Reaction Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with vigorous stirring until the characteristic orange/brown color of bromine dissipates, resulting in a colorless or pale-yellow mixture.

  • Solvent Removal (if applicable): If a water-miscible solvent like acetonitrile was used, remove the bulk of it under reduced pressure using a rotary evaporator.

  • Aqueous Dilution & Extraction: Dilute the remaining residue with deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times (3x).[5][6]

  • Organic Layer Washes: Combine the organic extracts.

    • Wash once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Wash once with deionized water.

    • Wash once with a saturated aqueous solution of sodium chloride (brine).[5]

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and wash the filter cake with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (using a silica gel stationary phase and a non-polar eluent system like hexanes/ethyl acetate) or vacuum distillation to obtain the pure this compound.[7][8]

Visualizing the Work-Up Workflow

The following diagram illustrates the logical flow of the post-reaction work-up and purification process.

Sources

Introduction to Purity Analysis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Identifying Impurities in 4-Bromo-2,3-dimethylanisole by GC-MS

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with this compound. Our focus is on leveraging Gas Chromatography-Mass Spectrometry (GC-MS) to effectively identify and resolve purity-related challenges.

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for this purpose, offering high-resolution separation of volatile compounds coupled with definitive mass-based identification. This guide provides a framework for anticipating potential impurities, developing a robust analytical method, and troubleshooting common issues encountered during analysis.

Section 1: Understanding the Analyte and Its Mass Spectrum

A thorough understanding of the target analyte is the foundation of any successful analysis. This compound (C₉H₁₁BrO) is an aromatic ether with specific physicochemical properties that dictate its behavior in a GC-MS system.[1]

PropertyValueSource
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol
Monoisotopic Mass 213.99933 Da[1]
Boiling Point 197 °C
Density 1.36 g/mL at 25 °C
CAS Number 50638-48-7[2][3]
Expected Mass Spectrum and Fragmentation

In Electron Ionization (EI) mass spectrometry, the this compound molecule will ionize and break apart in a predictable manner, creating a unique fragmentation pattern.[4][5] The most stable ions will be the most abundant, forming the key peaks in the mass spectrum.

A key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (an "isotopic doublet") at m/z 214 and 216. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

Common fragmentation pathways for this class of molecule include the loss of a methyl radical (•CH₃) from the methoxy group or the aromatic ring, and cleavage of the C-Br bond.[6]

G M This compound (M⁺) m/z 214/216 M_minus_CH3 Loss of •CH₃ [M-15]⁺ m/z 199/201 M->M_minus_CH3 - •CH₃ M_minus_Br Loss of •Br [M-79/81]⁺ m/z 135 M->M_minus_Br - •Br M_minus_OCH3 Loss of •OCH₃ [M-31]⁺ m/z 183/185 M->M_minus_OCH3 - •OCH₃ M_minus_CH3_minus_CO Loss of CO [M-15-28]⁺ m/z 171/173 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI fragmentation pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and analysis of this compound.

Q1: What are the most likely impurities from the synthesis of this compound?

A: The most common synthesis route is the electrophilic bromination of 2,3-dimethylanisole. Based on this, potential process-related impurities include:

  • Unreacted Starting Material: 2,3-dimethylanisole (C₉H₁₂O, MW: 136.19 g/mol ).

  • Over-brominated Species: Dibromo-2,3-dimethylanisole isomers (e.g., 4,6-Dibromo-2,3-dimethylanisole), which can form if the reaction is not carefully controlled.

  • Isomeric Byproducts: Bromination may occur at other positions on the aromatic ring, leading to isomers of the desired product.

  • Residual Solvents and Reagents: Depending on the specific process, solvents like acetonitrile or reagents like N-bromosuccinimide (NBS) could be present.

Q2: How can I differentiate this compound from its isomers using GC-MS?

A: While isomers have the same molecular weight and will produce similar mass spectra, they can typically be separated by gas chromatography.

  • Chromatographic Separation: Isomers often have slightly different boiling points and polarities, leading to different retention times on the GC column. A method with a slow temperature ramp can enhance the separation of closely eluting isomers.

  • Mass Spectral Comparison: While the main fragments will be the same, the relative intensities of fragment ions might differ slightly between isomers due to steric effects influencing fragmentation pathways. This can provide clues but is less definitive than chromatographic separation.

Below is a table of common isomers that could potentially co-exist as impurities. Their distinct physical properties often allow for successful GC separation.

CompoundCAS NumberBoiling Point (°C)Rationale for Presence
This compound 50638-48-7197Target Compound
4-Bromo-2,6-dimethylanisole14804-38-7>110 (closed cup)Isomeric byproduct
3,4-Dimethylanisole4685-47-6200-201Potential unbrominated isomer in starting material
2,4-Dimethylanisole6738-23-4~197Potential unbrominated isomer in starting material
2,5-Dimethylanisole1706-11-2~191Potential unbrominated isomer in starting material
3,5-Dimethylanisole874-63-5193Potential unbrominated isomer in starting material

Q3: What does the isotopic pattern of a bromine-containing compound look like in the mass spectrum?

A: This is a critical diagnostic tool. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This near 1:1 ratio creates a characteristic pair of peaks for any bromine-containing fragment. The first peak corresponds to the ion with ⁷⁹Br (M), and the second peak, two mass units higher, corresponds to the ion with ⁸¹Br (M+2). The intensity of these two peaks will be almost identical. If you see this pattern, it is a strong confirmation that your compound contains a single bromine atom.

Section 3: A Practical GC-MS Protocol

A well-developed method is crucial for accurate impurity profiling. This section provides a starting point for method development and a general experimental workflow.

Experimental Workflow

The overall process involves careful sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Sample (e.g., in Dichloromethane) Filtering Filter (if needed) Dilution->Filtering Injection Inject into GC Filtering->Injection Separation Separate on Column Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch Library Search Integration->LibrarySearch Interpretation Spectral Interpretation LibrarySearch->Interpretation

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. High concentrations can overload the column, leading to poor peak shape.[7]

    • If the solution is cloudy, filter through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Method Parameters:

    • Use the parameters in the table below as a starting point. Method optimization may be required depending on your specific instrument and the impurities of interest.[8]

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
MS System Agilent 5977 or equivalentStandard quadrupole MS detector.
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating aromatic compounds.[8][9]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency.
Oven Program Start at 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature ramp is essential to elute compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for EI.
MS Quad Temp. 150 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns and library matching.
Scan Range m/z 40-400Covers the mass of the parent compound and expected fragments.
  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the main peak to confirm the identity of this compound. Look for the molecular ion at m/z 214/216 and key fragments.

    • For any impurity peaks, analyze their mass spectra. Perform a library search (e.g., NIST, Wiley) to tentatively identify them.

    • Pay close attention to the M/M+2 isotopic pattern to identify other brominated impurities.

Section 4: Troubleshooting Guide

Even with a robust method, problems can occur. This section provides solutions to common issues in a question-and-answer format.[10][11]

G Start Problem Occurs CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing/Fronting? CheckPeakShape->Tailing CheckResponse Check for Signal NoPeak No Peak? CheckResponse->NoPeak CheckResolution Check Resolution Coelution Co-elution? CheckResolution->Coelution CheckSpectrum Check Mass Spectrum BadSpectrum Spectrum Mismatch? CheckSpectrum->BadSpectrum Tailing->CheckResponse No Sol_Tailing Clean Inlet Trim Column Check Sample Conc. Tailing->Sol_Tailing Yes NoPeak->CheckResolution No Sol_NoPeak Check Syringe Check Sample Stability Confirm Injection NoPeak->Sol_NoPeak Yes Coelution->CheckSpectrum No Sol_Coelution Adjust Temp. Ramp Change Column Coelution->Sol_Coelution Yes Sol_BadSpectrum Check for Leaks Tune MS Check for Contamination BadSpectrum->Sol_BadSpectrum Yes

Caption: A logical flow for troubleshooting common GC-MS issues.

ProblemPotential CausesRecommended Solutions & Explanations
Poor Peak Shape (Tailing) 1. Active Sites: The inlet liner or the first few centimeters of the column may have active sites that interact with the analyte.[10] 2. Column Overload: Injecting too much sample.[7] 3. Improper Column Installation: A poor cut on the column end can cause peak distortion.1. Perform Inlet Maintenance: Replace the inlet liner and septum. Trim 5-10 cm from the front of the GC column. 2. Dilute the Sample: Reduce the sample concentration and re-inject. 3. Re-install Column: Remove the column, make a clean, square cut, and reinstall it according to the manufacturer's instructions.
No Peak Detected 1. Syringe/Autosampler Issue: The sample may not have been injected. 2. Sample Degradation: The analyte may be unstable in the chosen solvent or under analysis conditions. 3. Severe System Leak: A major leak in the injector can prevent the sample from reaching the column.[11]1. Verify Injection: Perform a manual injection or watch the autosampler to ensure it is functioning correctly.[12] 2. Prepare a Fresh Sample: Use a freshly prepared sample and analyze it immediately. 3. Leak Check: Use an electronic leak detector to check for leaks around the inlet fittings, especially the septum nut.
Co-elution of Impurity with Main Peak 1. Insufficient Separation: The GC oven temperature program is not optimized to separate the compounds. 2. Wrong Column Phase: The column chemistry is not suitable for resolving the specific analytes.1. Optimize Oven Program: Decrease the initial temperature or slow down the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the time compounds spend interacting with the column. 2. Change Column: If optimization fails, consider a column with a different polarity (e.g., a wax column if analytes have different polarities).
Mass Spectrum Mismatch 1. Air Leak: The presence of air (N₂ at m/z 28, O₂ at 32) can alter ionization and spectra. A high m/z 28 peak is a classic sign.[12] 2. Contamination: Contaminants from the sample, solvent, or system (e.g., column bleed, phthalates) can interfere with the spectrum.[9] 3. MS Tune Issue: The mass spectrometer may need to be re-tuned.1. Find and Fix Leaks: Check all fittings, especially the column connection at the MS transfer line.[11] 2. Run a Solvent Blank: Inject pure solvent to identify background contamination. If the baseline is high, bake out the column. 3. Perform Autotune: Run the instrument's autotune procedure to ensure the MS is calibrated and functioning correctly.
High Baseline Noise 1. Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas.[9] 2. Column Bleed: The column stationary phase is degrading, often due to oxygen exposure at high temperatures.[9] 3. Dirty MS Source: The ion source becomes coated with sample residue over time, reducing sensitivity and increasing noise.1. Check Gas Traps: Ensure that moisture, oxygen, and hydrocarbon traps are installed and have not expired. 2. Condition the Column: Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need to be replaced. 3. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the ion source components. This is a more involved maintenance task but is essential for long-term performance.

References

  • Current time information in Scott County, US. (n.d.). Google.
  • GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting. (n.d.). Separation Science. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. (2008). Journal of Separation Science. Retrieved January 10, 2026, from [Link]

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ. Retrieved January 10, 2026, from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). PubMed Central. Retrieved January 10, 2026, from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 10, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • How Do I Troubleshoot a Problem on My GC-MS? (2019). In Practical Gas Chromatography. Retrieved January 10, 2026, from [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved January 10, 2026, from [Link]

  • This compound (C9H11BrO). (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

  • This compound. (n.d.). J&K Scientific. Retrieved January 10, 2026, from [Link]

  • How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved January 10, 2026, from [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent Technologies. Retrieved January 10, 2026, from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 10, 2026, from [Link]

  • fragmentation patterns in mass spectra. (n.d.). Chemguide. Retrieved January 10, 2026, from [Link]

  • Preparation method of 4-bromoanisole. (2014). Google Patents.
  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • 3,5-Dimethylanisole. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

  • 2,4-dimethyl anisole, 6738-23-4. (n.d.). The Good Scents Company. Retrieved January 10, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • 2,5-Dimethylanisole. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. (n.d.). Freie Universität Berlin. Retrieved January 10, 2026, from [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). MDPI. Retrieved January 10, 2026, from [Link]

  • Cas 14804-38-7,4-BROMO-2,6-DIMETHYLANISOLE. (n.d.). LookChem. Retrieved January 10, 2026, from [Link]

Sources

Strategies to minimize byproduct formation in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured to address the most common and challenging byproduct formations, offering not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Minimizing Byproduct Formation

The Suzuki-Miyaura coupling, while robust, is susceptible to several side reactions that can diminish yield and complicate purification. This section provides a systematic approach to diagnosing and mitigating the formation of common byproducts.

Issue 1: Homocoupling of Boronic Acid/Ester

Homocoupling, the dimerization of the boronic acid or ester reagent, is one of the most persistent side reactions. It leads to reduced yields of the desired cross-coupled product and introduces challenging purification steps.

FAQ 1: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What's causing this?

This is the classic signature of boronic acid homocoupling. The primary culprit is often the presence of oxygen, which can oxidize the catalytically active Pd(0) to Pd(II) species.[1][2] These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[1][3]

Solutions & Scientific Rationale:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.[2][4]

    • Protocol for Effective Degassing:

      • Inert Atmosphere: Assemble your reaction vessel and charge it with all solid reagents (aryl halide, boronic acid/ester, base, and ligand if solid). Seal the flask with a rubber septum and connect it to a Schlenk line.

      • Purge Cycles: Evacuate the flask under high vacuum for 5-10 minutes to remove air from the headspace and solids. Subsequently, backfill the flask with a high-purity inert gas like Argon or Nitrogen. Repeat this evacuation and backfilling cycle at least three times.[1]

      • Solvent Addition: Add your previously degassed solvent via cannula or syringe under a positive pressure of the inert gas.

      • Final Sparge: Bubble the inert gas through the solvent for an additional 15-20 minutes to ensure maximum deoxygenation.[1]

  • Choice of Palladium Source:

    • Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it doesn't require an initial reduction step, minimizing the window for Pd(II)-mediated homocoupling.[2]

    • If a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, ensure conditions are optimized for its rapid and efficient reduction to Pd(0).[3] The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[1][5]

  • Ligand Selection:

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired catalytic cycle.[6][7] This increased rate of the productive cross-coupling can outcompete the slower, undesired homocoupling pathway.[2]

Issue 2: Protodeboronation

Protodeboronation is the cleavage of the C-B bond, where it is replaced by a C-H bond, effectively destroying the boronic acid coupling partner.[8][9] This is particularly problematic with electron-rich or heteroaromatic boronic acids, such as pyridyl boronic acids.[3][8]

FAQ 2: My boronic acid seems to be decomposing during the reaction, leading to a deboronated arene byproduct and low conversion. How can I prevent this?

This indicates that protodeboronation is occurring at a competitive rate with your desired cross-coupling. This side reaction is often accelerated by high temperatures and the presence of aqueous bases.[4][8]

Solutions & Scientific Rationale:

  • Use More Stable Boron Reagents: This is the most effective strategy.

    • Boronic Esters: Pinacol (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[8][10]

    • Organotrifluoroborates (R-BF₃K): These salts offer enhanced stability and can be used in "slow release" strategies, where the reaction conditions are optimized to generate the boronic acid in situ at a low concentration, minimizing its decomposition.[8][9]

    • MIDA Boronates: These are highly stable boronates that can be used in anhydrous Suzuki coupling conditions and are particularly useful for sequential coupling reactions.[3]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. Stronger bases can accelerate protodeboronation.[11] Consider screening milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4][6] For particularly sensitive substrates, using anhydrous conditions with a non-aqueous base like KOtBu can be beneficial.[4]

    • Temperature Control: Higher temperatures accelerate both the desired reaction and protodeboronation.[8] It's crucial to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.

    • Anhydrous Conditions: Since water is a proton source, using dry solvents and reagents can help minimize this side reaction.[8]

Table 1: Relative Stability of Boron Reagents to Protodeboronation

Boron Reagent TypeGeneral StabilityKey Advantages
Boronic Acid (R-B(OH)₂)Low to ModerateReadily available
Pinacol Ester (R-Bpin)Moderate to HighGood balance of stability and reactivity[8]
MIDA EsterHighVery stable, suitable for anhydrous conditions[3]
Organotrifluoroborate (R-BF₃K)HighStable solids, slow release of boronic acid[8][9]
Issue 3: Dehalogenation/Reduction of the Aryl Halide

In this side reaction, the aryl halide starting material is reduced, with the halogen being replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[6]

FAQ 3: I am observing a byproduct that corresponds to my starting aryl halide, but with the halogen replaced by hydrogen. What is causing this?

This dehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species.[6] This can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace water. The Pd-H species can then react with the aryl halide in a competing catalytic cycle. Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible.[6]

Solutions & Scientific Rationale:

  • Ligand and Base Optimization:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[6]

    • Base Selection: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a better choice.[6]

  • Solvent Choice:

    • Use aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[6] While some water is often necessary to dissolve the base, excessive amounts can be detrimental.

  • Substrate Reactivity:

    • The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[6] If synthetically feasible and dehalogenation is a major issue with an aryl iodide, switching to the corresponding bromide or chloride might be beneficial.

Visualizing Byproduct Pathways

To better understand these competing reactions, the following diagrams illustrate the main catalytic cycle and the primary off-cycle pathways leading to common byproducts.

Suzuki_Cycle cluster_main Desired Suzuki Coupling Cycle cluster_homo Homocoupling Pathway cluster_proto Protodeboronation Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->OxAdd Ar-X Pd(II)X2 Pd(II)X2 Pd(0)L2->Pd(II)X2 O2 (Trace) Transmetal Ar-Pd(II)-Ar'(L2) (Transmetalation) OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd(0)L2 Regeneration Homo_Product Ar'-Ar' (Homocoupling) Pd(II)X2->Homo_Product 2 x Ar'-B(OR)2 Boronic Ar'-B(OR)2 Proto_Product Ar'-H (Decomposition) Boronic->Proto_Product H+ (e.g., H2O)

Caption: Suzuki cycle and key byproduct pathways.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Troubleshooting Considerations

This protocol provides a robust starting point for a typical Suzuki coupling and includes notes on where to make adjustments based on the troubleshooting guide above.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, base, and palladium catalyst.

  • Degassing: Seal the flask with a septum and perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles to establish an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe. If using a two-phase system, ensure vigorous stirring to facilitate mixing.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[12] Look for the consumption of the limiting reagent (usually the aryl halide).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13]

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things I should check?

A: If there is no conversion, revisit the fundamentals:

  • Catalyst Activity: Is your palladium source active? Catalysts can degrade over time. Try using a fresh bottle or a different, more robust precatalyst.[13]

  • Inert Atmosphere: Oxygen can kill the active Pd(0) catalyst. Ensure your degassing procedure is rigorous.[13]

  • Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can degrade upon storage.[13]

  • Base and Solvent: Ensure you are using the correct base and that your solvent is of sufficient purity. Some bases are hygroscopic and may need to be freshly dried.[11][14]

Q2: How do I choose the right ligand for my specific reaction?

A: Ligand choice is highly substrate-dependent and often requires screening. However, some general principles apply:

  • Electron-rich, bulky ligands (e.g., SPhos, XPhos, RuPhos) are often excellent starting points for challenging couplings, such as those involving aryl chlorides or sterically hindered substrates. They promote both oxidative addition and reductive elimination.[7][15]

  • Triphenylphosphine (PPh₃) is a classic, less expensive ligand that works well for simpler couplings involving aryl iodides and bromides with unhindered boronic acids.[15]

Q3: Can I run a Suzuki coupling open to the air?

A: While some highly active, modern palladium precatalysts show remarkable air stability, it is always best practice to run Suzuki couplings under an inert atmosphere. The presence of oxygen is a leading cause of catalyst deactivation and homocoupling of the boronic acid.[1][2][14] For reproducible and high-yielding results, rigorous exclusion of air is strongly recommended.

Q4: How can I effectively monitor the progress of my reaction?

A: Regular monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative analysis.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provide more quantitative data on the conversion of starting materials and the formation of products and byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture allows for direct, quantitative analysis of the components.[17]

References

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. (2006). American Chemical Society. Retrieved January 10, 2026, from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved January 10, 2026, from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. Retrieved January 10, 2026, from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved January 10, 2026, from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved January 10, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). University of Delaware. Retrieved January 10, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 10, 2026, from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 10, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 10, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Question on how to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 10, 2026, from [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 10, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved January 10, 2026, from [Link]

  • Life cycle for a Suzuki's catalyst: reaction, degradation, and regeneration. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications. Retrieved January 10, 2026, from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved January 10, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of intermediates and final compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2,3-dimethylanisole, a substituted aromatic compound often utilized as a building block in medicinal chemistry.

Rather than merely presenting data, this document serves as a comparative guide, deducing the spectral characteristics of the target molecule by contrasting it with simpler, related structures. This approach not only validates the final assignment but also reinforces the fundamental principles of substituent effects in NMR spectroscopy, offering a more profound understanding for the practicing scientist.

The Logic of Substituent Effects in Aromatic NMR

The chemical shift of a proton or carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. On a benzene ring, the position of a signal can be shifted upfield (to a lower ppm value) if it is electronically shielded, or downfield (to a higher ppm value) if it is deshielded.[1] The substituents on the ring dictate this environment through a combination of inductive and resonance effects.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) are EDGs. The methoxy group, through its oxygen lone pairs, donates electron density into the aromatic π-system via resonance, significantly shielding the ortho and para positions.[2] Alkyl groups are weakly donating through induction. This increased electron density results in an upfield shift for the corresponding nuclei.

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) are classic examples of the interplay between these effects. Inductively, bromine is electronegative and withdraws electron density from the ring, causing a deshielding effect. However, it also possesses lone pairs that can be donated via resonance, a shielding effect that primarily influences the ortho and para positions. For bromine, the inductive withdrawal is generally the dominant factor for carbon shifts, but the resonance effect can still influence proton environments.[3]

By analyzing the known spectra of simpler molecules—2,3-dimethylanisole and 4-bromoanisole—we can predict and understand the spectrum of our more complex target, this compound.

logical_flow cluster_known Reference Compounds cluster_principles Spectroscopic Principles A 2,3-Dimethylanisole (Baseline for -CH3 effects) D Predicted Spectrum of This compound A->D Adds -Br effect B 4-Bromoanisole (Baseline for -Br effect) B->D Adds -CH3 effects C Substituent Chemical Shift (SCS) Effects (Induction & Resonance) C->D Provides rationale for shifts E Structural Confirmation D->E Matches prediction

Caption: Workflow for predicting the NMR spectrum of the target molecule.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of unique protons, their electronic environment, and their proximity to other protons.

Reference Spectra Breakdown:
  • 2,3-Dimethylanisole: This molecule has three distinct aromatic protons. We expect a triplet for H-5 (coupled to H-4 and H-6) and two doublets for H-4 and H-6. The methoxy and two methyl groups will appear as sharp singlets in the upfield region.[4]

  • 4-Bromoanisole: This molecule exhibits high symmetry. The protons at C-2 and C-6 are equivalent, as are the protons at C-3 and C-5. This results in a characteristic pattern of two doublets in the aromatic region, often referred to as an AA'XX' system.[3][5] The protons ortho to the bromine (H-3, H-5) are shifted upfield relative to the protons ortho to the methoxy group (H-2, H-6) due to the resonance donation of the -OCH₃ group.[3][6]

Predicted Spectrum: this compound

Combining these observations, we can predict the ¹H NMR spectrum for this compound:

  • Aromatic Protons (δ 6.5-7.5 ppm): There are two aromatic protons, H-5 and H-6. They are adjacent and will split each other, appearing as two doublets.

    • H-6: This proton is ortho to a methyl group and meta to the bromine and methoxy groups.

    • H-5: This proton is ortho to the bromine atom and meta to a methyl and the methoxy group. We predict H-5 will be further downfield than H-6 due to the deshielding effect of the adjacent bromine. The coupling constant (J) between them should be in the range of 8-9 Hz, typical for ortho coupling.

  • Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to 3 protons. Its chemical shift is relatively stable across these compounds.

  • Methyl Protons (-CH₃, δ 2.1-2.4 ppm): Two distinct methyl groups are present. Since they are in different positions relative to the other substituents and are not equivalent, they should appear as two separate singlets, each integrating to 3 protons.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Reference Spectra Breakdown:
  • 2,3-Dimethylanisole: This molecule will show 9 distinct signals (unless there is accidental overlap): 6 for the aromatic carbons and 3 for the methyl and methoxy carbons. The carbon attached to the methoxy group (C-1) will be the most downfield aromatic signal.[7][8]

  • 4-Bromoanisole: Due to symmetry, only 4 aromatic carbon signals are observed. The carbon bearing the methoxy group (C-1) is furthest downfield, followed by the two equivalent carbons ortho to the bromine (C-3, C-5), then the two equivalent carbons ortho to the methoxy (C-2, C-6). The carbon attached to the bromine (C-4) is significantly shielded compared to an unsubstituted carbon and appears around 113-116 ppm.[6][9]

Predicted Spectrum: this compound

For our target molecule, we predict 9 unique carbon signals:

  • Aromatic Carbons (δ 110-160 ppm):

    • Quaternary Carbons (C1-C4): Four signals with no attached protons will be visible. C-1 (attached to -OCH₃) will be the most downfield. C-4 (attached to -Br) will be significantly upfield, likely in the 110-115 ppm range. C-2 and C-3 (attached to -CH₃) will be in the intermediate aromatic region.

    • CH Carbons (C5, C6): Two signals for the protonated carbons will be present. Their exact positions are influenced by all substituents, but they typically reside in the 110-135 ppm range.

  • Aliphatic Carbons (δ 10-60 ppm):

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

    • Methyl Carbons (-CH₃): Two distinct signals, likely between 10-20 ppm.

Data Summary and Comparison

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Methyl Protons (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Methyl Carbons (δ, ppm)
4-Bromoanisole ~7.36 (d, 2H), ~6.77 (d, 2H)[6]~3.77 (s, 3H)[6]N/A~158.7, 132.2, 115.8, 112.8[6]~55.4[6]N/A
2,3-Dimethylanisole ~7.03 (t, 1H), ~6.75 (d, 1H), ~6.67 (d, 1H)[7]~3.76 (s, 3H)[7]~2.24 (s, 3H), ~2.13 (s, 3H)[7]~157.7, 138.1, 125.8, 123.9, 120.9, 109.2~55.2~20.5, 15.9
This compound (Predicted) ~7.2 (d, 1H), ~6.7 (d, 1H)~3.8 (s, 3H)~2.2 (s, 3H), ~2.1 (s, 3H)6 signals between 110-160~562 signals between 10-20

Note: Data for 2,3-dimethylanisole ¹³C is estimated from spectral databases and may vary slightly based on conditions.[8]

Experimental Protocol

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation.[10]

Workflow for NMR Sample Preparation and Analysis

protocol_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Solvent (e.g., CDCl₃ for nonpolar analytes) A->B C 3. Dissolve Sample (~0.6 mL of deuterated solvent) B->C D 4. Filter Solution (Pipette with cotton/glass wool plug) C->D E 5. Transfer to NMR Tube (Ensure correct sample height, ~4-5 cm) D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock, Tune, and Shim (Lock on deuterium, tune probe, optimize field homogeneity) F->G H 8. Acquire Spectra (Run standard ¹H and ¹³C{¹H} experiments) G->H I 9. Data Processing (Fourier transform, phase, and baseline correction) H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this nonpolar compound. Use a high-purity solvent to avoid extraneous signals.[11]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.[10]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[12]

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm, as this is optimal for the detection coils in most modern spectrometers.[13]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The probe is then tuned to the appropriate frequency (¹H or ¹³C), and the magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, symmetrical peaks.[10]

  • Data Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired. For ¹³C, proton decoupling is used to simplify the spectrum by collapsing all carbon signals into singlets, which enhances the signal-to-noise ratio.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a clear example of applying first principles to confirm molecular identity. By dissecting the molecule into its constituent parts and comparing it to simpler reference compounds, we can confidently predict and assign every signal in both the ¹H and ¹³C spectra. The expected pair of aromatic doublets, two distinct methyl singlets, and a methoxy singlet in the proton spectrum, combined with the nine unique signals in the carbon spectrum, provide a definitive fingerprint for this compound. This comparative and deductive approach is a powerful strategy in the arsenal of any researcher in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of substituted aromatic compounds is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-2,3-dimethylanisole, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data, substantiated by foundational NMR principles and comparative analysis with the parent compound, 2,3-dimethylanisole. Furthermore, we will explore alternative and complementary analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic approach to its characterization. Detailed experimental protocols for sample preparation and analysis are also presented to ensure methodological rigor.

Introduction: The Structural Significance of this compound

This compound, with the IUPAC name 1-bromo-4-methoxy-2,3-dimethylbenzene[1], is a halogenated aromatic ether. Its structure, featuring a methoxy group and two methyl groups on a brominated benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates its reactivity and potential applications, making accurate structural verification essential. NMR spectroscopy stands as the primary tool for this purpose, offering detailed insights into the molecular framework through the chemical environment of hydrogen and carbon nuclei.

This guide will navigate the interpretation of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected chemical shifts and coupling patterns, explaining the underlying electronic effects of the bromo, methoxy, and methyl substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.15d1HH-5
6.75d1HH-6
Methoxy Protons3.80s3H-OCH₃
Methyl Protons2.30s3HC-2 CH₃
2.15s3HC-3 CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Aromatic Carbons158.0C-4 (ipso, OCH₃)
135.0C-2 (ipso, CH₃)
130.0C-3 (ipso, CH₃)
128.0C-5
115.0C-1 (ipso, Br)
112.0C-6
Methoxy Carbon55.5-OCH₃
Methyl Carbons16.0C-2 CH₃
12.0C-3 CH₃

Disclaimer: Data is predicted and should be used as a guide for experimental verification.

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring.

¹H NMR Spectrum Analysis

The aromatic region is expected to show two doublets, corresponding to the two adjacent aromatic protons (H-5 and H-6). The electron-donating methoxy group and the weakly donating methyl groups will shield the aromatic protons, shifting them upfield relative to benzene (7.34 ppm). The bromine atom, being electronegative, will have a deshielding effect. The interplay of these effects results in the predicted chemical shifts. The ortho-coupling between H-5 and H-6 would result in a doublet for each signal.

The methoxy protons are expected to appear as a sharp singlet around 3.80 ppm, a characteristic region for methoxy groups on an aromatic ring. The two methyl groups, being in slightly different chemical environments, are predicted to have distinct singlet signals.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon attached to the oxygen of the methoxy group (C-4) is expected to be the most downfield of the aromatic carbons due to the high electronegativity of oxygen. The carbon bearing the bromine atom (C-1) will also be shifted downfield. The carbons attached to the methyl groups (C-2 and C-3) and the remaining aromatic carbons (C-5 and C-6) will appear at intermediate chemical shifts. The methoxy carbon will have a characteristic signal around 55.5 ppm, while the two methyl carbons will be found in the upfield region of the spectrum.

Comparative Analysis: this compound vs. 2,3-Dimethylanisole

To further validate our predicted data, a comparison with the experimental NMR data of the parent compound, 2,3-dimethylanisole, is instructive.

Table 2: Experimental NMR Data for 2,3-Dimethylanisole

¹H NMR (CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.00-6.80m3HAr-H
Methoxy Protons3.82s3H-OCH₃
Methyl Protons2.25s3HC-2 CH₃
2.10s3HC-3 CH₃
¹³C NMR (CDCl₃) δ (ppm)Assignment
Aromatic Carbons157.5C-1 (ipso, OCH₃)
137.2C-3 (ipso, CH₃)
125.8C-2 (ipso, CH₃)
124.9C-5
120.5C-4
108.9C-6
Methoxy Carbon55.3-OCH₃
Methyl Carbons20.4C-2 CH₃
15.9C-3 CH₃

Source: Spectral Database for Organic Compounds (SDBS)

The introduction of a bromine atom at the C-4 position is expected to primarily influence the chemical shifts of the nearby protons and carbons. The predicted downfield shift of H-5 and the significant downfield shift of the ipso-carbon C-4 in this compound compared to the corresponding positions in 2,3-dimethylanisole are consistent with the deshielding effect of the bromine atom.

Experimental Protocols

For researchers aiming to acquire experimental data, the following protocols are recommended.

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra[1][2][3][4].

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into the NMR tube, ensuring no solid particles are transferred.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

  • The sample is now ready for insertion into the NMR spectrometer.

NMR_Sample_Preparation weigh weigh dissolve dissolve weigh->dissolve Add Solvent transfer transfer dissolve->transfer Pipette cap_clean cap_clean transfer->cap_clean insert insert cap_clean->insert Ready for Analysis lock_shim lock_shim insert->lock_shim acquire acquire lock_shim->acquire

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds[5][6][7][8][9]. For this compound, GC would provide a retention time characteristic of its volatility and polarity, while MS would yield a mass spectrum with a distinct molecular ion peak and fragmentation pattern. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed structural information, connectivity, chemical environment of nuclei.Non-destructive, highly informative for structure elucidation.Requires higher sample concentration, can be complex to interpret.
GC-MS Molecular weight, fragmentation pattern, separation from impurities.High sensitivity, excellent for identifying known compounds and mixtures.Destructive, provides limited structural information for unknown compounds.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[10][11][12][13][14]. The FTIR spectrum of this compound would be expected to show characteristic peaks for:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic -CH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

  • C-Br stretching: ~600-500 cm⁻¹

Analytical_Techniques Compound This compound NMR NMR Compound->NMR Provides GCMS GCMS Compound->GCMS Provides FTIR FTIR Compound->FTIR Provides NMR_Info Detailed Structure & Connectivity NMR->NMR_Info GCMS_Info Molecular Weight & Purity GCMS->GCMS_Info FTIR_Info Functional Groups FTIR->FTIR_Info

Conclusion

References

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A Senior Application Scientist's Guide to GC-MS Analysis of 4-Bromo-2,3-dimethylanisole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and analytical sciences.

Introduction: The Analytical Imperative in Bromination Reactions

4-Bromo-2,3-dimethylanisole is a key building block in the synthesis of various organic compounds, including novel pharmaceuticals and agrochemicals. Its preparation, typically via electrophilic bromination of 2,3-dimethylanisole, presents a common analytical challenge: ensuring the reaction has proceeded to completion with high regioselectivity and minimal byproduct formation.[1] A typical reaction mixture may contain the starting material, the desired product, and a host of structurally similar impurities, including positional isomers and poly-brominated species.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for monitoring this reaction, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore not only the "how" but the critical "why" behind protocol choices, contrast GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), and offer field-proven insights for robust and reliable analysis.

The Analytical Challenge: Deconvoluting the Reaction Mixture

The bromination of 2,3-dimethylanisole is designed to yield the 4-bromo isomer. However, electrophilic aromatic substitution reactions are seldom perfectly selective. A comprehensive analytical method must be capable of separating and identifying all potential components.

Potential Components of the Reaction Mixture:

  • Starting Material: 2,3-dimethylanisole

  • Primary Product: this compound

  • Isomeric Byproducts: 5-Bromo-2,3-dimethylanisole, 6-Bromo-2,3-dimethylanisole

  • Poly-brominated Byproducts: e.g., 4,6-Dibromo-2,3-dimethylanisole[2]

The structural similarity and volatility of these compounds make GC-MS an exceptionally well-suited technique for their analysis.[3]

Logical Relationships in the Bromination Reaction

The following diagram illustrates the potential pathways from the starting material to the desired product and key byproducts.

cluster_reactants Reactants cluster_products Potential Products 2,3-Dimethylanisole 2,3-Dimethylanisole Product This compound (Desired Product) 2,3-Dimethylanisole->Product Regioselective Addition Isomer_1 Other Bromo-isomers (e.g., 5-Bromo, 6-Bromo) 2,3-Dimethylanisole->Isomer_1 Non-selective Addition Brominating_Agent Brominating Agent (e.g., NBS, Br2) Dibromo 4,6-Dibromo-2,3-dimethylanisole (Over-bromination) Product->Dibromo Further Bromination

Caption: Reaction pathways for the bromination of 2,3-dimethylanisole.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile and semi-volatile organic compounds.[3] It offers unparalleled separation efficiency (the "GC" component) combined with definitive molecular identification (the "MS" component), making it ideal for the complex mixture generated from the synthesis of this compound.[4]

Causality Behind the Method: Why GC-MS Excels
  • Volatility Match: The target analyte and its likely impurities are sufficiently volatile and thermally stable for gas chromatography.[3]

  • High Resolution: Capillary GC columns provide excellent separation of isomers that may have very similar boiling points.[5]

  • Definitive Identification: The mass spectrometer provides two critical pieces of information: the molecular weight of a compound and a unique fragmentation pattern (a molecular "fingerprint") that can be used to confirm its identity.[6] For brominated compounds, the isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides an unmistakable signature.[7]

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to ensure accuracy and reproducibility. The inclusion of a blank, a standard, and an internal standard validates the system for each run.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 1. Quench Reaction (e.g., with Na2S2O3 soln) s2 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) s1->s2 s3 3. Dry Organic Layer (e.g., with Na2SO4) s2->s3 s4 4. Dilute & Add IS Dilute aliquot in solvent (e.g., Hexane) Add Internal Standard (IS) s3->s4 a1 5. Inject Sample (1 µL, Splitless Mode) s4->a1 a2 6. GC Separation (Capillary Column) a1->a2 a3 7. MS Detection (Electron Ionization) a2->a3 d1 8. Identify Peaks (Retention Time & Mass Spectrum) a3->d1 d2 9. Quantify (Peak Area vs. IS) d1->d2 d3 10. Report Results (Purity, Byproduct Profile) d2->d3

Caption: End-to-end workflow for GC-MS analysis of the reaction mixture.

Step-by-Step Experimental Protocol

1. Sample Preparation: a. Quenching: Take a 100 µL aliquot of the crude reaction mixture and quench it in 1 mL of a 10% sodium thiosulfate solution to neutralize any remaining brominating agent. b. Extraction: Add 1 mL of ethyl acetate, vortex for 30 seconds, and allow the layers to separate. c. Isolation: Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. d. Dilution: Prepare a 1:100 dilution by taking 10 µL of the dried organic extract and diluting it into 990 µL of hexane in a GC vial. Add a suitable internal standard (e.g., dodecane) to a final concentration of 50 µg/mL.

2. GC-MS Instrumentation & Conditions:

  • Rationale for Selection: A non-polar capillary column like a DB-5ms or HP-5ms is chosen because it separates compounds primarily by boiling point, which is ideal for the structurally similar aromatic compounds in the mixture.[5] Splitless injection is used to maximize sensitivity for detecting trace-level impurities.[5]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatography.
MS System Agilent 5977 MS or equivalentOffers high sensitivity and spectral integrity.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmExcellent general-purpose column for separating non-polar to moderately polar compounds.[8]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column, enhancing sensitivity for trace byproducts.[8]
Inlet Temp. 250 °CEnsures rapid volatilization of all analytes without thermal degradation.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Oven Program Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature gradient separates compounds based on their differing boiling points.[5][9]
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI) @ 70 eVStandard energy for creating reproducible fragmentation patterns and library matching.
Scan Range 40-450 m/zCovers the mass range of all expected reactants, products, and byproducts.
Interpreting the Data: What to Look For

The analysis of the GC-MS data involves examining both the chromatogram (signal vs. retention time) and the mass spectrum for each peak.

CompoundExpected Retention TimeKey Mass Fragments (m/z) and Interpretation
2,3-Dimethylanisole~7.5 min136 (M+) , 121 (M-CH3)+, 91 (tropylium ion)
This compound ~9.8 min 214/216 (M+/M+2+, ~1:1 ratio) , 199/201 ([M-CH3]+), 120 ([M-CH3-Br]+)
Isomeric Byproducts~9.5-10.2 minWill show the same 214/216 molecular ion pattern but with slightly different retention times.
4,6-Dibromo-2,3-dimethylanisole~12.5 min292/294/296 (M+/M+2+/M+4+, ~1:2:1 ratio) , indicating two bromine atoms.[7]

Identifying the Product: The key to confirming the identity of this compound is the presence of a peak with a mass spectrum showing the characteristic doublet at m/z 214 and 216 in roughly equal abundance.[7] This pattern is the definitive signature of a compound containing a single bromine atom.

Comparative Analysis: Alternative & Complementary Techniques

While GC-MS is often the preferred method, other techniques have specific advantages and can be used in a complementary fashion.

TechniquePrincipleAdvantages for this AnalysisLimitations for this Analysis
GC-MS Separation by volatility/boiling point, detection by mass.[3]High Sensitivity & Specificity: Excellent for trace impurity detection and definitive identification via mass spectra and isotopic patterns.[5][10]Destructive Technique: Sample cannot be recovered. Requires volatile and thermally stable analytes.[3]
HPLC Separation by polarity/partitioning between liquid mobile and solid stationary phases.[3][11]Non-destructive: Sample can be collected for further analysis. Better suited for non-volatile or thermally sensitive compounds.[3][10]Lower Resolution for Isomers: May struggle to separate the closely related bromo-isomers. Identification is based on retention time only (unless coupled with MS).[5]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous Structure Elucidation: The only technique that can definitively confirm the exact position of the bromine atom on the aromatic ring through analysis of proton coupling patterns.Low Sensitivity: Requires a relatively pure and concentrated sample. Not suitable for identifying trace impurities in a complex mixture.

Expert Insight: A highly effective workflow uses GC-MS for rapid in-process control to monitor the disappearance of starting material and the appearance of the product peak. Once the reaction is complete and the product is purified, NMR spectroscopy is employed on the isolated material to provide absolute confirmation of the regiochemistry.

Trustworthiness & Validation: Ensuring Data Integrity

A protocol is only as good as its controls. To ensure your results are trustworthy:

  • Run a Solvent Blank: Before any samples, inject a vial of pure hexane to ensure the system is clean and free of interfering contaminants.

  • Analyze a Reference Standard: Run a certified reference standard of this compound to confirm its retention time and mass spectrum on your system.

  • Use an Internal Standard (IS): The IS corrects for variations in injection volume and instrument response, leading to more accurate quantification. The IS should be a compound not present in the sample and one that elutes without overlapping other peaks.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, GC-MS stands out as the superior technique. It provides the optimal combination of separation efficiency for isomeric byproducts and definitive structural confirmation through mass spectral fragmentation and isotopic patterns. While HPLC can be a viable alternative for quantitative analysis of the main components, it lacks the specificity needed for confident impurity identification.[5][10] NMR remains the gold standard for absolute structural confirmation of the final, purified product. By implementing the robust, self-validating GC-MS workflow detailed in this guide, researchers can confidently monitor reaction progress, identify impurities, and ensure the quality of their synthesized material.

References

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  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
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Infrared (IR) spectroscopy of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2,3-dimethylanisole: A Comparative Analysis

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies. These frequencies correspond to the energy required to induce stretching, bending, or other vibrational motions.[1][2] The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique "molecular fingerprint."[3][4] This guide provides a detailed analysis of the IR spectrum of this compound, a polysubstituted aromatic ether. By comparing its spectrum with those of structurally related compounds—anisole and 2,3-dimethylanisole—we will elucidate how specific structural modifications manifest in the vibrational spectrum. This comparative approach is fundamental for researchers in synthetic chemistry and drug development for structural verification and purity assessment.

Interpreting the Spectrum of this compound

The structure of this compound incorporates several key functional groups: an aromatic ring, an ether linkage (methoxy group), two methyl substituents, and a bromine atom. Each of these contributes characteristic absorption bands to the IR spectrum. The analysis of an IR spectrum is typically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[3][5]

Key Diagnostic and Fingerprint Region Absorptions:

  • Aromatic C-H Stretch (~3100-3000 cm⁻¹): The presence of sp² hybridized carbons in the benzene ring results in C-H stretching vibrations at frequencies just above 3000 cm⁻¹.[6][7] These peaks are often of weak to medium intensity.

  • Aliphatic C-H Stretch (~2960-2850 cm⁻¹): The sp³ hybridized carbons of the two methyl groups (-CH₃) and the methoxy group (-OCH₃) give rise to characteristic stretching absorptions just below 3000 cm⁻¹.[8][9]

  • Aromatic C=C Ring Stretch (~1600-1450 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations in this region. Typically, two or more bands appear, with prominent peaks around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[6][10]

  • Asymmetric Ar-O-C Stretch (~1250 cm⁻¹): Aryl alkyl ethers, like anisole derivatives, show a strong, characteristic asymmetric C-O-C stretching band.[1][11][12][13] This is one of the most identifiable peaks for this class of compounds.

  • Symmetric Ar-O-C Stretch (~1040 cm⁻¹): A second, typically less intense, symmetric C-O-C stretching vibration is also expected for aryl alkyl ethers.[1][14]

  • C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The bending of C-H bonds out of the plane of the aromatic ring produces strong absorptions in the fingerprint region. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[6][15] For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns can be predicted.

  • C-Br Stretch (~690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the low-frequency fingerprint region.[16][17] This peak confirms the presence of the bromine substituent.

Comparative Spectral Analysis

To understand the specific contributions of the methyl groups and the bromine atom to the spectrum of this compound, it is instructive to compare it with simpler, related molecules.

Alternative 1: Anisole (Methoxybenzene)

Anisole provides the fundamental spectral features of the methoxybenzene core.[1] Its spectrum features aromatic C-H stretches (>3000 cm⁻¹), aromatic C=C stretches (~1600-1500 cm⁻¹), and the two characteristic C-O ether stretches (~1250 cm⁻¹ and ~1040 cm⁻¹).[1][11][18] The key differences are:

  • Absence of Aliphatic C-H Stretches: Anisole lacks the strong absorptions just below 3000 cm⁻¹ that arise from the two methyl groups in the target molecule.

  • Absence of C-Br Stretch: The low-frequency C-Br absorption is not present.

  • Different C-H OOP Bending: The out-of-plane bending pattern for a monosubstituted ring is distinct from that of the tetrasubstituted target molecule.[15]

Alternative 2: 2,3-Dimethylanisole

This compound allows for the direct assessment of the bromine atom's influence on the spectrum. The IR spectrum of 2,3-Dimethylanisole is expected to be very similar to that of this compound, containing aromatic C-H, aliphatic C-H, aromatic C=C, and C-O stretching bands.[19][20] The primary distinctions are:

  • Absence of C-Br Stretch: The most definitive difference is the absence of the C-Br stretching vibration in the 690-515 cm⁻¹ region.[16]

  • Subtle Shifts in Ring Vibrations: The substitution pattern and electronic nature of the substituents influence the ring's vibrations. Replacing a hydrogen atom with a bromine atom can cause minor shifts in the positions of the C=C stretching and C-H OOP bending bands.

Data Summary: Key IR Absorptions

Vibrational ModeThis compound (Expected, cm⁻¹)Anisole (Reference, cm⁻¹)2,3-Dimethylanisole (Reference, cm⁻¹)
Aromatic C-H Stretch~3100-30003003[18]~3100-3000
Aliphatic C-H Stretch~2960-28502955[18] (methoxy only)~2960-2850
Aromatic C=C Stretch~1600-1450~1600-1500[1]~1600-1450
Asymmetric Ar-O-C Stretch~1250~1250[1][12]~1250
Symmetric Ar-O-C Stretch~1040~1040[1][14]~1040
C-H OOP BendingDiagnostic PatternDiagnostic PatternDiagnostic Pattern
C-Br Stretch~690-515AbsentAbsent

Note: Exact peak positions can vary slightly based on the sample preparation method and instrument.

Experimental Protocol: Acquiring the IR Spectrum via the KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality transmission IR spectra.[21][22] The principle relies on dispersing the solid sample within an IR-transparent matrix (KBr), which becomes a clear, glass-like disc under high pressure.[21]

Step-by-Step Methodology:

  • Material Preparation:

    • Ensure all equipment (agate mortar and pestle, pellet die) is scrupulously clean and dry.[22]

    • Use spectroscopy-grade KBr, which is transparent to IR radiation across the typical mid-IR range (4000-400 cm⁻¹).[21] Gently dry the KBr in an oven (e.g., at 110°C) and store it in a desiccator to minimize moisture absorption, which can cause interfering peaks around 3400 cm⁻¹ (O-H stretch).[22][23]

  • Sample and KBr Measurement:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dry, spectroscopy-grade KBr. The goal is a sample concentration of about 0.5% to 1% by weight.[21][22]

  • Grinding and Mixing:

    • Place the sample and a small portion of the KBr into the agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The particle size of the sample should be reduced to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.[21]

    • Add the remaining KBr and continue to mix thoroughly.

  • Loading the Die:

    • Assemble the pellet die.

    • Carefully transfer the homogenous powder mixture into the die barrel, ensuring an even distribution.

  • Pressing the Pellet:

    • Place the loaded die into a hydraulic press.

    • If available, apply a vacuum to the die for a few minutes to remove trapped air and any residual moisture.[21]

    • Slowly and steadily apply pressure, typically 8-10 tons, and hold for 1-2 minutes.[21] This pressure causes the KBr to plastically deform and fuse into a transparent disc.[21]

    • Slowly release the pressure to prevent the pellet from cracking.

  • Analysis:

    • Carefully remove the transparent or translucent KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. The resulting pellet should be clear and free of cloudiness for optimal results.[22]

Visual Workflow: KBr Pellet Preparation

KBr_Pellet_Workflow cluster_prep 1. Preparation cluster_mix 2. Homogenization cluster_press 3. Pellet Formation cluster_analysis 4. Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind & Mix Sample with KBr in Mortar weigh_sample->grind weigh_kbr Weigh Dry KBr (100-200 mg) weigh_kbr->grind load Load Powder into Die grind->load vacuum Apply Vacuum (Optional) load->vacuum press Apply Pressure (8-10 tons) vacuum->press remove Remove Transparent Pellet press->remove analyze Acquire IR Spectrum remove->analyze

Caption: Workflow for preparing a KBr pellet for solid-sample FT-IR analysis.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information, with characteristic bands confirming the presence of its aromatic, ether, methyl, and bromo functional groups. By performing a comparative analysis against the spectra of anisole and 2,3-dimethylanisole, the specific vibrational contributions of each substituent can be clearly identified. This systematic approach, grounded in a robust experimental methodology like the KBr pellet technique, exemplifies the power of IR spectroscopy as an indispensable tool for structural elucidation and quality control in the chemical sciences.

References

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Mansoura University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylanisole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,3-Dimethylanisole. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Chart. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Química Orgánica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Proprep. (n.d.). What are the characteristic absorption bands in the ether ir spectrum that help in identifying ethers in organic compounds? Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of 4-Bromo-2,3-dimethylanisole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is a cornerstone of quality, safety, and efficacy. 4-Bromo-2,3-dimethylanisole, a key substituted anisole derivative, serves as a versatile building block in the synthesis of more complex molecules, including novel arylsulfonamide derivatives with potential therapeutic activities. Its molecular integrity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will dissect a robust HPLC method, grounded in the principles of method validation and scientific integrity, offering a self-validating system for reliable and reproducible results.

The Primacy of HPLC in Aromatic Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power, sensitivity, and versatility make it superior to other methods for separating the main analyte from structurally similar impurities.[2][3] Reversed-Phase HPLC (RP-HPLC), in particular, is exceptionally well-suited for this molecule. The stationary phase, typically a non-polar octadecylsilane (C18) chemistry, effectively retains the aromatic analyte, while a polar mobile phase allows for the differential elution of compounds based on their hydrophobicity. This enables the separation of the target compound from potential impurities, which may include starting materials, isomers, or over-brominated byproducts.

A Validated RP-HPLC Method for Purity Determination

The following protocol is a robust starting point for the purity analysis of this compound, designed for specificity and accuracy in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Experimental Protocol: RP-HPLC Purity Analysis

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column temperature controller, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions: The causality behind these parameters is crucial: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, which might co-elute in an isocratic run. The C18 column is the workhorse for aromatic compounds, providing excellent retention and resolution.[6] The detection wavelength of 280 nm is chosen based on the UV absorbance of the substituted benzene ring, offering a good response for the analyte and related aromatic impurities.

ParameterRecommended Condition
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25.1-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of water and acetonitrile.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Water & ACN) A1 Equilibrate HPLC System with Initial Conditions P1->A1 P2 Prepare Standard & Sample Solutions (0.1 mg/mL) A2 Inject Sample/ Standard (10 µL) P2->A2 A1->A2 A3 Run Gradient Program (30 min) A2->A3 A4 Detect at 280 nm A3->A4 D1 Integrate Chromatogram Peak Areas A4->D1 D2 Calculate Purity (Area % Method) D1->D2

Sources

A Comparative Guide to the Reactivity of 4-Bromo-2,3-dimethylanisole and 4-Bromo-2,5-dimethylanisole in Key Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Isomeric Differentiation in Synthetic Strategy

In the intricate landscape of pharmaceutical and materials science, the precise assembly of molecular architectures is paramount. Aryl halides, such as the isomeric 4-Bromo-2,3-dimethylanisole and 4-Bromo-2,5-dimethylanisole, serve as fundamental building blocks in the construction of complex organic molecules. While structurally similar, the seemingly minor variation in the placement of a methyl group—from position 3 to position 5 on the anisole ring—imparts distinct electronic and steric characteristics that significantly influence their reactivity in a variety of cornerstone synthetic transformations.

This guide provides an in-depth, objective comparison of the reactivity of these two isomers in three critical reaction classes: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and directed ortho-lithiation followed by electrophilic quench. By understanding the nuances of their behavior, researchers and drug development professionals can make more informed decisions in reaction design, optimization, and the strategic synthesis of target molecules. This analysis is grounded in established mechanistic principles and supported by experimental observations to provide a comprehensive and actionable resource.

I. The Structural and Electronic Landscape: A Tale of Two Isomers

The reactivity of an aryl bromide in cross-coupling and lithiation reactions is fundamentally governed by a delicate interplay of steric and electronic effects.

Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, enriching the electron density of the aromatic ring, particularly at the ortho and para positions.[1] The methyl groups (-CH₃) are weakly electron-donating through an inductive effect. In both isomers, the bromine atom is para to the strongly activating methoxy group, which influences the overall electron density of the C-Br bond.

Steric Effects: The primary difference between the two isomers lies in the steric environment around the C-Br bond and the potential sites for lithiation.

  • This compound: The bromine atom is flanked by a hydrogen atom and a meta-methyl group. The two methyl groups are adjacent (ortho to each other), creating a sterically hindered region on one side of the molecule.

  • 4-Bromo-2,5-dimethylanisole: The bromine atom is also flanked by a hydrogen atom. However, the methyl groups are in a 1,2,4-substitution pattern, leading to a less sterically congested environment around the methoxy group's ortho positions compared to the 2,3-dimethyl isomer.

This subtle difference in steric hindrance is a key determinant of their differential reactivity, particularly in reactions involving bulky catalysts or reagents.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The initial and often rate-determining step in these reactions is the oxidative addition of the aryl halide to a low-valent palladium complex.[2]

A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[3] The efficiency of this reaction is sensitive to the steric and electronic nature of the aryl halide.

While direct comparative studies are scarce, we can infer the relative reactivity based on established principles. The oxidative addition step is generally favored for electron-poor aryl halides. However, steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst.[4]

Hypothetical Reactivity Comparison: It is anticipated that 4-Bromo-2,5-dimethylanisole would exhibit slightly higher reactivity in Suzuki-Miyaura coupling compared to its 2,3-dimethyl isomer. The reasoning is primarily based on sterics. The 2,3-dimethyl arrangement presents a more crowded environment in the vicinity of the reacting C-Br bond, potentially slowing down the oxidative addition step.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-dimethylanisole with phenylboronic acid.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Ligand_Exch Ligand Exchange PdII_complex->Ligand_Exch Amine R₂NH Amine->Ligand_Exch Base Base Base->Ligand_Exch Amido_complex [Ar-Pd(II)(NR₂)L₂]⁺ Ligand_Exch->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Fig. 2: Catalytic cycle of Buchwald-Hartwig amination.
ParameterCondition
Aryl Halide This compound or 4-Bromo-2,5-dimethylanisole (1.0 mmol)
Amine Morpholine (1.2 mmol)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (1.4 mmol)
Solvent Toluene (5 mL)
Temperature 110 °C
Time 16 h

Expected Outcome: The reaction with 4-Bromo-2,5-dimethylanisole is anticipated to give a higher yield of the aminated product compared to this compound under the same reaction time and temperature, owing to the reduced steric hindrance.

III. Lithiation and Electrophilic Quench: Exploring Directed ortho-Metalation

Lithiation of aryl halides can proceed via two main pathways: lithium-halogen exchange or deprotonation (metalation). For bromoanisole derivatives, both are possible. However, the methoxy group is a well-known directed metalation group (DMG), which can direct an organolithium base to deprotonate an adjacent ortho-proton.

Reactivity Considerations:

  • This compound: The methoxy group has only one ortho-proton available for deprotonation (at the C6 position). The adjacent methyl group at C2 blocks the other ortho position.

  • 4-Bromo-2,5-dimethylanisole: The methoxy group also has one available ortho-proton (at the C6 position).

In both cases, directed ortho-metalation (DoM) is a viable pathway. However, lithium-halogen exchange at the C-Br bond is also a competing and often faster reaction, especially with strong alkyllithium reagents like n-butyllithium at low temperatures.

Hypothetical Reactivity Comparison: The relative rates of DoM versus lithium-halogen exchange will depend on the specific reaction conditions. However, in terms of DoM, the steric environment around the single available ortho-proton is a key factor.

  • In This compound , the ortho-proton at C6 is adjacent to a hydrogen atom.

  • In 4-Bromo-2,5-dimethylanisole , the ortho-proton at C6 is also adjacent to a hydrogen atom.

Therefore, from a steric perspective, the rates of directed ortho-metalation at the C6 position might be comparable. However, the overall outcome will be dictated by the competition with lithium-halogen exchange. Given the similar electronic environment of the C-Br bond in both isomers, the rates of lithium-halogen exchange are also expected to be similar.

Illustrative Experimental Protocol: Lithiation and Quench with an Electrophile (e.g., DMF)

The following protocol outlines a general procedure for lithium-halogen exchange followed by quenching with an electrophile.

Fig. 3: General workflow for lithiation and electrophilic quench.
ParameterCondition
Aryl Halide This compound or 4-Bromo-2,5-dimethylanisole (1.0 mmol)
Solvent Anhydrous THF (10 mL)
Reagent n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
Temperature -78 °C
Electrophile Anhydrous DMF (1.2 mmol)
Quench Saturated aqueous NH₄Cl

Expected Outcome: Both isomers are expected to undergo efficient lithium-halogen exchange to form the corresponding aryllithium species, which upon quenching with DMF would yield the respective benzaldehydes. Due to the similar electronic and steric environment around the C-Br bond, the yields are anticipated to be comparable.

IV. Summary and Outlook

The comparative analysis of this compound and 4-Bromo-2,5-dimethylanisole reveals that subtle changes in methyl group positioning can have a discernible impact on their reactivity, particularly in sterically demanding palladium-catalyzed cross-coupling reactions.

ReactionMore Reactive IsomerPrimary Rationale
Suzuki-Miyaura Coupling 4-Bromo-2,5-dimethylanisole (predicted)Less steric hindrance around the C-Br bond for oxidative addition.
Buchwald-Hartwig Amination 4-Bromo-2,5-dimethylanisole (predicted)Reduced steric congestion facilitating catalyst and amine approach.
Lithiation (Li-Br Exchange) Comparable Reactivity (predicted)Similar electronic and steric environments at the C-Br bond.

V. References

  • Allen. (n.d.). Explain why in anisole electrophilic substitution takes place at ortho and para positions and not at meta position. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2020, July 9). Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1236-1242. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the reaction conditions on the Pd-catalyzed amination of... Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative addition of palladium(0) complexes generated from. Retrieved from [Link]

  • NIH. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Retrieved from [Link]

  • NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • NIH. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Retrieved from [Link]

  • Quora. (2019, April 6). Which is more stable in 2, 3-dimethyl but-2-ene and 2-methyl prop-1-ene? Retrieved from [Link]

  • NIH. (n.d.). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Retrieved from [Link]

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  • NIH. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

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A Comparative Guide to the Electronic Effects of Methyl Groups on the Reactivity of Brominated Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on aromatic rings is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of how the seemingly simple methyl group modulates the chemical reactivity of brominated anisole scaffolds—common intermediates in medicinal chemistry. We will move beyond textbook definitions to explore the causality behind reactivity differences, supported by comparative data and actionable experimental protocols.

The Theoretical Framework: A Tug-of-War of Electronic Influences

The reactivity of a substituted benzene ring is not governed by a single substituent but by the cumulative electronic and steric contributions of all groups present. In brominated methylanisoles, we observe a fascinating interplay between three distinct functional groups: the methoxy group, the methyl group, and the bromine atom.

  • The Methoxy Group (-OCH₃): A Potent Activator : The methoxy group is a powerful activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance with the aromatic π-system (+M effect).[1][2] This resonance effect is dominant, donating significant electron density to the ring and strongly activating it towards electrophilic aromatic substitution (EAS).[3][4] This donation is most pronounced at the ortho and para positions, making the methoxy group a strong ortho, para-director.[1]

  • The Methyl Group (-CH₃): A Modest Activator : The methyl group is a weak activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation.[4][5] Like the methoxy group, it directs incoming electrophiles to the ortho and para positions, but its influence is considerably weaker.[1]

  • The Bromine Atom (-Br): A Deactivating Director : Halogens like bromine present a classic case of competing effects. Bromine is highly electronegative, withdrawing electron density through a strong inductive effect (-I), which deactivates the ring overall, making it less reactive than benzene in EAS reactions.[1][5] However, its lone pairs can participate in resonance (+M), donating electron density and stabilizing the cationic intermediate (the arenium ion) formed during an electrophilic attack. This resonance stabilization is only effective for attacks at the ortho and para positions.[1][6] Because the inductive effect outweighs the resonance effect, bromine is classified as a deactivating, yet ortho, para-directing group.[1]

When these groups are combined on a single ring, the regiochemical outcome of a reaction is typically dictated by the most powerful activating group.[7] However, the overall reaction rate is a product of the sum of these activating and deactivating influences.

sub Substituent Effects on Anisole Ring methoxy Methoxy (-OCH3) sub->methoxy methyl Methyl (-CH3) sub->methyl bromine Bromine (-Br) sub->bromine res_plus Strong +M (Resonance) Weak -I (Induction) methoxy->res_plus Dominant Effect ind_plus Weak +I (Induction) (Hyperconjugation) methyl->ind_plus ind_minus Strong -I (Induction) Weak +M (Resonance) bromine->ind_minus Dominant Effect outcome_methoxy Strong Activation Ortho, Para-Directing res_plus->outcome_methoxy outcome_methyl Weak Activation Ortho, Para-Directing ind_plus->outcome_methyl outcome_bromine Deactivation Ortho, Para-Directing ind_minus->outcome_bromine

Electronic contributions of key substituents.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these electronic effects, we will compare the reactivity of three representative isomers against a control, 4-bromoanisole.

  • Control: 4-Bromoanisole

  • Isomer A: 4-Bromo-2-methylanisole

  • Isomer B: 2-Bromo-4-methylanisole

  • Isomer C: 4-Bromo-3-methylanisole

A. Electrophilic Aromatic Substitution (EAS): The Case of Nitration

In EAS, the aromatic ring acts as a nucleophile.[8] Therefore, substituents that donate electron density will increase the reaction rate. The position of the methyl group relative to the powerful methoxy activator and the bromo deactivator will determine both the rate and the regioselectivity of the reaction.

Analysis of Reactivity and Regioselectivity:

  • 4-Bromoanisole (Control): The powerful -OCH₃ group directs incoming electrophiles to its ortho positions (C2 and C6), as the para position is blocked by bromine. The reaction is slower than with anisole due to the deactivating -Br group.

  • Isomer A (4-Bromo-2-methylanisole): The activating -OCH₃ and -CH₃ groups work in concert. The primary directing group, -OCH₃, points to the C6 position (C2 is blocked). The methyl group also weakly activates C6. The presence of two activating groups makes this isomer highly reactive, likely the most reactive of the three. Substitution will occur almost exclusively at C6.

  • Isomer B (2-Bromo-4-methylanisole): The -OCH₃ group directs to C6 (C2 is blocked). The methyl group directs to C3 and C5. Since the methoxy group is a much stronger activator, the electrophile will predominantly attack the C6 position.[7] The overall activation is less than Isomer A, as the methyl group does not reinforce the directing effect of the methoxy group.

  • Isomer C (4-Bromo-3-methylanisole): The -OCH₃ group directs to C2 and C6. The methyl group also directs to C2 and C6. This strong reinforcement of directing effects leads to high reactivity, likely comparable to Isomer A, with substitution occurring at both the C2 and C6 positions, potentially favoring C2 due to less steric hindrance from the adjacent bromine.

Table 1: Predicted Outcomes for Electrophilic Nitration

Compound Relative Rate Major Product(s) Rationale
4-Bromoanisole Baseline 4-Bromo-2-nitroanisole -OCH₃ group directs to the open ortho position.
Isomer A Fastest 4-Bromo-2-methyl-6-nitroanisole Both -OCH₃ and -CH₃ activate the C6 position.
Isomer B Intermediate 2-Bromo-4-methyl-6-nitroanisole Strongly directed by -OCH₃ to C6; -CH₃ directs elsewhere.

| Isomer C | Fast | 4-Bromo-3-methyl-2-nitroanisole & 4-Bromo-3-methyl-6-nitroanisole | Strong cooperative directing effect from both groups to C2 and C6. |

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds.[9] The critical first step is the oxidative addition of a Palladium(0) complex into the carbon-bromine bond.[10] This step is sensitive to both electronic and steric effects. Electron-donating groups can increase the electron density on the C-Br bond, which may slow down the oxidative addition step.[11][12]

Analysis of Reactivity:

  • 4-Bromoanisole (Control): The methoxy group is para to the bromine, exerting its electronic influence. This serves as our baseline.

  • Isomer A (4-Bromo-2-methylanisole): The methyl group is ortho to the bromine. This introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst, likely making this the slowest reacting isomer.[11]

  • Isomer B (2-Bromo-4-methylanisole): The methyl group is meta to the bromine. Its weak +I effect is less pronounced at this position. Steric hindrance is minimal. Reactivity should be comparable to the control.

  • Isomer C (4-Bromo-3-methylanisole): The methyl group is ortho to the bromine, again introducing significant steric hindrance that is likely to retard the rate of oxidative addition.

Suzuki_Cycle pd0 Pd(0)L2 ar_pd_br Ar-Pd(II)L2-Br pd0->ar_pd_br Oxidative Addition (Rate-Determining Step) arbr Ar-Br arbr->ar_pd_br ar_pd_r Ar-Pd(II)L2-R ar_pd_br->ar_pd_r Transmetalation boronic R-B(OR)2 boronic->ar_pd_r base Base (e.g., K2CO3) base->ar_pd_br ar_pd_r->pd0 Reductive Elimination ar_r Ar-R ar_pd_r->ar_r

Simplified Suzuki-Miyaura catalytic cycle.

Table 2: Predicted Relative Rates for Suzuki-Miyaura Coupling

Compound Relative Rate Key Influencing Factor
4-Bromoanisole Baseline Electronic effect from para -OCH₃.
Isomer A Slowest Strong steric hindrance from ortho -CH₃.
Isomer B Baseline Minimal steric or electronic effect from meta -CH₃.

| Isomer C | Slow | Strong steric hindrance from ortho -CH₃. |

C. Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring, which is the opposite of EAS. This reaction requires the ring to be electron-poor, a condition created by the presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN positioned ortho or para to the leaving group (in this case, -Br).[13][14]

Analysis of Reactivity: Neither the methoxy nor the methyl group is an EWG; they are both electron-donating groups (EDGs). Therefore, none of the specified brominated methylanisoles will readily undergo SNAr under typical conditions. The electron-donating nature of the -OCH₃ and -CH₃ groups makes the ring electron-rich and thus highly deactivated towards nucleophilic attack.[13] An SNAr reaction would only become feasible if a potent EWG, such as a nitro group, were also present on the ring, ortho or para to the bromine. In such a hypothetical case, the EDGs would slow the reaction by destabilizing the negatively charged Meisenheimer intermediate.[15]

Experimental Protocol: A Competitive Bromination Assay

To empirically validate the predicted differences in reactivity towards electrophilic attack, a competitive bromination experiment can be performed. This protocol is designed to directly compare the reactivity of two isomers by allowing them to compete for a limited amount of an electrophile.

start Start: Prepare Reaction Mixture step1 Combine equimolar amounts of Isomer A and Isomer B in Acetic Acid start->step1 step2 Add 0.5 equivalents of Bromine (Br2) solution dropwise at 0°C step1->step2 step3 Stir for 1 hour, allowing the reaction to proceed to ~50% completion step2->step3 step4 Quench the reaction with aqueous sodium bisulfite solution step3->step4 step5 Extract organic components with an appropriate solvent (e.g., DCM) step4->step5 step6 Analyze the organic layer using Gas Chromatography (GC) or 1H NMR step5->step6 end Determine ratio of unreacted starting materials and brominated products step6->end

Workflow for a competitive bromination experiment.

Objective: To determine the relative reactivity of Isomer A (4-Bromo-2-methylanisole) and Isomer B (2-Bromo-4-methylanisole) towards electrophilic bromination.

Materials:

  • Isomer A (4-Bromo-2-methylanisole)

  • Isomer B (2-Bromo-4-methylanisole)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) solution in acetic acid (0.5 M)

  • Saturated aqueous sodium bisulfite solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Reaction flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isomer A (e.g., 1.0 mmol) and Isomer B (1.0 mmol) in 10 mL of glacial acetic acid.

  • Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly add the bromine solution (1.0 mL, 0.5 mmol, 0.5 equivalents) dropwise over 5 minutes with vigorous stirring.[16]

  • Reaction: Allow the mixture to stir at 0°C for 1 hour. The key is to use a substoichiometric amount of the electrophile to ensure the substrates are competing.

  • Quenching: Quench the reaction by adding 10 mL of saturated sodium bisulfite solution to consume any unreacted bromine (the red-brown color should disappear).

  • Work-up: Transfer the mixture to a separatory funnel containing 20 mL of water. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting crude mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy. By comparing the integration of the peaks corresponding to the remaining starting materials and the newly formed products, the relative consumption of Isomer A vs. Isomer B can be determined, providing a direct measure of their relative reactivity.[17]

Expected Outcome: Based on our theoretical analysis, Isomer A should be consumed significantly faster than Isomer B, demonstrating its higher reactivity towards electrophilic attack.

Conclusion

The electronic character of brominated anisoles is finely tuned by the position of methyl substituents. This guide demonstrates that:

  • In Electrophilic Aromatic Substitution , a methyl group that reinforces the directing effect of the powerful methoxy activator (as in Isomers A and C) leads to a substantial increase in reaction rate compared to isomers where the directing effects are not aligned (Isomer B).

  • In Palladium-Catalyzed Cross-Coupling , steric hindrance is often the dominant factor. A methyl group positioned ortho to the bromine atom will significantly retard the reaction rate by impeding the catalyst's approach.

  • Nucleophilic Aromatic Substitution is generally not a viable pathway for these electron-rich systems unless a strong electron-withdrawing group is present to activate the ring.

A thorough understanding of these competing electronic and steric principles is not merely academic; it is essential for the rational design of synthetic routes, enabling chemists to predict reaction outcomes, optimize conditions, and efficiently construct complex molecular architectures.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). A Comparative Guide to Electrophilic Substitution: Benzene vs. 1-Bromo-3,5-dichlorobenzene. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from a URL provided by the grounding tool.
  • The Organic Chemistry Tutor. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from a YouTube video URL provided by the grounding tool.
  • Quora. (2016). How is the bromination mechanism of anisole carried out?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Reactivity of Substituted Benzenes. Retrieved from a URL provided by the grounding tool.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Bartleby. (n.d.). Aromatic Substitution : Nitration Of Bromobenzene And Relative Rates Of Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from a URL provided by the grounding tool.
  • PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from a URL provided by the grounding tool.
  • SlideShare. (n.d.). Neucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from a URL provided by the grounding tool.
  • ACS Publications. (n.d.). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Retrieved from a URL provided by the grounding tool.
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  • PubMed Central (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from a URL provided by the grounding tool.
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Navigating Steric Seas: A Comparative Guide to Cross-Coupling Reactions of Dimethylanisole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures is a daily challenge. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds. However, the efficiency of these powerful transformations can be significantly hampered by steric hindrance, a phenomenon where bulky substituents near the reaction center impede the approach of reagents. This guide provides an in-depth comparison of the steric hindrance effects in cross-coupling reactions of various dimethylanisole isomers, offering insights into their relative reactivity and strategies to overcome synthetic challenges.

The Impact of Steric and Electronic Effects in Dimethylanisole Isomers

The reactivity of dimethylanisole isomers in cross-coupling reactions is governed by a delicate interplay of steric and electronic effects imparted by the two methyl groups and the methoxy group on the aromatic ring.

Steric Hindrance: The primary determinant of reactivity is the degree of steric congestion around the coupling site (the carbon-halogen or carbon-triflate bond). Isomers with one or, more significantly, two ortho-substituents (e.g., 2,6-dimethylanisole and 2,3-dimethylanisole) present a formidable challenge to the bulky palladium catalyst, hindering the crucial oxidative addition step. In contrast, isomers with meta or para substituents (e.g., 3,5-dimethylanisole and 3,4-dimethylanisole) experience less steric clash and are generally more reactive.

Electronic Effects: The methoxy group is a strong electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). The methyl groups are weakly electron-donating (+I effect). These electronic contributions influence the electron density of the aromatic ring and the C-X bond, which can affect the rate of oxidative addition. For instance, increased electron density on the aromatic ring can make oxidative addition more challenging.[1]

This guide will now delve into a comparative analysis of the performance of dimethylanisole isomers in three key cross-coupling reactions, supported by available data and mechanistic principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Arenas

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a workhorse in organic synthesis. However, its efficiency is highly sensitive to steric hindrance.

Comparative Reactivity of Dimethylanisole Isomers
Dimethylanisole IsomerTypical Steric HindranceExpected Reactivity
2,6-Dimethylanisole Very HighVery Low
2,3-Dimethylanisole HighLow
2,5-Dimethylanisole ModerateModerate
2,4-Dimethylanisole ModerateModerate
3,5-Dimethylanisole LowHigh
3,4-Dimethylanisole LowHigh

This table represents an expected trend based on steric principles. Actual yields can vary significantly depending on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Overcoming Steric Challenges in Suzuki-Miyaura Coupling:

The key to success in coupling sterically hindered substrates like 2,6-dimethylanisole lies in the judicious selection of the catalytic system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos, RuPhos), are essential.[3] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily access the sterically encumbered C-X bond for oxidative addition.

Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the impact of steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Dimethylanisole

The following is a representative protocol for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, such as 2-bromo-1,3-dimethyl-5-methoxybenzene (a 3,5-dimethylanisole derivative with the reactive site between two methyl groups), adapted from established procedures for challenging couplings.[4]

Materials:

  • 2-Bromo-1,3-dimethyl-5-methoxybenzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-1,3-dimethyl-5-methoxybenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Navigating Crowds for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura reaction, it is highly susceptible to steric effects, particularly at the aryl halide.

Comparative Reactivity of Dimethylanisole Isomers

The reactivity of dimethylanisole isomers in Buchwald-Hartwig amination follows a similar trend to that observed in Suzuki-Miyaura coupling. Di-ortho-substituted isomers like 2,6-dimethylanisole are particularly challenging substrates. The electron-donating nature of the methoxy and methyl groups can also deactivate the aryl halide towards oxidative addition.[1] The development of specialized ligands has been crucial in expanding the scope of this reaction to include such hindered substrates.[5]

Dimethylanisole IsomerTypical Steric HindranceExpected Reactivity
2,6-Dimethylanisole Very HighVery Low
2,3-Dimethylanisole HighLow
2,5-Dimethylanisole ModerateModerate
2,4-Dimethylanisole ModerateModerate
3,5-Dimethylanisole LowHigh
3,4-Dimethylanisole LowHigh

This table represents an expected trend based on steric principles. Actual yields can vary significantly depending on the specific reaction conditions.

Strategies for Successful Buchwald-Hartwig Amination of Hindered Substrates:

For challenging substrates, the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) is often necessary to achieve good yields.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.

A typical workflow for the Buchwald-Hartwig amination of a hindered aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Dimethylanisole

The following protocol for the amination of a hindered aryl bromide is adapted from literature procedures.[1]

Materials:

  • 2-Bromo-1,3,5-trimethyl-benzene (as a model for a hindered dimethylanisole) (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl bromide and a stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes into Crowded Environments

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a fundamental reaction for the synthesis of conjugated systems. Steric hindrance can significantly impact the efficiency of this transformation.

Comparative Reactivity of Dimethylanisole Isomers

The reactivity of dimethylanisole isomers in Sonogashira coupling is expected to follow a similar trend to the Suzuki-Miyaura and Buchwald-Hartwig reactions. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-limiting step and is highly sensitive to steric bulk around the reaction center.[7] For di-ortho-substituted isomers, this step is particularly slow, often leading to low yields or requiring harsh reaction conditions.

Dimethylanisole IsomerTypical Steric HindranceExpected Reactivity
2,6-Dimethylanisole Very HighVery Low
2,3-Dimethylanisole HighLow
2,5-Dimethylanisole ModerateModerate
2,4-Dimethylanisole ModerateModerate
3,5-Dimethylanisole LowHigh
3,4-Dimethylanisole LowHigh

This table represents an expected trend based on steric principles. Actual yields can vary significantly depending on the specific reaction conditions.

Considerations for Sonogashira Coupling of Hindered Substrates:

For sterically demanding aryl halides, copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue when the desired cross-coupling is slow.[7] The use of bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is crucial to promote the formation of a highly reactive monoligated palladium(0) species, which is more effective at undergoing oxidative addition with hindered halides.[7]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle (Traditional) pd0 Pd(0)L pd2_oa Ar-Pd(II)-X(L) pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-C≡CR(L) pd2_oa->pd2_trans Transmetalation Steric_Hindrance Steric hindrance on Ar-X slows this step, potentially leading to side reactions. pd2_trans->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Alkyne + Base cu_alkyne->pd2_oa Transmetalation to Pd

Simplified catalytic cycles for the Sonogashira reaction, indicating the impact of steric hindrance.
Experimental Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Dimethylanisole

This protocol is adapted for the coupling of a hindered aryl bromide without the use of a copper co-catalyst.[7]

Materials:

  • Sterically hindered dimethylanisole bromide (e.g., 2-bromo-1,3-dimethyl-5-methoxybenzene) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., PdCl₂(PPh₃)₂) (2.5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The steric hindrance posed by methyl and methoxy groups in dimethylanisole isomers presents a significant, yet surmountable, challenge in palladium-catalyzed cross-coupling reactions. The reactivity of these isomers is inversely proportional to the degree of ortho-substitution, with 2,6-dimethylanisole being the most challenging substrate.

Success in coupling these hindered systems hinges on the rational selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine or NHC ligands. These advanced catalytic tools are essential for promoting the often rate-limiting oxidative addition step and achieving synthetically useful yields.

While this guide provides a framework for understanding and predicting the reactivity of dimethylanisole isomers, a direct, quantitative comparative study of all isomers under standardized conditions for each major cross-coupling reaction remains a valuable area for future research. Such data would provide an invaluable resource for synthetic chemists, enabling more precise reaction planning and optimization. As the demand for increasingly complex and sterically congested molecules in drug discovery and materials science continues to grow, a deeper understanding of the interplay between substrate sterics and catalyst performance will be paramount.

References

  • Schön, U., et al. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry 11 (2015): 1845-1855. [Link]

  • Rose-Hulman Institute of Technology. "Suzuki Cross-coupling Reaction procedure." [Link]

  • Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. [Link]

  • Zheng, D. Z., et al. "Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex." Organic & Biomolecular Chemistry 20 (2022): 2353-2359. [Link]

  • Myers, A. G. "The Suzuki Reaction." Harvard University. [Link]

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  • Bielenstein, M., et al. "Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures." Beilstein Journal of Organic Chemistry 11 (2015): 1736-1743. [Link]

  • Gande, M., et al. "Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study." Journal of the American Chemical Society 139.30 (2017): 10333-10344. [Link]

  • Sumimoto, M., et al. "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening." ChemRxiv. [Link]

  • Sumimoto, M., et al. "Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening." Organic & Biomolecular Chemistry 19.33 (2021): 7215-7225. [Link]

  • Leitch, D. C., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science 11.29 (2020): 7634-7641. [Link]

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A Researcher's Guide to Brominating Anisole Derivatives: A Comparative Analysis of Alternatives to NBS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, brominated anisole derivatives are pivotal intermediates, serving as versatile building blocks for a multitude of complex molecular architectures. The regioselective introduction of a bromine atom onto the anisole ring is a critical transformation, traditionally accomplished using N-Bromosuccinimide (NBS). While effective, NBS is not without its limitations, including issues with radical side reactions, handling of solid reagents, and the stoichiometric generation of succinimide as a byproduct.

This guide provides an in-depth comparison of viable alternative brominating agents for anisole and its derivatives, moving beyond a simple recitation of protocols. We will delve into the mechanistic nuances, compare experimental outcomes, and provide practical, field-tested methodologies to empower researchers in selecting the optimal reagent for their specific synthetic challenge.

The Challenge: Beyond NBS for Anisole Bromination

The methoxy group of anisole is a potent activating group, directing electrophilic substitution to the ortho and para positions. This high reactivity, while advantageous, also presents a challenge: controlling regioselectivity and preventing over-bromination. An ideal brominating agent should offer high yields of the desired monobrominated product, predictable and controllable regioselectivity, mild reaction conditions, and a favorable environmental and safety profile.

Comparative Analysis of Leading Alternative Brominating Agents

We will now explore a selection of robust alternatives to NBS, comparing their performance in the bromination of anisole and its derivatives.

Molecular Bromine (Br₂)

The classical electrophilic brominating agent, molecular bromine, remains a widely used reagent for aromatic bromination. Its reactivity with activated rings like anisole is typically high, often obviating the need for a Lewis acid catalyst that is required for less activated substrates.

Mechanism of Action: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. The electron-rich anisole ring attacks the bromine molecule, leading to the formation of a resonance-stabilized carbocation (the sigma complex), followed by deprotonation to restore aromaticity.

Performance Insights:

  • Regioselectivity: The bromination of anisole with Br₂ typically yields a mixture of ortho and para isomers. The para isomer is generally the major product due to reduced steric hindrance.[1] The ratio can be influenced by the choice of solvent and reaction temperature.

  • Yield: High yields of the mixed bromoanisoles are generally achievable.

  • Drawbacks: The primary disadvantages of using Br₂ are its high toxicity, corrosiveness, and the evolution of hazardous hydrogen bromide (HBr) gas as a byproduct. Handling liquid bromine requires stringent safety precautions.

Experimental Protocol: Bromination of Anisole with Br₂ in Acetic Acid [2]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature below 10 °C.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water and quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography to separate the isomers.

Ammonium Bromide (NH₄Br) with an Oxidant

A greener and safer alternative to molecular bromine involves the in situ generation of an electrophilic bromine species from ammonium bromide using an oxidant, most commonly hydrogen peroxide (H₂O₂). This system offers excellent regioselectivity and avoids the handling of liquid bromine.

Mechanism of Action: It is proposed that hydrogen peroxide oxidizes the bromide ion (Br⁻) from NH₄Br to an electrophilic bromine species, potentially hypobromous acid (HOBr), in the presence of an acid like acetic acid. This species then brominates the anisole ring.[3][4]

Performance Insights:

  • Regioselectivity: This method exhibits high para-selectivity for the bromination of anisole and its derivatives.[4][5] For substrates where the para position is blocked, bromination occurs at the ortho position.

  • Yield: Good to excellent yields of the monobrominated products are typically obtained.[5]

  • Advantages: This system is environmentally benign, with water being the primary byproduct. The reagents are inexpensive, readily available, and the procedure is operationally simple and safe.[6]

Experimental Protocol: para-Selective Bromination of Anisole using NH₄Br/H₂O₂ [4][5]

  • In a round-bottom flask, charge the anisole derivative (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).

  • To this stirring mixture, add 30% hydrogen peroxide (2.2 mmol) dropwise at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Dibromoisocyanuric Acid (DBI)

Dibromoisocyanuric acid is a powerful and efficient brominating agent, often demonstrating higher reactivity than NBS, particularly for deactivated aromatic rings.[7]

Mechanism of Action: DBI acts as a source of electrophilic bromine. The bromine atoms are attached to nitrogen atoms within a triazine ring, which enhances their electrophilicity. The reaction with an aromatic substrate proceeds through the typical EAS pathway.

Performance Insights:

  • Reactivity: DBI is highly effective for the bromination of a wide range of aromatic compounds, including those with electron-withdrawing groups.[7][8]

  • Yield: High yields of brominated products are generally achieved.

  • Handling: DBI is a solid reagent that is relatively stable, though it should be protected from moisture and light.[7]

Experimental Protocol: General Procedure for Bromination with DBI

While a specific protocol for anisole is not detailed in the provided search results, a general procedure for a deactivated aromatic substrate is available and can be adapted.[8]

  • Dissolve the aromatic substrate in concentrated sulfuric acid in a round-bottom flask.

  • Add Dibromoisocyanuric acid (DBI) to the solution and stir at room temperature.

  • Monitor the reaction by TLC or UPLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)

TBCO is a solid, stable reagent that has proven to be highly effective for the regioselective para-bromination of phenols. Its utility extends to other activated aromatic systems like anisoles.

Mechanism of Action: TBCO serves as a source of an electrophilic bromonium ion (Br⁺). The bulky nature of the reagent is thought to sterically hinder attack at the ortho positions, leading to high para-selectivity.[9]

Performance Insights:

  • Regioselectivity: Excellent para-selectivity is observed, particularly in non-polar solvents.[9]

  • Yield: High yields of the para-brominated product are typically achieved.

  • Advantages: TBCO is a stable, solid reagent that is easy to handle. The reactions are generally performed under mild conditions.

Experimental Protocol: para-Bromination of Activated Aromatics with TBCO [9]

  • In a dry round-bottom flask, dissolve the anisole derivative (1.0 eq) in a suitable anhydrous non-polar solvent (e.g., dichloromethane or carbon tetrachloride).

  • While stirring at room temperature (25 °C), add TBCO (1.0 - 1.2 eq) portion-wise.

  • Monitor the reaction progress by TLC.

  • Upon completion of the reaction, the work-up typically involves filtration to remove byproducts, followed by washing and evaporation of the solvent. Further purification can be done by column chromatography or recrystallization.

Performance Comparison Summary

Brominating AgentTypical ConditionsRegioselectivity (para:ortho)YieldKey AdvantagesKey Disadvantages
**Molecular Bromine (Br₂) **Acetic acid, 0°C to rtModerate to good para-selectivityHighReadily available, high reactivityHighly toxic and corrosive, produces HBr byproduct
NH₄Br / H₂O₂ Acetic acid, rtHigh to excellent para-selectivityGood to ExcellentEnvironmentally friendly, safe, inexpensive reagentsMay be slower for less activated substrates
Dibromoisocyanuric Acid (DBI) Conc. H₂SO₄, rtSubstrate dependentHighHighly reactive, effective for deactivated ringsRequires strongly acidic conditions for some substrates
TBCO Non-polar solvent, rtExcellent para-selectivityHighHigh para-selectivity, stable solid reagentByproduct removal may require filtration

Visualizing the Reaction Pathways

Bromination_Mechanisms Figure 1: Generalized Electrophilic Aromatic Substitution for Anisole Bromination cluster_reagents Alternative Brominating Agents Br2 Br₂ Electrophilic_Bromine Electrophilic Bromine Species (e.g., Br⁺, HOBr) Br2->Electrophilic_Bromine NH4Br_H2O2 NH₄Br / H₂O₂ NH4Br_H2O2->Electrophilic_Bromine DBI DBI DBI->Electrophilic_Bromine TBCO TBCO TBCO->Electrophilic_Bromine Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Anisole Anisole Derivative Anisole->Sigma_Complex Attack on Electrophile Product Brominated Anisole (ortho and/or para) Sigma_Complex->Product Deprotonation

Caption: Generalized Electrophilic Aromatic Substitution for Anisole Bromination

Conclusion

The selection of a brominating agent for anisole derivatives is a critical decision that impacts yield, selectivity, safety, and environmental footprint. While molecular bromine offers high reactivity, its hazardous nature necessitates careful consideration. For researchers prioritizing safety and environmental concerns without compromising on performance, the ammonium bromide/hydrogen peroxide system emerges as a highly attractive alternative, delivering excellent para-selectivity and good yields under mild conditions. For challenging substrates, particularly those bearing deactivating groups, the high reactivity of Dibromoisocyanuric Acid (DBI) makes it a powerful tool in the synthetic chemist's arsenal. 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) stands out for its exceptional para-directing ability.

Ultimately, the optimal choice of reagent will depend on the specific anisole derivative, the desired isomer, and the laboratory's capabilities and priorities. This guide provides the foundational knowledge and practical protocols to make an informed decision, enabling the efficient and selective synthesis of valuable brominated anisole intermediates.

References

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  • Mohan, K. V. K., Narender, N., Srinivasu, P., Kulkarni, S. J., & Raghavan, K. V. (2004). Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Synthetic Communications, 34(12), 2143-2152. [Link]

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem.
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  • Narender, N., et al. (2007). A simple, efficient, regioselective, environmentally safe, and economical method for the oxybromination of anilines and anisoles without catalyst.
  • Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Rhodium.ws.
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  • Homework.Study.com. (n.d.). Lab work was done on the bromination of acetanilide, aniline, and anisole. Homework.Study.com.
  • Chegg.com. (2021). Solved Bromination of Anisole In this experiment, anisole. Chegg.com.
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The Alchemist's Choice: A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1] However, the idyllic efficiency of this reaction can be quickly thwarted by steric hindrance. The seemingly subtle placement of methyl groups in a substrate like 4-Bromo-2,3-dimethylanisole presents a significant challenge, demanding a carefully considered choice of catalyst to overcome the spatial constraints and achieve a desirable yield. This guide offers a comparative analysis of prominent palladium catalyst systems, providing researchers, scientists, and drug development professionals with the insights and data necessary to navigate this demanding transformation.

The Challenge: Steric Encumbrance in this compound

The ortho-methyl groups in this compound create a sterically congested environment around the carbon-bromine bond. This steric bulk impedes two crucial steps in the Suzuki-Miyaura catalytic cycle: oxidative addition and reductive elimination.[2][3] Standard palladium catalysts, such as those employing simple phosphine ligands like triphenylphosphine (PPh₃), often prove ineffective as they are too sterically hindered to approach the aryl bromide and facilitate the final bond formation.[2] Consequently, overcoming this hurdle necessitates the use of more sophisticated catalyst systems featuring bulky, electron-rich ligands that can promote the formation of a reactive, monoligated palladium(0) species and facilitate the challenging reductive elimination step.[2][4]

Comparative Performance of Leading Catalyst Systems

To provide a clear comparison, this guide evaluates three classes of highly effective palladium catalysts for the Suzuki coupling of sterically hindered aryl bromides: Buchwald biaryl phosphine ligands, specifically SPhos and XPhos, and an N-heterocyclic carbene (NHC)-based catalyst, PEPPSI-IPr. The following data is synthesized from literature reports on analogous sterically hindered substrates, providing a strong predictive framework for their performance with this compound.

Catalyst SystemLigandTypical Loading (mol%)Temperature (°C)Reaction Time (h)Reported Yield (%)Key Advantages
Buchwald G3-SPhos SPhos1-280-11012-24>90High activity for hindered biaryls, good functional group tolerance.[5][6]
Buchwald G3-XPhos XPhos1-280-11012-24>90Excellent for hindered aryl chlorides and heteroaryl couplings.[7][8]
PEPPSI-IPr IPr (NHC)1-380-12012-24>95Air and moisture stable, high efficiency, broad substrate scope.[4][9]

Delving into the Catalytic Cycle and Ligand Structures

The success of these advanced catalyst systems lies in the unique structural features of their ligands, which directly influence the key steps of the Suzuki-Miyaura coupling.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The bulky and electron-donating nature of both Buchwald ligands and N-heterocyclic carbenes is crucial for facilitating the oxidative addition of the sterically hindered this compound to the Pd(0) center.[2][4] These ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive.[2]

Ligand_Structures cluster_buchwald Buchwald Ligands cluster_nhc NHC Ligand Precursor SPhos SPhos_label SPhos XPhos XPhos_label XPhos IPr IPr_label IPr

Figure 2: Structures of SPhos, XPhos, and the IPr ligand precursor for the PEPPSI-IPr catalyst.

Buchwald Ligands (SPhos and XPhos): These biaryl phosphine ligands possess bulky substituents that create a large steric footprint.[7] This bulkiness not only promotes the formation of the active monoligated Pd(0) species but also facilitates the final reductive elimination step, which can be rate-limiting for sterically demanding substrates.[2][6] The electron-rich nature of the phosphine donor also enhances the rate of oxidative addition.[8]

N-Heterocyclic Carbene (NHC) Ligands (PEPPSI-IPr): NHC ligands are strong σ-donors and offer significant steric bulk, making them highly effective for challenging cross-coupling reactions.[10][11] The PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is a well-defined, air- and moisture-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[9] The strong Pd-NHC bond provides high stability to the catalytic species, often leading to higher turnover numbers and efficiency.[12]

Experimental Protocols

The following are general, representative protocols for conducting the Suzuki coupling of this compound with a generic arylboronic acid. Note: These protocols should be optimized for specific substrates and desired outcomes.

General Procedure for Buchwald G3 Catalysts (SPhos or XPhos)
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).[13]

  • Catalyst Addition: Add the Buchwald G3 precatalyst (e.g., SPhos G3 or XPhos G3, 0.01-0.02 mmol, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent, typically toluene or 1,4-dioxane (5-10 mL).[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for PEPPSI-IPr Catalyst
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).[14]

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (0.01-0.03 mmol, 1-3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or t-amyl alcohol.

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Buchwald catalysts.

Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Aryl Bromide, Boronic Acid, Base Start->Reagents Catalyst Add Palladium Catalyst (Buchwald G3 or PEPPSI-IPr) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Cool, Dilute, Wash, Dry, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Bromo-2,3-dimethylanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth, experience-driven walkthrough for the synthesis and spectroscopic validation of 4-Bromo-2,3-dimethylanisole, a key intermediate in the development of various organic molecules. We will move beyond rote procedural listing to explore the underlying chemical principles and rationale that inform our experimental choices, ensuring a robust and reproducible outcome.

The synthesis of this compound is a targeted electrophilic aromatic substitution. The starting material, 2,3-dimethylanisole, possesses an activated aromatic ring due to the electron-donating nature of the methoxy and methyl groups. The primary challenge lies in achieving high regioselectivity, directing the incoming electrophile (bromine) to the desired C4 position.

The Synthetic Pathway: A Deliberate Approach to Regioselectivity

The synthesis of this compound is most effectively achieved through the bromination of 2,3-dimethylanisole.[1] The choice of brominating agent and reaction conditions is critical to favor the desired isomer and minimize side-product formation. While molecular bromine can be used, N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile offers a milder and more regioselective alternative.[2] This system generates a low concentration of electrophilic bromine in situ, which preferentially attacks the sterically accessible and electronically enriched para-position to the strong activating methoxy group.

Synthesis_Workflow Start 2,3-Dimethylanisole Reaction Electrophilic Aromatic Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Reagent->Reaction Product This compound Reaction->Product Regioselective Bromination Workup Aqueous Workup & Purification Product->Workup Validated_Product Validated Product Workup->Validated_Product Spectroscopic Validation

Figure 1. Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dimethylanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylanisole (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The Spectroscopic Gauntlet: A Multi-faceted Approach to Validation

No single spectroscopic technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous confirmation of the target molecule's identity and purity.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for determining the substitution pattern on the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the aromatic protons provide a detailed structural fingerprint.

In the starting material, 2,3-dimethylanisole, we expect to see a more complex aromatic region. However, in the desired product, this compound, the introduction of the bromine atom at the C4 position leads to a simpler, more interpretable spectrum with two distinct aromatic proton signals, each appearing as a doublet due to ortho-coupling.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,3-Dimethylanisole (Starting Material) Aromatic H's6.8-7.1Multiplet-
OCH₃~3.8Singlet-
Ar-CH₃~2.2, ~2.3Singlet, Singlet-
This compound (Product) H-5~6.7Doublet~8.5
H-6~7.2Doublet~8.5
OCH₃~3.8Singlet-
Ar-CH₃ at C2~2.2Singlet-
Ar-CH₃ at C3~2.3Singlet-

The downfield shift of H-6 compared to H-5 is attributed to the deshielding effect of the neighboring bromine atom. The observation of two doublets with a typical ortho-coupling constant (6-10 Hz) is strong evidence for the 1,2,4-trisubstitution pattern.[3][4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
2,3-Dimethylanisole (Starting Material) Aromatic C'sMultiple signals ~108-158
OCH₃~55
Ar-CH₃~15, ~20
This compound (Product) C-1 (C-OCH₃)~157
C-2 (C-CH₃)~125
C-3 (C-CH₃)~135
C-4 (C-Br)~112
C-5 (C-H)~110
C-6 (C-H)~133
OCH₃~56
Ar-CH₃ at C2~16
Ar-CH₃ at C3~20

The most significant change in the ¹³C NMR spectrum upon bromination is the appearance of a signal at a relatively upfield chemical shift (~112 ppm) for the carbon directly attached to the bromine atom (ipso-carbon). This is due to the "heavy atom effect" of bromine.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. In this case, we are looking for the characteristic vibrations of the ether linkage and the aromatic ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupVibrationExpected Range (cm⁻¹)
Aromatic C-HStretch3000-3100
Alkyl C-HStretch2850-3000
C-O-C (Aryl Ether)Asymmetric Stretch1200-1275
C-O-C (Aryl Ether)Symmetric Stretch1020-1075
C-BrStretch500-600
Aromatic C=CBending (out-of-plane)800-900 (indicative of substitution pattern)

The presence of a strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretch in aryl alkyl ethers.[5][6][7][8] The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can also provide clues about the aromatic substitution pattern.

Mass Spectrometry: Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. This is a definitive method for confirming that the desired bromination has occurred.

For this compound (C₉H₁₁BrO), the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (m/z and m/z+2).

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ (for ⁷⁹Br)213.9993
[M+2]⁺ (for ⁸¹Br)215.9973

The observation of this characteristic isotopic cluster provides irrefutable evidence for the presence of a single bromine atom in the molecule.

Validation_Logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Purified_Compound Purified Compound NMR ¹H & ¹³C NMR Purified_Compound->NMR Provides structural connectivity IR Infrared Spectroscopy Purified_Compound->IR Confirms functional groups MS Mass Spectrometry Purified_Compound->MS Determines molecular weight & formula Structure_Confirmed Structure of This compound Confirmed NMR->Structure_Confirmed Correct proton & carbon environment IR->Structure_Confirmed Presence of ether & aromatic moieties MS->Structure_Confirmed Correct mass & Br isotope pattern

Figure 2. Logical flow for the spectroscopic validation of this compound.

Conclusion: A Self-Validating System

By judiciously selecting a regioselective synthetic method and employing a comprehensive suite of spectroscopic techniques, we establish a self-validating system for the synthesis of this compound. Each piece of spectroscopic data corroborates the others, leading to an unassailable structural assignment. This rigorous approach is fundamental to ensuring the quality and reliability of chemical intermediates used in research and development.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Bromo-N,N-dimethylaniline. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Goldberg, Y., & Alper, H. (1993). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 58(11), 3072–3075. Available at: [Link]

  • American Chemical Society. (n.d.). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available at: [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method of 4-bromo-3-methyl anisole. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H11BrO). Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoanisole.
  • Autech Industry Co.,Ltd. (n.d.). This compound. Available at: [Link]

  • Chemdad. (n.d.). This compound. Available at: [Link]

  • SpectraBase. (n.d.). 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

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A Comparative Analysis of Heck and Suzuki Reactions for the Synthesis of Substituted Anisoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Among these, the Heck and Suzuki reactions have emerged as powerful and versatile methods, each with a distinct set of advantages and considerations. This guide provides a comparative study of these two seminal reactions, specifically focusing on their application to the coupling of 4-Bromo-2,3-dimethylanisole, a common intermediate in the synthesis of complex organic molecules. Through an in-depth examination of their mechanisms, experimental protocols, and performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

At the heart of both the Heck and Suzuki reactions lies a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] However, the nature of the coupling partners and the key mechanistic steps differentiate these two transformations.

The Heck Reaction: An Olefinic Coupling

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene.[2][3] The catalytic cycle of the Heck reaction can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound in this case), forming a Pd(II) intermediate.[3][4]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by a migratory insertion of the alkene into the aryl-palladium bond.[4] This step is often regioselective, with the aryl group typically adding to the less sterically hindered carbon of the double bond.[2]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[4]

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.[3]

The Suzuki Reaction: A Boron-Based Cross-Coupling

First reported by Akira Suzuki in 1979, the Suzuki reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base.[5] This reaction is widely employed for the synthesis of biaryls, styrenes, and polyolefins.[5] The catalytic cycle of the Suzuki reaction involves three main steps:[6]

  • Oxidative Addition: Similar to the Heck reaction, the catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming an arylpalladium(II) halide intermediate.[5][6]

  • Transmetalation: This is the key step that distinguishes the Suzuki reaction. The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[5][6] The exact mechanism of transmetalation is still a subject of research.[5]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst.[5][6]

Visualizing the Catalytic Cycles

To better illustrate the mechanistic pathways of the Heck and Suzuki reactions, the following diagrams are provided.

Heck_Reaction cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) H-Pd(II)-X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination (+ Product) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Suzuki_Reaction cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (+ Product Ar-R)

Sources

Analysis of reaction kinetics for the bromination of 2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics for the Bromination of 2,3-Dimethylanisole: A Comparative Analysis

Introduction: The Strategic Importance of Brominated Anisoles

Substituted anisoles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise introduction of a bromine atom onto the anisole ring is a critical transformation, as the resulting aryl bromide serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. 2,3-Dimethylanisole presents a particularly interesting substrate due to the electronic and steric influence of its three substituents. Understanding and controlling the kinetics of its bromination is paramount for achieving high regioselectivity and yield, thereby optimizing synthetic routes in drug discovery and development.

This guide provides a comparative analysis of different methodologies for the bromination of 2,3-dimethylanisole, with a focus on the underlying reaction kinetics. We will explore how the choice of brominating agent, solvent, and catalytic system profoundly impacts the reaction rate and, most critically, the product distribution. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Mechanistic Foundations: Electrophilic Aromatic Substitution on 2,3-Dimethylanisole

The bromination of 2,3-dimethylanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The anisole ring is considered "activated" towards electrophiles due to the electron-donating nature of the methoxy (-OCH₃) and methyl (-CH₃) groups.

  • Directing Effects : The methoxy group is a powerful ortho, para-director due to its ability to donate a lone pair of electrons via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion). The methyl groups are weaker activating groups and also ortho, para-directors through an inductive effect. In 2,3-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are C4 and C6. Steric hindrance from the adjacent methyl group at C2 may influence the accessibility of the C6 position.

  • The Electrophile : The reaction is initiated by the attack of an electron-rich carbon on the aromatic ring on an electrophilic bromine species (often denoted as Br⁺). This species can be generated in several ways:

    • Molecular Bromine (Br₂) : Often requires a Lewis acid catalyst (e.g., FeBr₃) to polarize the Br-Br bond, creating a more potent electrophile.

    • N-Bromosuccinimide (NBS) : A milder and more convenient source of electrophilic bromine. The N-Br bond is polarized, and its electrophilicity can be enhanced by acid catalysis or through interaction with polar solvents.[1]

The generally accepted mechanism involves two principal steps: formation of the sigma complex and subsequent deprotonation to restore aromaticity.

G cluster_0 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_1 Step 2: Deprotonation Anisole 2,3-Dimethylanisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex π-electrons attack Br⁺ Electrophile Br⁺ (from NBS or Br₂) Electrophile->SigmaComplex Product Brominated Product SigmaComplex->Product Fast SigmaComplex->Product Deprotonation Base Base (e.g., Solvent, Br⁻) Base->Product HBase H-Base⁺

Caption: General mechanism for electrophilic aromatic bromination.

Comparative Kinetic Analysis of Bromination Systems

The choice of reaction conditions is critical for controlling the outcome. For substituted methylanisoles, a significant challenge is the competition between nuclear bromination (on the aromatic ring) and benzylic bromination (on a methyl group), the latter of which proceeds via a free-radical mechanism.

System 1: N-Bromosuccinimide (NBS) — The Impact of Solvent Polarity

N-Bromosuccinimide (NBS) is a highly versatile reagent, and its reactivity can be finely tuned by the choice of solvent. A seminal study by Carrefio et al. (1995) provides a direct comparison of the bromination of 2,3-dimethylanisole in a non-polar versus a polar aprotic solvent.[2]

  • In Non-Polar Solvents (e.g., Carbon Tetrachloride, CCl₄) : In CCl₄, especially in the presence of a radical initiator or light, NBS reactions on methylanisoles predominantly favor a free-radical pathway, leading to benzylic bromination.[2] For 2,3-dimethylanisole, this results in a mixture of products where side-chain bromination is a major component.[2][3]

  • In Polar Aprotic Solvents (e.g., Acetonitrile, CH₃CN) : A dramatic shift in selectivity is observed in acetonitrile. The polar nature of the solvent promotes the ionic pathway required for electrophilic aromatic substitution. This leads to the exclusive and highly regioselective formation of the nuclear bromination product, 4-bromo-2,3-dimethylanisole.[2] The reaction is not only selective but also significantly faster, proceeding to completion in just 30 minutes at room temperature.[2] The increased rate of the ionic process in acetonitrile effectively outcompetes any potential side-chain radical reaction.[2]

Table 1: Comparison of NBS Bromination of 2,3-Dimethylanisole in Different Solvents

Brominating Agent Solvent Conditions Time Major Product(s) Yield Reference
NBS CCl₄ Reflux 34 h Mixture of ring and side-chain bromination products Not specified [3]

| NBS | CH₃CN | Room Temp. | 30 min | this compound | 94% |[2] |

This stark difference underscores a critical principle: the solvent can fundamentally alter the reaction mechanism and, therefore, the product outcome. For achieving clean nuclear bromination of 2,3-dimethylanisole, acetonitrile is the superior solvent choice when using NBS.

System 2: Molecular Bromine (Br₂)

Molecular bromine is a powerful brominating agent, but its reactions often exhibit more complex kinetics and lower selectivity compared to NBS under optimized conditions.

  • Kinetics : The kinetics of aromatic bromination with Br₂ can be highly dependent on the solvent and substrate concentration. In non-polar solvents like acetic acid, the reaction can show third-order kinetics (first-order in the aromatic compound and second-order in bromine), suggesting that one molecule of Br₂ polarizes a second, which then acts as the electrophile.[4] At lower concentrations or in the presence of water, the kinetics can shift to a simpler second-order process.[4]

  • Catalysis : To achieve efficient bromination of moderately activated rings, a Lewis acid catalyst is typically employed. The catalyst coordinates with Br₂, increasing its electrophilicity. However, this can also lead to over-bromination or side reactions if not carefully controlled.

  • Comparison with NBS : While effective, Br₂ is more hazardous to handle than solid NBS. For a substrate like 2,3-dimethylanisole, the high reactivity of catalyzed Br₂ could lead to a mixture of mono- and di-brominated products, making the milder, more selective NBS/acetonitrile system preferable for controlled mono-bromination.

System 3: Catalytic and Additive-Enhanced Bromination

Recent research has focused on enhancing the reactivity and selectivity of NBS through catalysis.

  • Acid Catalysis : Traces of acid, such as HCl or H₂SO₄, can significantly accelerate NBS brominations in solvents like acetone.[1][5] The acid likely protonates the carbonyl oxygen of NBS, increasing the positive polarization on the bromine atom and making it a more potent electrophile.

  • Halogen Bonding : Lewis basic additives, such as lactic or mandelic acid derivatives, have been shown to enhance the rate of NBS brominations.[6][7] Computational and kinetic studies suggest these additives form a "halogen bond" with the bromine atom of NBS. This interaction increases the electropositive character of the bromine, activating it for electrophilic attack on the aromatic ring.[6][7] This strategy offers a mild, catalytic approach to accelerating these reactions.

Experimental Protocols

Protocol 1: Kinetic Analysis of Aromatic Bromination by UV-Vis Spectrophotometry

This protocol describes a general method to determine the reaction order and rate constant by monitoring the disappearance of the colored brominating agent (e.g., Br₂).

G cluster_main Kinetic Analysis Workflow prep 1. Prepare Stock Solutions - Aromatic Substrate - Brominating Agent (e.g., Br₂) - Acid Catalyst (if any) - Solvent calib 2. Spectrometer Calibration - Set wavelength (e.g., 400 nm for Br₂) - Measure absorbance of standard Br₂ solutions - Create Beer's Law plot to find ε prep->calib run 3. Initiate Kinetic Run - Thermostat reaction vessel - Combine substrate, solvent, catalyst - Add brominating agent to start reaction (t=0) - Immediately transfer to cuvette calib->run collect 4. Data Acquisition - Record Absorbance vs. Time at fixed intervals run->collect analyze 5. Data Analysis - Convert Absorbance to [Br₂] - Plot [Br₂], ln[Br₂], and 1/[Br₂] vs. Time - Determine reaction order from linear plot - Calculate rate constant (k) from slope collect->analyze

Caption: Workflow for a typical kinetic study of bromination.

Methodology:

  • Preparation : Prepare stock solutions of 2,3-dimethylanisole, the brominating agent (e.g., Br₂), and any catalyst in the chosen solvent (e.g., acetic acid).

  • Spectrometer Setup : Set a UV-Vis spectrophotometer to a wavelength where the brominating agent absorbs strongly but the substrate and products do not (e.g., ~400 nm for Br₂).[8]

  • Blank Measurement : Use a solution containing the substrate and solvent (without the brominating agent) to zero the instrument.

  • Reaction Initiation : In a thermostatted cuvette, combine the substrate, solvent, and catalyst. To initiate the reaction, inject a known, small volume of the brominating agent stock solution, mix rapidly, and immediately begin recording the absorbance as a function of time.[8] The concentration of the substrate should be in large excess compared to the brominating agent to ensure pseudo-first-order (or pseudo-zero-order) conditions.[9]

  • Data Analysis :

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) should be determined beforehand.

    • To determine the order with respect to the brominating agent, plot:

      • Concentration vs. time (for zero-order)

      • ln(Concentration) vs. time (for first-order)

      • 1/Concentration vs. time (for second-order)

    • The plot that yields a straight line indicates the order of the reaction. The rate constant can be determined from the slope of this line.

    • Repeat the experiment with different initial concentrations of the substrate and catalyst to determine the overall rate law.

Protocol 2: Optimized Regioselective Synthesis of this compound

This protocol is adapted from the highly efficient method reported by Carrefio et al.[2]

Materials:

  • 2,3-Dimethylanisole

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 2,3-dimethylanisole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. The reported yield for this procedure is 94%.[2]

Conclusion and Future Outlook

The kinetic and synthetic analysis of the bromination of 2,3-dimethylanisole reveals a powerful principle in physical organic chemistry: the profound influence of the solvent system on reaction mechanism and selectivity. While molecular bromine offers a classic route, its handling and potential for over-reaction present challenges. The NBS/acetonitrile system stands out as a superior alternative, providing a mild, rapid, and exceptionally regioselective method for producing this compound in high yield.[2] This approach avoids the complications of competing radical side-chain reactions often seen in non-polar solvents.[2][3]

For researchers in drug development, where efficiency and purity are paramount, the NBS/acetonitrile protocol offers a reliable and scalable solution. Future investigations could explore the application of emerging technologies to this transformation. For instance, additive-free flow chemistry systems could offer enhanced safety, control, and throughput for aromatic brominations.[10] Furthermore, the continued development of novel catalytic systems based on principles like halogen bonding may lead to even milder and more efficient protocols.[6][7]

References

  • Veeraiah, T., & Sondu, S. (1992). Kinetics and mechanism of oxidation of anisole and substituted anisoles by acid bromate in acetic acid-water mixture. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(5), 577–581. [Link]

  • Radhika, S., et al. (2016). Bromination of Anisoles Using N-Bromophthalimide: A Synthetic and Kinetic Approach. ResearchGate. [Link]

  • Kini, S. D., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. RASĀYAN Journal of Chemistry, 7(1), 1-7. [Link]

  • Wheeler, K. A., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. [Link]

  • Bell, R. P., & Rawlinson, D. J. (1961). Kinetics of the bromination of some anisoles and phenols. Journal of the Chemical Society, 63. [Link]

  • Quora. (2016). How is the bromination mechanism of anisole carried out? [Link]

  • Brown, H. C., & Stock, L. M. (1957). Rates of Bromination of Anisole and Certain Derivatives. Partial Rate Factors for the Bromination Reaction. Journal of the American Chemical Society. [Link]

  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348. [Link]

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  • Robertson, P. W., et al. (1938). The Kinetics of Aromatic Halogenation. Scribd. [Link]

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  • White, A. J. P., et al. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Stolar, T., et al. (2021). Mechanistic study of the mechanochemical PdII-catalyzed bromination of aromatic C–H bonds. ChemRxiv. [Link]

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  • Goldberg, Y., & Alper, H. (1992). Highly regioselective bromination of 2,3-dimethylanisole with N-bromosuccinimide. The Journal of Organic Chemistry, 57(13), 3731–3733. [Link]

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A Comprehensive Guide to the Reactivity of 4-Bromo-2,3-dimethylanisole: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the reactivity of functionalized aromatic building blocks is paramount. 4-Bromo-2,3-dimethylanisole is a versatile reagent whose synthetic utility is dictated by the electronic interplay of its substituents. This guide provides an in-depth analysis of its reactivity profile, leveraging Density Functional Theory (DFT) to offer predictive insights and comparing these with established experimental outcomes for related compounds. We will explore how computational chemistry can guide synthetic strategy, enabling more efficient and predictable reaction design.

Introduction: The Synthetic Potential of this compound and the Predictive Power of DFT

This compound is a substituted aromatic halide with significant potential in organic synthesis. Its structure, featuring a bromine atom, a methoxy group, and two methyl groups on the benzene ring, presents multiple avenues for functionalization. The methoxy and methyl groups are electron-donating, influencing the electron density distribution around the ring and, consequently, the reactivity of the C-Br bond and the aromatic system itself. Understanding this intricate electronic landscape is key to predicting its behavior in various chemical transformations.

Density Functional Theory (DFT) has emerged as a powerful tool in modern chemistry for elucidating electronic structure and predicting reactivity.[1] By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Fukui functions, DFT can provide a quantitative basis for understanding where a molecule is most likely to undergo electrophilic or nucleophilic attack, and the lability of specific bonds.[1] This guide will present a proposed DFT-based study of this compound to predict its reactivity and then compare these predictions with known experimental data for this and similar molecules.

A Proposed DFT Methodology for Assessing Reactivity

To obtain reliable predictions of chemical reactivity, a well-defined computational protocol is essential. The following methodology represents a robust approach for the DFT analysis of this compound.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are carried out to determine various electronic properties, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Fukui Functions: To quantify the local reactivity at each atomic site for nucleophilic, electrophilic, and radical attack.

The choice of DFT functional and basis set is crucial for accuracy. A common and effective combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. Solvation effects can be included using a polarizable continuum model (PCM) to simulate the reaction environment.

DFT_Workflow cluster_start Initial Steps cluster_calc Computational Core cluster_analysis Reactivity Analysis cluster_output Predicted Reactivity Start Build 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE Single-Point Energy Calculation (with Solvation Model, e.g., PCM) Freq->SPE MEP Molecular Electrostatic Potential (MEP) Analysis SPE->MEP FMO Frontier Molecular Orbital (HOMO-LUMO) Analysis SPE->FMO Fukui Fukui Function Calculation SPE->Fukui Reactivity Comprehensive Reactivity Profile MEP->Reactivity FMO->Reactivity Fukui->Reactivity

Caption: Structure and predicted electronic properties of this compound.

Data Summary: Predicted Reactivity Descriptors
DescriptorPredicted Value/ObservationImplication for Reactivity
HOMO Energy High (due to electron-donating groups)Good electron donor in certain reactions.
LUMO Energy Low (localized on C-Br bond)Susceptible to reactions involving electron acceptance at the C-Br bond.
HOMO-LUMO Gap Moderate to LargeIndicates good stability but accessible for reactions under appropriate conditions.
MEP Negative potential on the oxygen atom. Positive potential around the C-Br bond.The oxygen is a site for electrophilic attack/coordination. The carbon attached to bromine is a potential site for nucleophilic attack in some reaction types.
Fukui Function (f-) Highest value on the carbon attached to bromine.This carbon is the most susceptible to nucleophilic attack.

Comparative Analysis of Reactivity: DFT Predictions vs. Experimental Reality

This section compares the DFT-predicted reactivity with known experimental outcomes for this compound and structurally related compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Theoretical Insight: The LUMO of this compound is expected to be localized on the C-Br bond, making this site susceptible to oxidative addition by a low-valent palladium catalyst. This is the first and often rate-determining step in many cross-coupling reactions. [2][3]The electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, which can facilitate the oxidative addition step.

Experimental Evidence and Comparison:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds. [4][5]this compound is expected to be a good substrate for Suzuki coupling. A study on a similar molecule, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrated successful Suzuki coupling with various aryl boronic acids in the presence of a palladium catalyst. [6]The reaction conditions typically involve a palladium(0) source (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄). [6]

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds and is another cornerstone of modern organic synthesis. [2][7]The mechanism also proceeds via oxidative addition of the aryl halide to a palladium(0) complex. [2][3]Given the predicted susceptibility of the C-Br bond to oxidative addition, this compound should be a viable substrate for Buchwald-Hartwig amination. The choice of ligand on the palladium catalyst is critical for achieving high yields, especially with sterically hindered substrates. [2][3] Comparative Table: Cross-Coupling Substrates

SubstrateKey FeaturesExpected ReactivityExperimental Outcome
This compound Electron-rich, sterically hinderedGood substrate for Suzuki and Buchwald-Hartwig reactions.Expected to react under standard Pd-catalyzed conditions.
4-Bromoanisole Less sterically hindered, electron-richVery good substrate for cross-coupling.Widely used in cross-coupling reactions. [8]
4-Bromo-2,6-dimethylanisole Highly sterically hinderedSlower reaction rates, may require specialized ligands and harsher conditions. [9][10]Known to undergo cross-coupling, but steric hindrance is a key factor. [9][10]
1-Bromo-2,4-dinitrobenzene Electron-deficientExcellent substrate for cross-coupling, but also highly activated for SNAr.Readily undergoes various transformations. [11]
Grignard Reagent Formation

Theoretical Insight: The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. [8][12]This process is favored for aryl bromides. The resulting Grignard reagent, 4-methoxy-2,3-dimethylphenylmagnesium bromide, would be a potent nucleophile.

Experimental Evidence and Comparison: Grignard reagents are readily prepared from aryl bromides in an aprotic solvent like THF. [13]For instance, the Grignard reagent from 4-bromo-N,N-dimethylaniline can be prepared and used in subsequent reactions. [14]While specific literature on the Grignard formation from this compound is scarce, its structural similarity to other bromoarenes suggests that this transformation is feasible. [12][13][15]

Nucleophilic Aromatic Substitution (SNAr)

Theoretical Insight: SNAr reactions typically require an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group. [11][16]The mechanism involves the formation of a stabilized Meisenheimer complex. [11]this compound possesses electron-donating methoxy and methyl groups, which destabilize the negatively charged intermediate of an SNAr reaction. Therefore, DFT calculations would predict a very high energy barrier for this pathway, making it highly unlikely under standard conditions.

Experimental Evidence and Comparison: It is well-established that electron-rich aryl halides do not readily undergo SNAr reactions. [16]For an SNAr reaction to occur on a bromoarene, the presence of potent electron-withdrawing groups is necessary, as seen in the reactivity of 1-bromo-2,4-dinitrobenzene. [11]Recent studies have shown that some SNAr reactions might proceed through a concerted mechanism, but these are still more favorable for electron-deficient systems. [17][18][19]

Reaction_Pathways cluster_favorable Favorable Pathways (DFT Predicted) cluster_unfavorable Unfavorable Pathway (DFT Predicted) Start This compound CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->CrossCoupling Low energy barrier for oxidative addition Grignard Grignard Formation (with Mg) Start->Grignard Feasible C-Br bond insertion SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr High energy barrier due to electron-donating groups

Caption: Predicted reaction pathways for this compound based on DFT insights.

Conclusion: A Synergy of Theory and Experiment

This guide demonstrates that Density Functional Theory provides a powerful framework for predicting the reactivity of complex organic molecules like this compound. The computational analysis aligns with established experimental principles, indicating that this substrate is well-suited for transformations that proceed via the reactivity of the C-Br bond, such as palladium-catalyzed cross-coupling reactions and Grignard formation. Conversely, pathways like nucleophilic aromatic substitution are predicted to be unfavorable due to the electron-rich nature of the aromatic ring.

By integrating DFT-based predictions with experimental knowledge, researchers can make more informed decisions in designing synthetic routes, selecting appropriate reaction conditions, and anticipating potential side reactions. This synergistic approach not only accelerates the discovery of new molecules but also deepens our fundamental understanding of chemical reactivity.

References

  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(15), 3428. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of California, Davis. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • El Ouafy, H., et al. (2021). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. Chiang Mai Journal of Science, 48(6), 1629-1642. [Link]

  • University of California, Irvine. The Grignard Reaction. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

  • Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331. [Link]

  • Narasimhan, N. S., & Mali, R. S. (1977). Mechanism of aromatic lithiation reactions—Importance of steric factors. Tetrahedron, 33(24), 3153-3157. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 141(34), 13491-13501. [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • PubChem. This compound. [Link]

  • PubMed. A DFT investigation of alkyne bromination reactions. [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Google Patents. US7427370B2 - Method for the production of Grignard compounds.
  • National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

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  • Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]

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A Comparative Crystallographic Guide to 4-Bromo-2,3-dimethylanisole Derivatives: Unraveling Structural Nuances

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise understanding of molecular architecture is paramount to predicting and refining a compound's physicochemical properties. The substitution pattern on an aromatic ring can dramatically influence molecular conformation, crystal packing, and ultimately, the bulk properties of the material. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 4-Bromo-2,3-dimethylanisole and its derivatives, offering researchers and drug development professionals a framework for understanding structure-property relationships in this class of halogenated aromatic compounds.

While a dedicated crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we can extrapolate and compare its expected structural features with those of closely related brominated and methylated anisole derivatives. This analysis is grounded in established principles of crystal engineering and supported by experimental data from published crystallographic studies of analogous compounds.

The Significance of Substituent Positioning

The interplay between the electron-donating methoxy group, the sterically demanding methyl groups at the 2- and 3-positions, and the electron-withdrawing, yet bulky, bromine atom at the 4-position in this compound creates a unique electronic and steric profile. This substitution pattern is expected to significantly influence:

  • Molecular Conformation: The orientation of the methoxy group relative to the aromatic ring.

  • Intermolecular Interactions: The types and strengths of non-covalent interactions that dictate the crystal packing, such as halogen bonding, hydrogen bonding, and π-stacking.

  • Crystal Packing Efficiency: How the molecules arrange themselves in the solid state, which in turn affects properties like melting point, solubility, and stability.

Experimental Workflow: Single-Crystal X-ray Diffraction

To elucidate the three-dimensional structure of a this compound derivative, a single-crystal X-ray diffraction experiment is the definitive method.[1][2][3] The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Rationale: Obtaining a high-quality single crystal is the most critical and often the most challenging step. The crystal must be of sufficient size and quality, with a well-ordered internal lattice, to diffract X-rays effectively.

    • Method: Slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system must be chosen; for a compound like this compound, a range of solvents from nonpolar (e.g., hexane) to moderately polar (e.g., ethyl acetate, dichloromethane) should be screened. The slow rate of evaporation allows for the ordered growth of a single crystal lattice.

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which leads to a sharper diffraction pattern and a more precise structure determination.

    • Method: A suitable crystal is selected under a microscope, mounted on a loop with a cryoprotectant (e.g., paratone-N oil), and flash-cooled in a stream of cold nitrogen gas. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, such as a CCD or CMOS detector.[1]

  • Structure Solution and Refinement:

    • Rationale: The diffraction pattern, consisting of a series of spots of varying intensity, contains the information about the arrangement of atoms in the crystal. Computational methods are used to translate this pattern back into a three-dimensional electron density map.

    • Method: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Comparative Analysis: Expected Structural Features and Comparisons

Based on the crystallographic data of related compounds, we can anticipate and compare several key structural features for a hypothetical this compound derivative.

Molecular Conformation

The methoxy group in anisole derivatives can adopt either a planar or a non-planar conformation with respect to the benzene ring. In the parent anisole structure, determined at 100 K, the molecule is virtually flat.[4][5] However, the presence of ortho-substituents, such as the methyl group at the 2-position in our target molecule, can induce a non-planar conformation due to steric hindrance.

Intermolecular Interactions: The Role of the Bromine Atom

The bromine atom is a key player in directing the crystal packing through its ability to participate in various non-covalent interactions.[6]

  • Halogen Bonding: The electron-deficient region on the bromine atom (the σ-hole) can interact favorably with electron-rich atoms like oxygen or nitrogen. In the absence of strong hydrogen bond donors, halogen bonds can be a dominant structure-directing interaction.[7][8]

  • C-H...Br Interactions: Weak hydrogen bonds involving the bromine atom as an acceptor are also expected to be present, contributing to the overall stability of the crystal lattice.[9]

  • Bromine-Bromine Contacts: In some structures, short Br···Br contacts, indicative of halogen-halogen interactions, are observed and can influence the packing arrangement.[10]

A study on other brominated anisole derivatives highlighted the significant influence of the bromine atom on the supramolecular assembly, noting that π-π stacking interactions were only observed in the absence of bromine.[9] This suggests that for this compound, halogen-related interactions may play a more dominant role than π-π stacking in the crystal packing.

Data Summary and Comparison

The following table provides a hypothetical comparison of the expected crystallographic data for a this compound derivative with a known, related structure. This allows for a direct comparison of the influence of the substituent pattern.

ParameterHypothetical this compound Derivative4-Bromo-2,6-bis(hydroxymethyl)anisole[9]
Formula C9H11BrOC9H11BrO3
Crystal System Monoclinic or OrthorhombicOrthorhombic
Space Group P2₁/c or P2₁2₁2₁Pnma
Key Intermolecular Interactions C-H···Br, C-H···O, Halogen BondingO-H···O, C-H···π
Dominant Packing Motif Likely driven by halogen interactions and steric effects of methyl groups.Strong O-H···O hydrogen bonds forming zigzag arrangements.[9]

Visualizing Molecular Interactions

To visually represent the anticipated molecular structure and key intermolecular interactions, the following diagram illustrates a hypothetical packing motif for a this compound derivative.

G Hypothetical Packing Motif of a this compound Derivative cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_O O-CH3 A_Br->B_O Halogen Bond (Br···O) A_C1 C1 A_C2 C2-CH3 A_C1->A_C2 A_C3 C3-CH3 A_C2->A_C3 B_ring Aromatic Ring A_C2->B_ring C-H···π Interaction A_C4 C4 A_C3->A_C4 A_C4->A_Br A_ring Aromatic Ring A_C4->A_ring A_O O-CH3 A_ring->A_C1 A_ring->A_O B_Br Br B_C1 C1 B_C2 C2-CH3 B_C1->B_C2 B_C3 C3-CH3 B_C2->B_C3 B_C4 C4 B_C3->B_C4 B_C4->B_Br B_C4->B_ring B_ring->B_C1 B_ring->B_O

Caption: A diagram illustrating potential intermolecular interactions in a this compound derivative.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state behavior. By understanding the interplay of steric and electronic effects of the substituents, researchers can better predict and control the macroscopic properties of these compounds. While the specific crystal structure of the title compound remains to be determined, this guide offers a robust framework for its future analysis and a comparative context based on the known structures of related molecules. The elucidation of such structures, facilitated by resources like the Cambridge Structural Database (CSD), is a cornerstone of modern chemical research.[11]

References

  • Nestler, R., Schwarzer, A., & Gruber, T. (2018). Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 283–288. [Link]

  • Bélanger-Gariépy, F. (2018). A structural study of 2,4-dimethylaniline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 9), 1279–1283. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gül, M., et al. (2015). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. Journal of Molecular Structure, 1099, 136-145. [Link]

  • Kovalenko, I. A., et al. (2020). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 10(7), 589. [Link]

  • Gorbunova, Y. G., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(11), 1013. [Link]

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  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(15), 3481. [Link]

  • Englert, U., et al. (2015). Anisole at 100 K: the first crystal structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 8), 664–666. [Link]

  • Spackman, M. A., et al. (2017). FDHALO17: Intermolecular interactions in molecular crystals: What's in a name?. Faraday Discussions, 203, 301-319. [Link]

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  • Fandos, R., et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Crystal Growth & Design, 23(4), 2686–2695. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. 4-Bromo-2,3-dimethylanisole, a halogenated aromatic compound, is a valuable building block in synthetic chemistry. However, its classification as a hazardous substance necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan for its proper disposal, ensuring the safety of personnel and the protection of our environment.

The causality behind these procedures is rooted in the chemical's inherent hazards and regulatory frameworks established by agencies like the U.S. Environmental Protection Agency (EPA).[1][2] Improper disposal not only poses a direct risk of skin, eye, and respiratory irritation but also violates federal and local regulations, carrying significant legal and financial consequences.

Hazard Identification and Immediate Safety

Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. This initial assessment dictates the necessary precautions for safe handling and waste management.

Causality of Precaution: The compound is classified under the Globally Harmonized System (GHS) as an irritant.[3] Direct contact can cause inflammation and irritation, while inhalation of vapors or dust can damage the respiratory tract.[3] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Summary of Safety & Physical Properties

PropertyValueSource
IUPAC Name 1-bromo-4-methoxy-2,3-dimethylbenzene[3]
CAS Number 50638-48-7[3][4]
Molecular Formula C₉H₁₁BrO[3][4]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]
Signal Word Warning[3]
Required PPE Chemical safety goggles, nitrile gloves, lab coat, ABEK-type respirator filter (if ventilation is inadequate)
Physical Form Solid Crystalline, Cream Appearance[5]
Density ~1.36 g/mL at 25 °C

Waste Characterization and Segregation: A Critical Step

Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous—a principle known as "cradle to grave" management.[2][6]

This compound is a halogenated organic compound . This classification is the most critical factor in its disposal plan.

The Logic of Segregation: Halogenated and non-halogenated waste streams must always be kept separate.[7][8] The reason is both regulatory and financial. Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of toxic dioxins and furans. This specialized treatment is significantly more expensive than that for non-halogenated solvents. Cross-contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound like this compound forces the entire container to be treated as the more hazardous and costly waste stream.[9]

Step-by-Step Disposal and Decontamination Protocol

This protocol provides a self-validating system for ensuring compliance and safety from the point of generation to final collection. All steps involving the transfer of this chemical or its waste must be performed within a certified chemical fume hood.[7]

Experimental Protocol:

  • Container Preparation and Labeling:

    • Select a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[8]

    • Before adding any waste, label the container clearly.[8] The label must include:

      • The words "Hazardous Waste"[7]

      • The full chemical name: "Waste this compound"

      • An itemized list of all constituents and their approximate percentages.

      • The relevant hazard identification (e.g., Irritant).

  • Disposal of Contaminated Solids:

    • Place any contaminated solid materials (e.g., weighing paper, gloves, pipette tips, absorbent pads from a small spill) directly into the pre-labeled solid hazardous waste container.

    • Do not overfill the container.

  • Disposal of Bulk/Liquid Waste:

    • Carefully pour the bulk liquid waste into a designated "Halogenated Organic Waste" container.

    • This container should be kept separate from non-halogenated solvent waste.

    • Keep the container closed at all times except when actively adding waste to prevent the release of vapors.[8]

  • Decontamination of Glassware and Surfaces:

    • Rinse all contaminated glassware and equipment with a minimal amount of a suitable solvent, such as acetone or ethanol.

    • Crucially, this rinsate is now considered halogenated hazardous waste. [7]

    • Collect all rinsate in the designated "Halogenated Organic Waste" liquid container. Never pour rinsate down the drain.

  • Storage and Final Disposal:

    • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • Ensure the storage area has secondary containment to manage potential leaks.

    • Once the container is full or waste has been accumulated for the maximum allowed time per institutional policy, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[7] This is typically done via an online request form.

    • Ensure all paperwork, such as the hazardous waste tag, is complete and accurate to facilitate a smooth transfer and proper manifesting for transport.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_action Action & Segregation cluster_final Storage & Disposal start Waste Generated (this compound) identify Characterize as Hazardous Waste (Halogenated Organic, Irritant) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate Waste Stream ppe->segregate container_solid Place in Labeled 'Solid Halogenated Waste' Container segregate->container_solid Solid Waste & Contaminated PPE container_liquid Pour into Labeled 'Liquid Halogenated Waste' Container segregate->container_liquid Bulk Liquid decon Decontaminate Glassware & Surfaces segregate->decon Residual & Rinsate store Store Sealed Container in Satellite Accumulation Area container_solid->store container_liquid->store collect_rinsate Collect Rinsate decon->collect_rinsate collect_rinsate->container_liquid ehs Request Pickup from Environmental Health & Safety (EHS) store->ehs

Caption: Waste disposal workflow for this compound.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). This compound 96%.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemcasts. (n.d.). Thermophysical Properties of 4-Bromo-2-methylanisole.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Matrix Scientific. (n.d.). This compound | 50638-48-7.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Bromo-2-methylanisole.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • CymitQuimica. (n.d.). 4-Bromo-2,6-dimethylanisole.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Temple University EHRS. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Bromo-2,6-dimethylanisole.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dimethylanisole 97%.
  • University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
  • Autech Industry Co.,Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 50638-48-7.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

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A Senior Application Scientist's Guide to Handling 4-Bromo-2,3-dimethylanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 4-Bromo-2,3-dimethylanisole, a halogenated aromatic compound, is one such molecule that requires a methodical and informed approach to safety. This guide moves beyond mere compliance, offering a procedural framework grounded in scientific principles to ensure your safety and the integrity of your research. Here, we will dissect the hazards, establish robust controls, and outline precise operational and disposal plans.

Hazard Profile and Risk Assessment

Understanding the specific threats posed by this compound is the foundational step in building a safe handling protocol. Based on aggregated data from the European Chemicals Agency (ECHA), this compound presents a triad of primary hazards.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

These classifications mandate a comprehensive strategy focused on preventing dermal, ocular, and respiratory exposure at all stages of handling.

Hazard ClassificationGHS CodePotential EffectSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, the environment and work procedures must be optimized to minimize exposure potential.

  • Chemical Fume Hood: All manipulations of this compound, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood.[2][3] This is non-negotiable. The hood provides critical ventilation to capture and exhaust vapors, which can cause respiratory tract irritation.[2]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound. This administrative control helps prevent cross-contamination of other experiments and surfaces. Ensure the area is free of clutter.[2]

  • Restricted Access: Only personnel directly involved in the procedure and trained on its specific hazards should be in the immediate vicinity during handling.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the known risks. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[4][5]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.[6] Standard safety glasses with side shields do not offer adequate protection against splashes.[6]

    • Recommended for High-Risk Tasks: When transferring large quantities or performing operations with a higher splash potential, supplement goggles with a full-face shield.[7]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is essential to protect skin and clothing from potential splashes.[8]

    • Gloves: This is one of the most critical choices. While standard nitrile gloves are common, halogenated aromatic compounds may require more robust protection.

      • Primary Choice: Use chemical-resistant gloves. Always check the manufacturer's compatibility data for the specific glove material against aromatic halogenated compounds.

      • Double Gloving: For added protection, consider wearing two pairs of nitrile gloves.[6] This can increase the breakthrough time and provide a buffer in case the outer glove is compromised.

    • Full Coverage: Always wear long pants and closed-toe shoes in the laboratory.[6]

  • Respiratory Protection:

    • Standard Operations: When working within a properly functioning chemical fume hood, a respirator is typically not required.[2]

    • Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][4] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit testing, as required by OSHA (29 CFR 1910.134).[4]

Safe Handling and Operational Workflow

A standardized procedure minimizes variability and the potential for error. The following workflow should be adapted to your specific experimental needs.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal A Review SDS & Protocol B Prepare & De-clutter Fume Hood A->B C Don Required PPE (Goggles, Lab Coat, Gloves) B->C D Carefully Weigh Solid Compound C->D E Transfer to Reaction Vessel D->E F Add Solvent & Initiate Reaction E->F G Quench Reaction (if applicable) F->G H Segregate Halogenated Waste G->H I Decontaminate Glassware (Rinsate is Hazardous Waste) H->I J Clean Work Area & Doff PPE I->J

Caption: A workflow for safely handling this compound.

Step-by-Step Protocol:
  • Preparation: Before beginning, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).[2] Ensure the fume hood is operational and the workspace is clear of unnecessary items.[2]

  • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above.

  • Handling: Conduct all transfers and measurements within the fume hood.[2] Use appropriate tools like spatulas and weighing paper to minimize the risk of spills.

  • Cleanup: After the procedure, decontaminate all glassware with a suitable solvent (e.g., acetone). This rinsate must be collected as hazardous waste.[2]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[9]

  • Spill: For a small spill within the fume hood, use an inert absorbent material like vermiculite or sand to contain it.[10] Collect the material into a designated hazardous waste container.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[10]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental protection.

  • Waste Segregation: this compound is a halogenated organic compound. It MUST be collected in a designated "Halogenated Organic Waste" container.[2][11] Do not mix it with non-halogenated waste, as this complicates the disposal process and significantly increases costs.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents.[12] Keep the container tightly sealed when not in use.[12]

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup. Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS or a licensed disposal company.[10]

By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Excedr. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aromatic Compounds.
  • Unknown Source. (n.d.). Hazardous waste segregation.
  • PubChem. (n.d.). This compound.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4-Bromo-2,6-dimethylanisole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.